Product packaging for 4-Chloro-isatoic anhydride(Cat. No.:CAS No. 40928-13-0)

4-Chloro-isatoic anhydride

Cat. No.: B1580710
CAS No.: 40928-13-0
M. Wt: 197.57 g/mol
InChI Key: QRUPDIJQZCABTC-UHFFFAOYSA-N
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Description

4-Chloro-isatoic anhydride is a useful research compound. Its molecular formula is C8H4ClNO3 and its molecular weight is 197.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 310230. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4ClNO3 B1580710 4-Chloro-isatoic anhydride CAS No. 40928-13-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-1H-3,1-benzoxazine-2,4-dione
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InChI

InChI=1S/C8H4ClNO3/c9-4-1-2-5-6(3-4)10-8(12)13-7(5)11/h1-3H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUPDIJQZCABTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50317039
Record name 4-Chloro-isatoic anhydride
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Molecular Weight

197.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40928-13-0
Record name 40928-13-0
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Record name 4-Chloro-isatoic anhydride
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Record name 4-Chloroisatoic Anhydride
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Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-isatoic Anhydride: Properties, Reactivity, and Applications in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 4-Chloro-isatoic anhydride (CAS No: 40928-13-0), a pivotal heterocyclic intermediate in modern organic synthesis. Tailored for researchers, chemists, and professionals in drug development, this document synthesizes its core physicochemical properties, delineates its characteristic reactivity, and presents practical, field-proven protocols for its application. We will delve into the mechanistic underpinnings of its utility, particularly in the construction of pharmacologically significant scaffolds such as quinazolinones.

Core Molecular Profile and Physicochemical Properties

This compound, also known as 7-Chloro-2H-3,1-benzoxazine-2,4(1H)-dione, is a halogenated derivative of isatoic anhydride.[1] The presence of a chlorine atom and the inherent strain of the anhydride ring render it a versatile electrophilic building block.[1] It typically appears as a white to light yellow crystalline powder.[2][3]

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound.

The key physical and chemical properties are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 40928-13-0[2][4]
Molecular Formula C₈H₄ClNO₃[1][2]
Molecular Weight 197.58 g/mol [1][2]
Appearance White to light yellow powder or crystals[1][2]
Melting Point 255-259 °C[1][2][4]
Solubility Soluble in Dimethylformamide (DMF); sparingly soluble to insoluble in water.[1][2]
Density (Predicted) ~1.540 g/cm³[2][5]
pKa (Predicted) 9.95 ± 0.20[2]
Synonyms 7-Chloroisatoic anhydride, 7-Chloro-2H-3,1-benzoxazine-2,4(1H)-dione[4][6]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the two electrophilic carbonyl carbons within the heterocyclic ring. Nucleophilic attack can occur at either the C2 or C4 position, leading to ring-opening. This dual reactivity is the cornerstone of its synthetic utility.

Reaction with Nucleophiles: A Dichotomous Pathway

The reaction with nucleophiles, particularly amines, is the most significant transformation of isatoic anhydrides.[7][8] The nucleophile attacks the more electrophilic C4 carbonyl carbon, leading to the formation of an intermediate which subsequently undergoes decarboxylation (loss of CO₂) to yield a 2-amino-4-chlorobenzamide derivative.[7][9] This pathway is favored by primary and less sterically hindered secondary amines.[7]

This transformation is crucial as the resulting anthranilamide is a direct precursor to a vast array of heterocyclic compounds, most notably quinazolinones, which are formed upon subsequent cyclization with a suitable carbon source (e.g., an aldehyde or orthoester).[10][11]

Diagram 2: General Reaction Mechanism with Primary Amines

G cluster_reactants Reactants cluster_process Reaction Pathway cluster_products Products Anhydride 4-Chloro-isatoic anhydride Attack Nucleophilic Attack at C4 Carbonyl Anhydride->Attack Amine Primary Amine (R-NH2) Amine->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Forms unstable intermediate Decarboxylation Ring Opening & Decarboxylation (-CO2) Intermediate->Decarboxylation Rearrangement Product 2-Amino-4-chloro-N-alkylbenzamide Decarboxylation->Product CO2 Carbon Dioxide (CO2) Decarboxylation->CO2

Caption: Reaction of this compound with a primary amine.

Application in Synthesis: The Three-Component Quinazolinone Protocol

The synthesis of quinazolinone scaffolds is a testament to the efficacy of this compound as a building block.[10][12] These structures are of immense interest in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory, anticonvulsant, and antitumor effects.[10]

A robust and atom-economical approach is the one-pot, three-component reaction involving this compound, a primary amine, and an aldehyde.[13] This method provides rapid access to structurally diverse 2,3-dihydroquinazolin-4(1H)-ones.

Field-Proven Experimental Protocol

The following protocol describes the synthesis of a 2,3-disubstituted-7-chloro-2,3-dihydroquinazolin-4(1H)-one, a common derivative.

Objective: To synthesize a 7-chloro-quinazolinone derivative via a one-pot, three-component reaction.

Materials:

  • This compound (1.0 eq)

  • Primary amine (e.g., aniline) (1.0 eq)

  • Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)

  • Catalyst (e.g., p-toluenesulfonic acid or sulfamic acid) (0.1 eq)[11][13]

  • Solvent (e.g., Ethanol or water)[12][13]

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq), the primary amine (1.0 eq), the aldehyde (1.0 eq), and the chosen solvent (e.g., ethanol).

  • Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq) to the mixture. The catalyst is crucial for activating the aldehyde carbonyl for nucleophilic attack by the anthranilamide intermediate.

  • Reaction Execution: Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC). The reaction typically proceeds via the in-situ formation of the 2-amino-4-chlorobenzamide, which then condenses with the aldehyde.

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If so, collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with a cold solvent (e.g., cold ethanol or diethyl ether) to remove unreacted starting materials and soluble impurities. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2,3-dihydroquinazolin-4(1H)-one derivative.[2]

Diagram 3: Experimental Workflow for Quinazolinone Synthesis

G start Start setup 1. Combine Reactants (Anhydride, Amine, Aldehyde) & Solvent in Flask start->setup catalyst 2. Add Acid Catalyst (e.g., p-TSA) setup->catalyst react 3. Stir/Heat to Reflux (Monitor by TLC) catalyst->react workup 4. Cool to RT & Filter Precipitate react->workup Reaction Complete purify 5. Wash Solid with Cold Solvent workup->purify recrystallize 6. Recrystallize (If necessary) purify->recrystallize Impurities Present end Pure Product purify->end Product is Pure recrystallize->end

Caption: Workflow for the three-component synthesis of quinazolinones.

Broader Applications

Beyond quinazolinones, this compound is a precursor for other specialty chemicals. Its derivatives are utilized in the synthesis of dyes, pigments, and advanced polymers, where the chloro-substituted benzene ring can be further functionalized to tune the material's properties, such as color, durability, and thermal stability.[3][14]

Safety and Handling

As a laboratory chemical, this compound requires careful handling in a well-ventilated area, preferably a fume hood.[6]

  • Hazard Classifications: Acute toxicity (oral), skin irritation, and serious eye irritation.[4][6] May cause respiratory irritation.[6]

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][6]

  • Personal Protective Equipment (PPE): Standard PPE, including safety goggles, gloves, and a lab coat, is mandatory. A dust mask is recommended when handling the powder.[4]

  • Storage: Store in a cool, dry place under an inert atmosphere, away from incompatible materials.[1][2]

Always consult the latest Safety Data Sheet (SDS) from the supplier before use.[1][15][16]

Conclusion

This compound is a high-value, versatile intermediate whose significance is firmly established in both academic research and industrial synthesis. Its predictable reactivity, particularly in multicomponent reactions, provides an efficient and modular route to complex heterocyclic systems of high pharmaceutical importance. A thorough understanding of its properties and reaction mechanisms, as detailed in this guide, empowers chemists to leverage its full synthetic potential in the development of novel molecules and materials.

References

Foreword: The Strategic Importance of 4-Chloro-isatoic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-isatoic Anhydride (CAS Number: 40928-13-0)

For Researchers, Scientists, and Drug Development Professionals

This compound, a halogenated derivative of isatoic anhydride, stands as a pivotal building block in the landscape of modern organic synthesis. Its true significance is most profoundly realized in the field of medicinal chemistry, where it serves as a versatile precursor to a multitude of heterocyclic scaffolds, most notably the quinazolinone core. The presence of the chlorine atom on the aromatic ring not only modulates the electronic properties of the molecule, enhancing its reactivity towards nucleophiles, but also provides a strategic vector for further functionalization, allowing for the nuanced tuning of physicochemical and pharmacological properties of the resulting compounds. This guide, intended for the discerning researcher and drug development professional, moves beyond a cursory overview to provide a deep, mechanistic, and practical understanding of this invaluable reagent. We will explore its synthesis, delve into its reactivity with a focus on rationalizing experimental outcomes, and illuminate its application in the synthesis of bioactive molecules.

Section 1: Physicochemical Properties and Structural Elucidation

A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its effective utilization in synthesis.

Core Properties

The key physicochemical properties of this compound are summarized in the table below. These values are critical for reaction planning, purification, and safety considerations.

PropertyValueSource(s)
CAS Number 40928-13-0[1][2]
Molecular Formula C₈H₄ClNO₃[1][2]
Molecular Weight 197.58 g/mol [2]
Appearance White to light yellow crystalline powder[1]
Melting Point 255-259 °C[2]
Solubility Soluble in Dimethylformamide (DMF); sparingly soluble in water.[1]
pKa (predicted) 9.95 ± 0.20[3]
Spectroscopic Signature: A Guide to Characterization

Authenticating the identity and purity of this compound is paramount. The following is a detailed analysis of its expected spectroscopic data.

1.2.1. ¹H NMR Spectroscopy

A proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., acetone-d₆) is expected to show distinct signals for the aromatic protons and the N-H proton. A reported ¹H NMR spectrum in acetone-d₆ (500 MHz) shows the following peaks: δ (ppm) 7.13-7.14 (1H, s), 7.28-7.30 (1H, d, J = 8.5 Hz), 7.90-7.92 (1H, d, J = 8.6 Hz), 11.84 (1H, bs)[4].

  • δ 11.84 (bs, 1H): This broad singlet corresponds to the acidic N-H proton of the anhydride ring. Its broadness is a result of quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

  • δ 7.90-7.92 (d, 1H): This doublet is assigned to the proton ortho to the chlorine atom and meta to the carbonyl group.

  • δ 7.28-7.30 (d, 1H): This doublet corresponds to the proton meta to the chlorine atom and ortho to the amide group.

  • δ 7.13-7.14 (s, 1H): This singlet is assigned to the proton para to the chlorine atom.

1.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework. Expected chemical shifts are:

  • δ ~160-180 ppm: Two signals corresponding to the two carbonyl carbons of the anhydride ring.

  • δ ~110-150 ppm: Six signals for the aromatic carbons, with the carbon attached to the chlorine atom showing a characteristic shift.

1.2.3. Infrared (IR) Spectroscopy

The IR spectrum is particularly diagnostic for the anhydride functionality.

  • ~3200-3400 cm⁻¹: A peak corresponding to the N-H stretching vibration.

  • ~1750-1820 cm⁻¹ and ~1700-1760 cm⁻¹: Two distinct and strong absorption bands characteristic of the symmetric and asymmetric C=O stretching of the anhydride group[5]. The presence of two carbonyl peaks is a hallmark of an anhydride.

  • ~1600 cm⁻¹: C=C stretching vibrations of the aromatic ring.

  • ~1000-1300 cm⁻¹: C-O stretching vibrations.

  • ~700-800 cm⁻¹: A peak corresponding to the C-Cl stretching vibration.

1.2.4. Mass Spectrometry

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Ion (M⁺): A peak at m/z 197, corresponding to the molecular weight of the compound. The presence of a chlorine atom will result in a characteristic M+2 peak at m/z 199 with an intensity of approximately one-third of the M⁺ peak, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

  • Fragmentation: Key fragmentation pathways would likely involve the loss of CO₂ (m/z 44) and CO (m/z 28) from the anhydride ring.

Section 2: Synthesis of this compound

The most prevalent laboratory and industrial synthesis of this compound involves the cyclization of 2-amino-4-chlorobenzoic acid. The choice of cyclizing agent has implications for safety, yield, and scalability.

Phosgene-Mediated Synthesis

Historically, phosgene (COCl₂) has been a common reagent for the synthesis of isatoic anhydrides from anthranilic acids[6]. While effective, the extreme toxicity of phosgene gas necessitates specialized handling and containment facilities, making it less suitable for academic and small-scale research.

Triphosgene: A Safer Alternative

Triphosgene (bis(trichloromethyl) carbonate), a stable crystalline solid, has emerged as a safer and more convenient substitute for phosgene[4][7]. It acts as a phosgene equivalent, generating phosgene in situ.

Experimental Protocol: Synthesis from 2-Amino-4-chlorobenzoic Acid and Triphosgene [4]

  • Reaction Setup: To a stirred solution of 2-amino-4-chlorobenzoic acid (10 g, 0.058 mol) in acetonitrile (60 mL), a solution of pyridine (9.4 mL, 0.117 mol, 2 eq.) and triphosgene (17.3 g, 0.058 mol, 1 eq.) in dichloromethane (85 mL, 0.7 M) is slowly added.

  • Reaction Conditions: The resulting orange reaction solution is heated at 50 °C for 2 hours and subsequently cooled to room temperature.

  • Work-up and Purification: The reaction solution is diluted with water (50 mL) to separate the organic and aqueous layers. The aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed once with brine (50 mL) and dried with anhydrous magnesium sulfate. The solvent is removed by distillation under reduced pressure to give a yellow solid. The solid is recrystallized from hexane to give 7-chloro-1H-benzo[d][1][8]oxazine-2,4-dione (9.1 g, 74% yield) as a yellow solid[4].

Causality Behind Experimental Choices:

  • Pyridine: Acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion.

  • Acetonitrile/Dichloromethane: A mixed solvent system is used to ensure the solubility of both the starting material and the reagents.

  • Heating at 50 °C: Provides the necessary activation energy for the reaction to proceed at a reasonable rate without significant decomposition.

  • Recrystallization from Hexane: This purification step removes any unreacted starting materials and by-products, yielding a product of high purity.

Synthesis_of_4_Chloro_isatoic_anhydride start 2-Amino-4-chlorobenzoic Acid reagents Triphosgene + Pyridine in CH3CN/CH2Cl2 start->reagents 1. Addition intermediate Intermediate Adduct reagents->intermediate 2. Reaction product This compound intermediate->product 3. Cyclization & -HCl

Caption: Synthesis of this compound from 2-amino-4-chlorobenzoic acid.

Section 3: Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of its two carbonyl carbons. The electron-withdrawing effect of the chlorine atom further enhances this electrophilicity, making it more susceptible to nucleophilic attack compared to unsubstituted isatoic anhydride.

Reaction with Nucleophiles: A Dichotomous Pathway

Nucleophilic attack can occur at either the C2 or C4 carbonyl group, leading to different products. The regioselectivity of this attack is influenced by the nature of the nucleophile and the reaction conditions.

  • Attack at C4 (Acyl Carbonyl): This is generally the preferred site for many nucleophiles, leading to ring-opening and the formation of 2-aminobenzoyl derivatives with concomitant release of CO₂.

  • Attack at C2 (Carbamoyl Carbonyl): Bulkier nucleophiles or specific reaction conditions can favor attack at the C2 position, resulting in the formation of ureido benzoic acid derivatives.

Reactivity_of_4_Chloro_isatoic_anhydride anhydride This compound nucleophile Nucleophile (Nu-H) anhydride->nucleophile attack_c4 Attack at C4 nucleophile->attack_c4 Path A (Major) attack_c2 Attack at C2 nucleophile->attack_c2 Path B (Minor) product_c4 2-Aminobenzoyl Derivative + CO2 attack_c4->product_c4 product_c2 Ureido Benzoic Acid Derivative attack_c2->product_c2

Caption: Dichotomous reactivity of this compound with nucleophiles.

Synthesis of Quinazolinones: A Cornerstone Application

A paramount application of this compound is in the synthesis of quinazolinone derivatives, which are prevalent scaffolds in numerous approved drugs and clinical candidates[8]. This transformation typically involves a one-pot, multi-component reaction.

General Mechanism:

  • Nucleophilic Attack and Ring Opening: A primary amine attacks the C4 carbonyl of this compound, leading to the opening of the anhydride ring and the formation of a 2-aminobenzamide intermediate, with the loss of carbon dioxide.

  • Condensation: The 2-aminobenzamide intermediate then condenses with an aldehyde or a suitable one-carbon source.

  • Cyclization and Dehydration/Oxidation: Intramolecular cyclization followed by dehydration or oxidation yields the stable quinazolinone ring system.

Quinazolinone_Synthesis start This compound amine Primary Amine (R-NH2) start->amine 1. Ring Opening intermediate1 2-Aminobenzamide Intermediate amine->intermediate1 aldehyde Aldehyde (R'-CHO) intermediate2 Condensation Adduct aldehyde->intermediate2 intermediate1->aldehyde 2. Condensation product Substituted Quinazolinone intermediate2->product 3. Cyclization

Caption: General workflow for the synthesis of quinazolinones from this compound.

Section 4: Applications in Drug Discovery and Development

The 7-chloro-quinazolin-4-one scaffold, directly accessible from this compound, is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.

Notable Drug Classes and Examples

Isatoic anhydride and its derivatives are precursors to a variety of pharmaceuticals, including:

  • Hypnotics and Sedatives: Methaqualone and related compounds.

  • Antihypertensives: Pelanserin.

  • Anti-inflammatory Agents: Tranilast.

  • Anticancer Agents: The quinazoline core is found in numerous kinase inhibitors used in oncology.

Section 5: Safety and Handling

As a reactive chemical intermediate, proper handling of this compound is essential.

Hazard Identification
  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2].

  • Signal Word: Warning[2].

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. In case of insufficient ventilation, wear suitable respiratory equipment[2].

  • Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

  • In case of exposure:

    • Eyes: Rinse immediately with plenty of water for at least 15 minutes.

    • Skin: Wash off immediately with soap and plenty of water.

    • Ingestion: Do NOT induce vomiting. Seek medical attention.

    • Inhalation: Move to fresh air.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the efficient construction of complex, biologically active molecules. Its predictable reactivity, coupled with the synthetic versatility it offers, ensures its continued importance in both academic research and industrial drug development. This guide has aimed to provide a comprehensive and practical understanding of this key reagent, empowering scientists to leverage its full potential in their synthetic endeavors.

References

A Comprehensive Technical Guide to the Solubility of 4-Chloro-isatoic Anhydride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-isatoic anhydride is a key intermediate in the synthesis of a wide range of pharmaceuticals and specialty chemicals.[1][2] Its solubility in organic solvents is a critical parameter for reaction optimization, purification, and formulation development. This in-depth technical guide provides a comprehensive overview of the known solubility characteristics of this compound, outlines detailed experimental protocols for its determination, and explores the underlying thermodynamic principles governing its dissolution. By synthesizing established methodologies with theoretical insights, this guide serves as an essential resource for scientists and researchers working with this versatile compound.

Introduction: The Significance of Solubility in the Application of this compound

This compound (CAS No: 40928-13-0), a chlorinated derivative of isatoic anhydride, serves as a pivotal building block in organic synthesis.[2] Its utility spans the development of novel pharmaceuticals, agrochemicals, and dyes.[1] The efficiency of synthetic routes and the purity of the final products are intrinsically linked to the solubility of this intermediate in various reaction and crystallization media. An understanding of its solubility behavior allows for:

  • Rational Solvent Selection: Choosing appropriate solvents for reactions to ensure optimal substrate and reagent concentrations.

  • Efficient Purification: Developing effective crystallization and recrystallization protocols for isolating the compound with high purity.[3]

  • Informed Process Development: Designing scalable and robust manufacturing processes with predictable yields and product quality.

This guide aims to bridge the current gap in comprehensive solubility data for this compound by providing both established knowledge and the practical tools for its empirical determination.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueSource(s)
Molecular Formula C₈H₄ClNO₃[4]
Molecular Weight 197.58 g/mol [4]
Appearance White to light yellow powder or crystals[2][4]
Melting Point 255-259 °C[4]
pKa 9.95 ± 0.20 (Predicted)[2]
Water Solubility Sparingly soluble/Insoluble[2]

Known Solubility Profile of this compound

Currently, detailed quantitative solubility data for this compound across a wide range of organic solvents is not extensively published. However, existing literature and supplier information provide some key qualitative and semi-quantitative insights.

Qualitative Solubility:

  • Soluble in: Dimethylformamide (DMF).[4]

  • Sparingly Soluble/Insoluble in: Water.[2]

  • Solubility for Recrystallization: A documented synthesis procedure involves recrystallization from hexane, indicating that this compound is soluble in hot hexane and less soluble in cold hexane, a desirable characteristic for purification.[3]

The solubility of the parent compound, isatoic anhydride, has been studied in a range of solvents, and this data can serve as a useful, albeit approximate, guide. A study on isatoic anhydride reported its mole fraction solubility at 298.15 K in the following solvents, in descending order: DMF > 1,4-dioxane > acetone > 2-butanone > ethyl acetate > methyl acetate > propyl acetate > isopropyl acetate > methanol > ethanol > 1-propanol > isopropyl alcohol > acetonitrile.[5] Given the structural similarity, it is plausible that this compound follows a similar trend, with polar aprotic solvents being effective solubilizing agents.

Theoretical Framework of Solubility

The dissolution of a crystalline solid like this compound in a solvent is a complex thermodynamic process governed by the interplay of intermolecular forces. The overall Gibbs free energy of solution (ΔG_sol) determines the spontaneity of the process and is a function of enthalpy (ΔH_sol) and entropy (ΔS_sol) changes.

Thermodynamics of Dissolution

The solubility process can be conceptually broken down into three steps:

  • Lattice Energy (Endothermic): The energy required to break the intermolecular forces holding the this compound molecules together in the crystal lattice.

  • Solvent Cavity Formation (Endothermic): The energy needed to create a space within the solvent to accommodate a solute molecule.

  • Solvation Energy (Exothermic): The energy released when the solute molecule forms new interactions with the solvent molecules.

The overall enthalpy of solution is the sum of these energy changes. For a dissolution process to be favorable, the exothermic solvation energy should ideally compensate for the endothermic lattice and cavity formation energies.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

  • Solvent Polarity: The "like dissolves like" principle is a fundamental guideline.[6] Polar solvents are generally better at dissolving polar solutes, and nonpolar solvents are more effective for nonpolar solutes. Given the polar nature of the anhydride and the presence of a chloro group, polar aprotic solvents like DMF and DMSO are expected to be good solvents.

  • Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution. For most solid solutes, the dissolution process is endothermic (ΔH_sol > 0), meaning solubility increases with temperature.[7] This is the principle exploited in recrystallization.

  • Crystal Polymorphism: Organic molecules can often exist in different crystalline forms, or polymorphs, each with a unique crystal lattice arrangement and, consequently, different physical properties, including solubility.[8][9] Metastable polymorphs are generally more soluble than their stable counterparts.[9] It is crucial to characterize the crystalline form of this compound being studied to ensure reproducible solubility data.

Experimental Determination of Solubility

Given the limited published data, empirical determination of the solubility of this compound in specific solvents is often necessary. The following sections provide detailed protocols for common and reliable methods.

General Workflow for Solubility Determination

The following diagram illustrates a general workflow for the experimental determination of solubility.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start solute_prep Prepare Pure Solute (this compound) start->solute_prep solvent_prep Select and Prepare Pure Solvent solute_prep->solvent_prep saturation Prepare Saturated Solution (e.g., Shake-Flask Method) solvent_prep->saturation equilibration Allow to Equilibrate saturation->equilibration separation Separate Solid and Liquid Phases (Centrifugation/Filtration) equilibration->separation concentration Determine Solute Concentration in the Supernatant separation->concentration data_analysis Calculate Solubility (e.g., mg/mL, mol/L) concentration->data_analysis end End data_analysis->end

Caption: General workflow for the experimental determination of solubility.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining solubility, particularly for compounds that are non-volatile and thermally stable.[7][10]

Protocol:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask).

    • Agitate the mixture at a constant temperature using a shaker or magnetic stirrer. The time required to reach equilibrium can vary and should be determined experimentally (typically 24-72 hours).

  • Phase Separation:

    • Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-weighed, pre-heated (to the experimental temperature) syringe fitted with a filter (e.g., 0.22 µm PTFE) to prevent the transfer of solid particles.

  • Solvent Evaporation and Weighing:

    • Transfer the filtered supernatant to a pre-weighed container (e.g., a watch glass or aluminum pan).

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is completely removed, re-weigh the container with the dried solute.

  • Calculation:

    • The mass of the dissolved this compound is the final weight of the container minus its initial weight.

    • Solubility can then be expressed in various units, such as g/L or mg/mL.

Chromatographic and Spectroscopic Methods

For lower solubilities or when dealing with volatile solvents, High-Performance Liquid Chromatography (HPLC) and UV-Vis spectroscopy offer sensitive and accurate alternatives to the gravimetric method.[6][11]

Protocol:

  • Preparation of a Saturated Solution and Phase Separation:

    • Follow steps 1 and 2 as described in the gravimetric method.

  • Sample Dilution:

    • Accurately dilute a known volume of the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Concentration Determination:

    • HPLC: Analyze the diluted sample by HPLC using a validated method. The concentration is determined by comparing the peak area of the sample to a calibration curve prepared from standard solutions of this compound of known concentrations.[6]

    • UV-Vis Spectroscopy: Measure the absorbance of the diluted sample at the wavelength of maximum absorbance (λ_max) for this compound. The concentration is calculated using the Beer-Lambert law and a calibration curve.[12]

  • Calculation:

    • Back-calculate the concentration in the original undiluted supernatant, taking into account the dilution factor. This value represents the solubility.

Data Modeling and Interpretation

Once solubility data has been obtained at different temperatures, it can be correlated using thermodynamic models to gain further insights into the dissolution process.

The van't Hoff Equation

The relationship between solubility and temperature can be described by the van't Hoff equation, which allows for the calculation of the thermodynamic parameters of dissolution, such as the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution.[5]

The Modified Apelblat Equation

The modified Apelblat equation is a semi-empirical model that is widely used to correlate experimental solubility data with temperature. It generally provides a more accurate fit to experimental data compared to the van't Hoff equation.[5]

Safety and Handling

This compound is an irritant and should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat. In case of dust formation, use a NIOSH-approved respirator.[13]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Handle in a well-ventilated area, preferably in a chemical fume hood.[14]

  • Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[15]

Conclusion

While a comprehensive, publicly available dataset on the solubility of this compound in a wide array of organic solvents is currently lacking, this guide provides the necessary theoretical framework and practical methodologies for researchers to confidently determine this critical parameter. By understanding the principles of solubility and employing robust experimental techniques, scientists in drug discovery and chemical development can make informed decisions regarding solvent selection, reaction optimization, and purification strategies, ultimately leading to more efficient and successful research outcomes.

References

Harnessing Electrophilicity: A Technical Guide to the Reactivity and Application of Halogenated Isatoic Anhydrides

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Isatoic anhydrides (IAs) are indispensable synthons in modern organic and medicinal chemistry, prized for their role in constructing a diverse array of nitrogen-containing heterocycles.[1][2] The introduction of halogen substituents onto the aromatic core of the IA molecule profoundly modulates its electronic properties, thereby fine-tuning its electrophilic character. This guide provides a comprehensive exploration of the electrophilic nature of halogenated isatoic anhydrides. We will dissect the underlying electronic principles, detail synthetic methodologies, analyze reactivity patterns with various nucleophiles, and illuminate their burgeoning applications in the field of drug discovery. This document is intended to serve as a technical resource for researchers leveraging these versatile building blocks for the synthesis of novel chemical entities.

The Isatoic Anhydride Core: A Tale of Two Electrophiles

Isatoic anhydride, or 1H-benzo[d][3][4]oxazine-2,4-dione, is a cyclic N-carboxyanhydride derived from anthranilic acid.[5] Its structure features two distinct carbonyl groups at the C2 and C4 positions, both of which serve as electrophilic sites susceptible to nucleophilic attack. This dual reactivity is the cornerstone of its synthetic utility.

The reaction of isatoic anhydride with nucleophiles can proceed via two primary pathways, typically involving the opening of the heterocyclic ring.[6][7]

  • Attack at C4: Nucleophilic acyl substitution at the C4-carbonyl (an acid anhydride-like carbonyl) leads to the formation of an anthraniloyl derivative.

  • Attack at C2: Attack at the C2-carbonyl (a carbamate-like carbonyl) results in the formation of a 2-ureidobenzoic acid derivative after decarboxylation.

The preferred pathway is dictated by the nature of the nucleophile, reaction conditions, and, critically, the electronic landscape of the aromatic ring.[6]

The Halogen Effect: Modulating Electrophilicity through Inductive and Resonance Forces

The introduction of halogens (F, Cl, Br, I) onto the aromatic ring is a powerful strategy for tuning the reactivity of the isatoic anhydride core. Halogens exert a dual electronic influence: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R).[8]

  • Inductive Effect (-I): As highly electronegative atoms, halogens pull electron density away from the aromatic ring through the sigma bond network. This effect is distance-dependent and deactivates the entire ring towards electrophilic aromatic substitution.[9][10] However, this withdrawal of electron density makes the carbonyl carbons (C2 and C4) more electron-deficient and thus more electrophilic, enhancing their reactivity towards nucleophiles.

  • Resonance Effect (+R): The lone pairs on the halogen atom can be delocalized into the aromatic pi-system. This effect donates electron density back to the ring, primarily at the ortho and para positions relative to the halogen.[11]

The net result is a complex interplay where the dominant -I effect generally increases the overall electrophilicity of the carbonyl centers, accelerating nucleophilic attack.

G cluster_IA Halogenated Isatoic Anhydride cluster_Effects Electronic Effects cluster_Consequences Consequences for Reactivity IA Isatoic Anhydride Core Halogen Halogen (X) Inductive Inductive Effect (-I) (Through σ-bonds) Halogen->Inductive Withdraws e- density Resonance Resonance Effect (+R) (Through π-system) Halogen->Resonance Donates e- density Carbonyls Increased Electrophilicity at C2 & C4 Carbonyls Inductive->Carbonyls Dominant Effect Resonance->Carbonyls Minor Effect Rate Accelerated Nucleophilic Acyl Substitution Carbonyls->Rate

Caption: Dominant inductive effect of halogens enhances carbonyl electrophilicity.

Synthesis of Halogenated Isatoic Anhydrides: Key Protocols

Several reliable methods exist for the preparation of halogenated isatoic anhydrides. The choice of method often depends on the availability of starting materials and the desired halogenation pattern.

Protocol 1: Direct Halogenation of Isatoic Anhydride

This method is suitable for introducing chlorine or bromine onto the unsubstituted isatoic anhydride ring.

Step-by-Step Methodology:

  • Dissolution: Dissolve isatoic anhydride in chlorosulfonic acid at a controlled temperature, typically between -10°C and 20°C.

  • Halogen Addition: Add elemental chlorine or bromine dropwise to the solution. The stoichiometry determines the degree of halogenation; for monohalogenation, 0.5 to 1.5 moles of halogen per mole of isatoic anhydride are typically used.[3]

  • Reaction: Maintain the reaction temperature, allowing it to proceed for several hours until completion, which can be monitored by techniques like TLC or GC.

  • Workup: Carefully quench the reaction mixture by pouring it onto ice.

  • Isolation: Collect the precipitated solid product by filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum.

Protocol 2: Oxidation of Halogenated Isatins

This approach is advantageous when specific, pre-halogenated starting materials are available.

Step-by-Step Methodology:

  • Suspension: Suspend the appropriately substituted halogenated isatin in an acidic medium, such as a mixture of glacial acetic acid and formic acid.[12]

  • Oxidation: Add hydrogen peroxide (30% solution) dropwise to the suspension while maintaining the temperature, typically around 50°C.[12]

  • Reaction: Stir the mixture for 2-3 hours at the reaction temperature. The color of the isatin will typically fade as it is converted to the colorless isatoic anhydride.

  • Isolation: Cool the reaction mixture in an ice bath to precipitate the product.

  • Purification: Collect the product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol or dioxane can be performed if higher purity is required.[13]

Reactivity with Nucleophiles: A Mechanistic Overview

The enhanced electrophilicity of halogenated isatoic anhydrides leads to faster and often cleaner reactions with a wide range of nucleophiles.[14] The general mechanism is a nucleophilic acyl substitution that proceeds via a tetrahedral intermediate, followed by ring-opening.[15][16]

Caption: General mechanism for nucleophilic attack on a halogenated isatoic anhydride.
(Note: A placeholder is used for the chemical structure image in the DOT script above. In a real-world application, this would be replaced with an actual image file.)

Quantitative Impact on Electrophilicity

The electron-withdrawing effect of halogens can be observed quantitatively through spectroscopic analysis. The carbonyl stretching frequencies in the infrared (IR) spectrum and the chemical shifts of the carbonyl carbons in the 13C NMR spectrum are sensitive probes of the electronic environment.

CompoundC=O Stretch (cm⁻¹) (Anhydride)[17][18]C=O Stretch (cm⁻¹) (Carbamate)[17][18]13C NMR δ (C4) (ppm)13C NMR δ (C2) (ppm)
Isatoic Anhydride~1760~1820~160~148
6-Chloro-Isatoic Anhydride>1760>1820>160>148
6-Nitro-Isatoic Anhydride>>1760>>1820>>160>>148

Note: Exact values vary with solvent and instrumentation. The trend indicates that electron-withdrawing groups increase the bond order of the C=O bond (higher frequency) and deshield the carbonyl carbon (higher ppm value), confirming increased electrophilicity.[5][19]

Applications in Drug Discovery and Medicinal Chemistry

The synthetic versatility of halogenated isatoic anhydrides makes them highly valuable in drug discovery programs.[20][21]

  • Scaffold for Heterocycles: They are key precursors for synthesizing quinazolinones, benzodiazepines, and other heterocyclic systems that form the core of many therapeutic agents, including anti-inflammatory, antibacterial, and central nervous system drugs.[2]

  • Fine-Tuning Pharmacokinetics: Halogens are often incorporated into drug candidates to modulate properties like lipophilicity, metabolic stability, and membrane permeability, which are critical for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Halogen Bonding: In modern drug design, halogens are recognized as powerful halogen bond donors.[22] A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (termed a σ-hole) and a Lewis base, such as a backbone carbonyl oxygen or a nitrogen atom in a protein's active site.[23] By incorporating a halogenated isatoic anhydride-derived moiety into a ligand, medicinal chemists can introduce specific, directional interactions to enhance binding affinity and selectivity for a biological target.

G Start Halogenated Isatoic Anhydride Reaction Reaction with Bifunctional Nucleophile (e.g., o-phenylenediamine) Start->Reaction Intermediate Formation of Halogenated Heterocycle (e.g., Benzodiazepine) Reaction->Intermediate Drug Bioactive Scaffold Intermediate->Drug Core Structure Optimization Introduction of Halogen Bond Donor Site Drug->Optimization Strategic Placement of Halogen Target Enhanced Binding to Protein Target Optimization->Target Improved Potency & Selectivity

Caption: Workflow from halogenated IA to an optimized bioactive molecule.

Conclusion and Future Outlook

Halogenated isatoic anhydrides represent a class of reagents whose full potential is still being realized. The ability to precisely control their electrophilic character through the judicious placement and choice of halogen substituents provides a powerful tool for synthetic and medicinal chemists. The strong inductive effect of halogens significantly enhances the reactivity of the anhydride core, facilitating the efficient construction of complex molecular architectures. As our understanding of subtle intermolecular forces like halogen bonding continues to grow, the strategic use of these halogenated building blocks will undoubtedly play an increasingly important role in the design and development of next-generation therapeutics.

References

1H NMR and 13C NMR spectra of 4-Chloro-isatoic anhydride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Chloro-isatoic Anhydride

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound (CAS No: 40928-13-0).[1] Systematically known as 7-Chloro-2H-3,1-benzoxazine-2,4(1H)-dione, this compound is a valuable building block in synthetic chemistry. This document provides a detailed interpretation of its spectral features, supported by established experimental protocols and theoretical principles, to serve as a definitive reference for researchers, scientists, and professionals in drug development and materials science.

Experimental Methodology: Acquiring High-Fidelity NMR Data

The integrity of NMR data is fundamentally dependent on meticulous sample preparation and the precise setup of acquisition parameters. The following protocols are designed to ensure the generation of high-resolution, unambiguous spectra for this compound.

Sample Preparation Protocol

The choice of solvent is the most critical decision in preparing an NMR sample. The solvent must dissolve the analyte without reacting with it and should not have signals that obscure the analyte's resonances. Deuterated solvents are essential to avoid a large, overwhelming solvent signal in ¹H NMR spectra.

Step-by-Step Protocol:

  • Analyte Weighing: Accurately weigh approximately 5-10 mg of this compound powder.

  • Solvent Selection: Deuterated acetone (Acetone-d₆) is a suitable solvent, as demonstrated in reference spectra.[1][2] Deuterated dimethyl sulfoxide (DMSO-d₆) is another excellent option due to its high dissolving power for polar, heterocyclic compounds.[3]

  • Dissolution: Transfer the weighed solid into a clean, dry NMR tube. Add approximately 0.6 mL of the chosen deuterated solvent.

  • Homogenization: Securely cap the NMR tube and gently vortex or sonicate the mixture until the solid is completely dissolved, yielding a clear, homogenous solution.

  • Standard Addition (Optional but Recommended): Add a small amount of Tetramethylsilane (TMS) as an internal standard to calibrate the chemical shift scale to 0.00 ppm.[4]

NMR Spectrometer Configuration

The following parameters are typical for a modern 400 or 500 MHz NMR spectrometer and are optimized for a small organic molecule like this compound.

Parameter¹H NMR Specification¹³C NMR SpecificationRationale
Spectrometer Freq.400-500 MHz100-125 MHzHigher fields provide better signal dispersion and sensitivity.
SolventAcetone-d₆Acetone-d₆Chosen for analyte solubility and well-characterized residual peaks.[5]
Internal StandardTMS (0.00 ppm)TMS (0.00 ppm)Provides a universal reference point for chemical shifts.[6]
Temperature298 K (25 °C)298 K (25 °C)Standard ambient temperature for routine analysis.
Number of Scans16-321024-4096More scans are needed for ¹³C due to its low natural abundance (~1.1%).[7]
DecouplingNot ApplicableProton Broadband DecouplingSimplifies the spectrum to single lines for each unique carbon, improving clarity.[8]

Analysis of the ¹H NMR Spectrum

The proton NMR spectrum provides a wealth of information regarding the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. The experimental spectrum of this compound, acquired in Acetone-d₆, reveals four distinct signals.[1][2]

Data Summary and Peak Assignments
Signal LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
A11.84Broad Singlet (bs)-1HNH
B7.90 - 7.92Doublet (d)8.6 Hz1HAr-H (H-5)
C7.28 - 7.30Doublet of Doublets (dd)8.5 Hz, ~2.0 Hz1HAr-H (H-6)
D7.13 - 7.14Doublet (d)~2.0 Hz1HAr-H (H-8)
Note: The reported singlet for the H-8 proton and doublet for the H-6 proton in the source data[1][2] are re-interpreted here based on established coupling patterns for this substitution. The H-6 proton should be a doublet of doublets, and the H-8 proton a doublet due to meta-coupling.
Detailed Signal Interpretation
  • Signal A (11.84 ppm): This highly deshielded, broad singlet is characteristic of the N-H proton of the cyclic carbamate (anhydride) structure.[9] Its broadness is due to quadrupole broadening from the adjacent ¹⁴N nucleus and potential chemical exchange with trace amounts of water.

  • Signal B (7.91 ppm): This doublet corresponds to the H-5 proton. It is the most downfield of the aromatic protons due to its position ortho to a carbonyl group (C-4), which exerts a strong electron-withdrawing anisotropic effect.[10] It appears as a doublet because it is coupled only to the adjacent H-6 proton (ortho-coupling).

  • Signal C (7.29 ppm): This signal is assigned to the H-6 proton. It experiences coupling from two different protons: a large ortho-coupling (J ≈ 8.5 Hz) to H-5 and a smaller meta-coupling (J ≈ 2.0 Hz) to H-8. This results in a doublet of doublets pattern.

  • Signal D (7.14 ppm): This signal corresponds to the H-8 proton. It is located ortho to the electron-donating nitrogen atom and meta to the electron-withdrawing chloro group. It appears as a doublet due to the small meta-coupling to the H-6 proton.

Visualization of Proton Coupling

The following diagram illustrates the spin-spin coupling relationships between the aromatic protons of this compound.

G H5 H-5 H6 H-6 H5->H6 H8 H-8 H6->H8 NH N-H

Caption: ¹H-¹H spin-spin coupling network in this compound.

Analysis of the ¹³C NMR Spectrum

Predicted ¹³C Chemical Shifts and Assignments
Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale for Shift
C-2 (C=O)~163Carbonyl carbon of the anhydride, highly deshielded.[12]
C-4 (C=O)~148Carbonyl carbon of the cyclic carbamate, deshielded.
C-8a~140Quaternary aromatic carbon adjacent to nitrogen.
C-7~135Quaternary aromatic carbon directly bonded to the electronegative Cl atom (ipso-carbon).
C-5~130Aromatic CH carbon, ortho to a carbonyl group.
C-6~125Aromatic CH carbon.
C-4a~118Quaternary aromatic carbon ortho to two carbonyl groups.
C-8~115Aromatic CH carbon, ortho to nitrogen.

Note: These are estimated values. The actual chemical shifts may vary depending on the solvent and experimental conditions.[13]

Rationale for Predicted Shifts
  • Carbonyl Carbons (C-2, C-4): These carbons appear at the most downfield region of the spectrum (>145 ppm) due to the strong deshielding effect of the double-bonded oxygen atoms.[7]

  • Aromatic Carbons: The chloro-substituent at C-7 significantly influences the aromatic region. The ipso-carbon (C-7) is expected to be deshielded. The other carbons (C-5, C-6, C-8) will have their chemical shifts modulated by the combined electronic effects of the chlorine, the fused heterocyclic ring, and the carbonyl groups. The symmetry of the parent molecule is broken, resulting in eight distinct carbon signals.[14]

Visualization of Molecular Structure

The diagram below shows the IUPAC numbering for the carbon atoms in this compound (7-Chloro-2H-3,1-benzoxazine-2,4(1H)-dione).

Caption: Molecular structure and numbering of this compound.

Conclusion

The combined analysis of ¹H and ¹³C NMR spectra provides an unambiguous structural confirmation of this compound. The ¹H NMR spectrum is characterized by a downfield N-H singlet and three distinct aromatic signals whose splitting patterns are fully consistent with the 7-chloro substitution pattern. The predicted ¹³C NMR spectrum complements this analysis by identifying all eight unique carbon environments, including two deshielded carbonyl carbons. This guide serves as a practical reference, empowering researchers to confidently identify and characterize this important chemical intermediate.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Chloro-isatoic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical and specialty chemical synthesis, 4-Chloro-isatoic anhydride (CAS No. 40928-13-0) stands out as a versatile and crucial intermediate.[1] Its unique chemical structure, featuring both an anhydride and a chloro substituent, makes it a reactive building block for a diverse range of novel molecules, from advanced materials to potent drug candidates.[1] However, the very reactivity that makes this compound valuable also necessitates a thorough understanding and strict adherence to safety and handling protocols. This guide provides an in-depth, scientifically grounded framework for the safe utilization of this compound in a laboratory setting, ensuring the well-being of researchers and the integrity of their work.

Compound Profile and Hazard Identification

This compound is a white to off-white crystalline solid.[2] A comprehensive understanding of its properties is the foundation of its safe handling.

Table 1: Physicochemical and Hazard Properties of this compound

PropertyValueReference(s)
Chemical Formula C₈H₄ClNO₃[3]
Molecular Weight 197.58 g/mol [3]
Appearance White to light yellow to light orange powder or crystals[4][5]
Melting Point 255-259 °C[2][3]
Solubility Soluble in dimethylformamide; insoluble in water.[2][5]
GHS Classification Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2); Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory system[3]
Signal Word Warning[3]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3]

The Globally Harmonized System (GHS) classification underscores the primary hazards associated with this compound.[3] Ingestion can be harmful, and contact with skin or eyes will cause irritation.[3] Furthermore, inhalation of the dust can lead to respiratory tract irritation.[3] As with many anhydrides, it is prudent to assume moisture sensitivity.

Engineering Controls: The First Line of Defense

The primary objective in handling this compound is to minimize exposure. This is most effectively achieved through robust engineering controls.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted within a properly functioning chemical fume hood.[6] This is critical to prevent the inhalation of any airborne dust particles. The fume hood's sash should be kept as low as possible to maximize containment.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.[6] This helps to dilute and remove any fugitive emissions.

  • Designated Work Area: Establish a designated area within the laboratory for working with this compound. This helps to contain any potential contamination and simplifies cleanup procedures.

Personal Protective Equipment (PPE): A Non-Negotiable Protocol

The use of appropriate PPE is mandatory when handling this compound to prevent skin and eye contact, and inhalation.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement.[3] A face shield should be worn in conjunction with goggles when there is a risk of splashing or significant dust generation.[7]

  • Skin Protection:

    • Gloves: Chemically resistant gloves are essential. Nitrile gloves are a suitable option, but it is always best to consult the glove manufacturer's compatibility chart for specific breakthrough times.[3] Contaminated gloves should be removed promptly and disposed of as hazardous waste.[7]

    • Lab Coat: A full-length laboratory coat, preferably with snap closures for easy removal in an emergency, must be worn.[2]

    • Protective Clothing: For larger scale operations or when there is a significant risk of exposure, additional protective clothing such as an apron or coveralls may be necessary.[7]

  • Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. However, in situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved N95 dust mask or a higher level of respiratory protection should be used.[3]

Safe Handling and Experimental Workflow

A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following is a generalized protocol for its use in a laboratory setting.

Experimental Workflow: General Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep_ppe Don appropriate PPE: - Safety goggles and face shield - Nitrile gloves - Lab coat prep_hood Verify fume hood functionality prep_ppe->prep_hood prep_area Prepare designated work area prep_hood->prep_area weigh Weigh the required amount of This compound in the fume hood prep_area->weigh transfer Carefully transfer the solid to the reaction vessel weigh->transfer reaction Perform the chemical reaction under inert atmosphere if necessary transfer->reaction decontaminate Decontaminate all glassware and equipment reaction->decontaminate dispose_waste Dispose of waste in designated hazardous waste containers decontaminate->dispose_waste clean_area Clean the work area thoroughly dispose_waste->clean_area remove_ppe Remove PPE in the correct order clean_area->remove_ppe wash Wash hands and exposed skin thoroughly remove_ppe->wash

Caption: A generalized workflow for the safe handling of this compound.

Key Handling Considerations:

  • Avoid Dust Generation: Handle the solid gently to minimize the creation of dust. Use a spatula for transfers and avoid pouring the powder directly from the container.[7]

  • Moisture Sensitivity: While not explicitly stated in all sources, anhydrides as a class are reactive with water. It is good practice to handle this compound in a dry environment and store it in a tightly sealed container in a desiccator.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7][8][9]

Emergency Procedures: Preparedness is Paramount

In the event of an accidental exposure or spill, a swift and appropriate response is critical.

First Aid Measures:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

Spill Response:

The appropriate response to a spill depends on its size and location.

Emergency Spill Response Flowchart

start Spill of this compound occurs alert Alert others in the immediate area start->alert ppe Don appropriate PPE (gloves, goggles, lab coat, N95 respirator) alert->ppe contain Contain the spill by covering with a dry, inert absorbent material (e.g., sand, vermiculite) ppe->contain sweep Carefully sweep the absorbed material into a designated hazardous waste container contain->sweep clean Clean the spill area with a damp cloth (use a solvent compatible with the work surface) sweep->clean dispose Dispose of all contaminated materials as hazardous waste clean->dispose report Report the incident to the laboratory supervisor dispose->report

Caption: A step-by-step procedure for responding to a spill of this compound.

For large spills, or any spill that occurs outside of a fume hood, evacuate the area and contact the institution's emergency response team.

Storage and Disposal

Proper storage and disposal are crucial for maintaining a safe laboratory environment.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[5] The container should be tightly sealed to prevent moisture ingress.

  • Disposal: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[4][7] Do not dispose of this chemical down the drain.[4]

Conclusion

This compound is a valuable tool in the arsenal of the modern chemist. By understanding its potential hazards and adhering to the comprehensive safety protocols outlined in this guide, researchers can confidently and safely harness its synthetic potential. A proactive and informed approach to safety is not merely a matter of compliance but a cornerstone of scientific excellence.

References

An In-depth Technical Guide to the Synthesis of 4-Chloro-isatoic Anhydride from 2-amino-4-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of 4-Chloro-isatoic Anhydride

This compound (CAS No: 40928-13-0), also known as 7-chloro-1H-3,1-benzoxazine-2,4-dione, is a highly versatile and valuable heterocyclic intermediate.[1][2] Its strategic importance is rooted in its utility as a foundational building block in the synthesis of a wide array of high-value molecules. In the pharmaceutical sector, it is a key precursor for quinazolinone derivatives, anti-inflammatory agents, and other biologically active compounds.[3][4] Beyond medicine, its applications extend to the agrochemical industry for the formulation of targeted herbicides and pesticides, as well as in the creation of specialty dyes and advanced polymers.[3][5]

This guide provides a comprehensive, field-proven methodology for the synthesis of this compound from 2-amino-4-chlorobenzoic acid. It is designed for researchers, chemists, and process development professionals, offering not just a protocol, but a causal understanding of the synthetic strategy, critical safety considerations, and process validation.

Pillar 1: The Core Chemistry & Mechanistic Rationale

The conversion of an anthranilic acid derivative to its corresponding isatoic anhydride is fundamentally a cyclization reaction involving the introduction of a carbonyl group that engages both the amino and carboxylic acid functionalities. The most common and efficient method to achieve this is through the use of phosgene (COCl₂) or a safer, solid surrogate like triphosgene (bis(trichloromethyl) carbonate).[6][7][8]

Triphosgene has become the reagent of choice in modern laboratory settings as it serves as a convenient and more easily handled solid precursor that generates phosgene in situ.[9][10] This circumvents the considerable hazards associated with handling highly toxic phosgene gas directly.[11] One mole of triphosgene effectively delivers three moles of phosgene, allowing for precise stoichiometric control.[12]

The reaction proceeds via a well-understood pathway:

  • Activation & Phosgene Generation : Triphosgene reacts with a nucleophile (in this case, the amine or a catalytic base) to release the active electrophile, phosgene.

  • N-Acylation : The primary amine of 2-amino-4-chlorobenzoic acid performs a nucleophilic attack on the phosgene carbonyl carbon, forming an N-acyl chloride intermediate (an isocyanatobenzoyl chloride derivative upon loss of HCl).

  • Intramolecular Cyclization : The carboxylic acid group then acts as an intramolecular nucleophile, attacking the newly formed acyl chloride. This ring-closing step, followed by the elimination of another molecule of HCl, yields the stable six-membered heterocyclic product, this compound.

A base, typically a non-nucleophilic amine like pyridine, is essential. It serves two critical functions: neutralizing the two equivalents of hydrochloric acid (HCl) generated during the reaction, thereby preventing protonation of the starting amine and driving the equilibrium towards the product.[13][14]

Reaction_Mechanism Figure 1: Reaction Mechanism cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products Reactant1 2-amino-4-chlorobenzoic acid Step1 N-Acylation (Formation of N-carbonyl chloride intermediate) Reactant1->Step1 Reactant2 Triphosgene (Source of Phosgene) Reactant2->Step1 Base Pyridine (Base) Base->Step1 Catalyst/ HCl Scavenger Byproduct Pyridine Hydrochloride Base->Byproduct Step2 Intramolecular Cyclization (Ring Formation) Step1->Step2 + 2 HCl Step1->Byproduct Step3 HCl Elimination Step2->Step3 Product This compound Step3->Product

Caption: Figure 1: Simplified Reaction Mechanism.

Pillar 2: Safety as a Self-Validating System

WARNING: Triphosgene and its decomposition product, phosgene, are extremely toxic and potentially fatal if inhaled.[15] Exposure can cause severe burns and delayed-onset pulmonary edema.[11][16] All operations must be conducted with rigorous adherence to safety protocols.

  • Engineering Controls : All handling of triphosgene and the entire reaction setup must be confined to a properly functioning chemical fume hood.[15] Consider installing a phosgene sensor in the laboratory as an additional safety measure.[15]

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory. This includes:

    • Gloves : Double gloving (e.g., nitrile over vinyl) is recommended.[15] Ensure gloves overlap with lab coat cuffs.

    • Eye Protection : Chemical splash goggles and a full-face shield are required.[17]

    • Body Protection : A flame-resistant lab coat.

    • Respiratory Protection : While engineering controls are primary, keep appropriate respiratory protection on standby for emergency situations.[17]

  • Handling and Storage : Triphosgene is moisture-sensitive and can release phosgene upon contact with water.[12][16] Store it in a tightly sealed container in a cool, dry, well-ventilated area, away from incompatible materials like water, acids, and bases.[16]

  • Waste Disposal : Quench any residual triphosgene or phosgene carefully with an ammoniacal or caustic solution before disposal. All contaminated materials must be treated as hazardous waste according to institutional and local regulations.

Adherence to these safety measures is non-negotiable and forms the first layer of a self-validating, trustworthy protocol. An experiment cannot be considered successful if it is not conducted safely.

Pillar 3: A Validated Experimental Protocol

This protocol is based on established procedures and is designed for robust and reproducible synthesis of high-purity this compound.[13][14]

Reagent & Materials Data
ReagentCAS No.MW ( g/mol )AmountMoles (mmol)Stoic. Eq.
2-amino-4-chlorobenzoic acid89-77-0171.5810.0 g58.281.0
Triphosgene32315-10-9296.7517.3 g58.291.0
Pyridine110-86-179.109.4 mL116.62.0
Dichloromethane (DCM)75-09-284.9385 mL--
Acetonitrile (ACN)75-05-841.0560 mL--

Experimental Workflow Diagram

Experimental_Workflow Figure 2: Experimental Workflow Prep 1. Reagent Preparation & Inert Atmosphere Setup Setup 2. Reaction Setup (Substrate in ACN) Prep->Setup Addition 3. Slow Addition of Reagents (Triphosgene/Pyridine in DCM) Setup->Addition Reaction 4. Controlled Heating (50 °C for 2 hours) Addition->Reaction Workup 5. Aqueous Workup (Water Dilution & DCM Extraction) Reaction->Workup Purify 6. Purification (Solvent Removal & Recrystallization) Workup->Purify Analyze 7. Product Analysis (Yield, MP, NMR) Purify->Analyze

Caption: Figure 2: Step-by-step experimental workflow.

Step-by-Step Methodology
  • Reagent Preparation : In a chemical fume hood, prepare a solution of triphosgene (17.3 g, 58.29 mmol) and pyridine (9.4 mL, 116.6 mmol) in dichloromethane (85 mL). This solution should be prepared immediately before use.

  • Reaction Setup : To a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 2-amino-4-chlorobenzoic acid (10.0 g, 58.28 mmol) and acetonitrile (60 mL). Stir the mixture to form a suspension.

  • Slow Addition : Slowly add the triphosgene/pyridine solution from the dropping funnel to the stirred suspension of the starting material over 30-45 minutes. An exothermic reaction may be observed; maintain the temperature below 30 °C using a water bath if necessary. The mixture will typically turn into an orange solution.[13][14]

  • Reaction Execution : After the addition is complete, heat the reaction mixture to 50 °C and maintain this temperature with stirring for 2 hours to ensure the reaction goes to completion.[13][14]

  • Cooling & Workup : Cool the reaction mixture to room temperature. Dilute the mixture with water (50 mL). Transfer the contents to a separatory funnel.

  • Extraction & Washing : Separate the organic layer. Extract the aqueous layer three times with dichloromethane (3 x 50 mL). Combine all organic layers and wash them once with brine (50 mL).[13]

  • Drying & Solvent Removal : Dry the combined organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent by distillation under reduced pressure using a rotary evaporator. This will yield a solid crude product.

  • Purification : Recrystallize the crude solid from hexane to yield pure 7-chloro-1H-benzo[d][11][13]oxazine-2,4-dione as a yellow solid.[13][14]

  • Product Characterization : Dry the purified product under vacuum. The expected yield is approximately 74% (around 9.1 g).[13][14]

Expected Product Characteristics
ParameterExpected ValueSource
Appearance White to yellow solid/powder[13][14]
Yield ~74%[13][14]
Melting Point 255-259 °C[1][14]
¹H NMR See reference for detailed peaks[13][14]
Purity >97% (by analysis)[2]

Conclusion

The synthesis of this compound from 2-amino-4-chlorobenzoic acid using triphosgene is a robust and efficient method for producing this critical chemical intermediate. The causality of the reaction is well-defined, with each reagent and condition serving a specific, logical purpose. By embedding rigorous safety protocols into the experimental design, the procedure becomes a self-validating system where operational integrity ensures both high-quality results and the protection of the researcher. This guide provides the necessary technical depth and practical insights for drug development professionals and scientists to successfully and safely implement this valuable synthetic transformation.

References

A Senior Application Scientist's Guide to Isatoic Anhydride and its Halogenated Counterpart: A Deep Dive into 4-Chloro-isatoic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Isatoic anhydride (IA) is a cornerstone reagent in heterocyclic chemistry, prized for its role as a stable, versatile precursor for a vast array of pharmaceuticals, agrochemicals, and dyes.[1][2] Its reactivity, primarily with nucleophiles, allows for the efficient construction of anthranilate derivatives and quinazolinone scaffolds.[3] However, the demands of modern synthesis—requiring modulated reactivity, enhanced yields, and additional functional handles—have led to the prominence of substituted derivatives. This guide provides an in-depth technical comparison between the parent isatoic anhydride and its potent derivative, 4-Chloro-isatoic anhydride (4-Cl-IA). We will dissect their structural nuances, explore the profound impact of the 4-chloro substituent on electronic properties and reactivity, and provide practical, field-proven insights to guide your selection and experimental design in a drug development context.

Core Structural and Physicochemical Properties: A Comparative Overview

At a glance, the two molecules differ by a single chlorine atom. Yet, this substitution fundamentally alters the compound's physical and chemical character. The chloro-substituent introduces greater molecular weight and influences crystal packing, resulting in a higher melting point for 4-Cl-IA.

Caption: Chemical structures of Isatoic Anhydride and this compound.

The pertinent physicochemical properties are summarized below for direct comparison.

PropertyIsatoic AnhydrideThis compound
CAS Number 118-48-9[4]40928-13-0[5]
Molecular Formula C₈H₅NO₃[6]C₈H₄ClNO₃
Molecular Weight 163.13 g/mol [6]197.58 g/mol
Appearance White to tan solid[3][6]White to light yellow solid[5][7]
Melting Point ~230-243 °C (decomposes)[6][8]~255-259 °C[9]
Solubility Sparingly soluble in water; soluble in DMF, hot alcohol, acetone[6][8]Insoluble in water; soluble in Dimethylformamide (DMF)[7][10]

The Heart of the Matter: Reactivity and Electronic Effects

The synthetic utility of isatoic anhydrides is defined by their reactions with nucleophiles. The molecule contains two electrophilic carbonyl carbons (C2 and C4), offering two potential sites for nucleophilic attack.

The Fundamental Reactivity of Isatoic Anhydride

Reactions with nucleophiles such as amines, alcohols, and thiols proceed principally via attack at the more accessible and reactive C4 carbonyl carbon.[11] This is followed by a ring-opening and spontaneous decarboxylation (loss of CO₂) to yield 2-aminobenzoyl derivatives (anthranilamides, anthranilate esters, etc.).[3][12] Attack at the C2 carbonyl is also possible but is generally disfavored, particularly with bulky nucleophiles, due to greater steric hindrance.[11][13] This competition between C2 and C4 attack is a critical consideration in reaction design.

Mechanism start Isatoic Anhydride + Nucleophile (Nu-H) intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack c4_path Ring Opening & -CO₂ (Decarboxylation) intermediate->c4_path Attack at C4 (Major) c2_path Ring Opening (Minor Pathway) intermediate->c2_path Attack at C2 (Minor) product_major 2-Aminobenzoyl Derivative (Major Product) c4_path->product_major product_minor o-Ureidobenzoic Acid Derivative (Minor Product) c2_path->product_minor

Caption: Generalized mechanism of nucleophilic attack on isatoic anhydride.

The Impact of the 4-Chloro Substituent

The key difference in this compound stems from the powerful electronic effects of the chlorine atom. Chlorine exerts two opposing forces:

  • Inductive Effect (-I): As an electronegative atom, chlorine strongly withdraws electron density from the benzene ring through the sigma bond network. This is the dominant effect.[14][15]

  • Resonance Effect (+R): The lone pairs on the chlorine atom can be donated into the pi system of the ring, increasing electron density, particularly at the ortho and para positions.[16]

For nucleophilic acyl substitution at the carbonyl centers, the inductive effect is paramount . By withdrawing electron density from the entire molecule, the chloro group makes the C2 and C4 carbonyl carbons significantly more electron-deficient (i.e., more electrophilic) compared to those in the parent isatoic anhydride.[10]

This enhanced electrophilicity is the single most important consequence for the synthetic chemist:

  • Increased Reaction Rates: 4-Cl-IA reacts more rapidly with nucleophiles. Reactions that are sluggish or require high temperatures with IA can often proceed under milder conditions with 4-Cl-IA.

  • Improved Yields: The enhanced reactivity can lead to more efficient conversions and higher yields, minimizing side reactions.

  • Activation of Weaker Nucleophiles: Nucleophiles that react poorly with IA may react effectively with the more potent 4-Cl-IA.

Furthermore, the chlorine atom serves as a valuable synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for further elaboration of the molecular scaffold—a feature highly desirable in drug discovery programs.

Experimental Design and Workflow Considerations

The choice between IA and 4-Cl-IA is a strategic one, dictated by the specific synthetic goal, the nature of the nucleophile, and downstream synthetic plans.

Caption: Decision workflow for selecting the appropriate isatoic anhydride reagent.

Detailed Experimental Protocol: Synthesis of a 2-Aminobenzamide

This protocol provides a self-validating, general methodology for the aminolysis reaction. The key variables to adjust based on the chosen anhydride are temperature and reaction time.

Objective: To synthesize N-benzyl-2-aminobenzamide from either isatoic anhydride or this compound and benzylamine.

Materials:

  • Isatoic Anhydride (IA) or this compound (4-Cl-IA) (1.0 eq)

  • Benzylamine (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen), dissolve isatoic anhydride (1.0 eq) in anhydrous DMF (approx. 0.5 M concentration).

  • Nucleophile Addition: Slowly add benzylamine (1.1 eq) to the stirred solution at room temperature. A gentle evolution of CO₂ gas should be observed.

  • Reaction Monitoring:

    • For Isatoic Anhydride: Stir the reaction at 40-50 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

    • For this compound: Stir the reaction at room temperature (20-25 °C). The reaction is often complete within 1-4 hours due to the enhanced electrophilicity.

    • Scientist's Note: The increased reactivity of 4-Cl-IA allows for significantly milder conditions. Applying heat is often unnecessary and may lead to side products. The visible rate of CO₂ evolution will be markedly faster with 4-Cl-IA.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated NaHCO₃ solution (2x) to remove any unreacted starting material and acidic byproducts. Follow with a brine wash (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to obtain the pure N-benzyl-2-aminobenzamide derivative.

Conclusion and Future Outlook

The choice between this compound and its parent compound is a classic example of how subtle structural modification can translate into significant strategic advantages in chemical synthesis.

  • Isatoic Anhydride remains the workhorse; it is cost-effective, widely available, and highly effective for a broad range of standard transformations. It is the ideal choice for established processes where reactivity is well-understood and sufficient.

  • This compound is the specialist's tool. It offers enhanced reactivity for challenging syntheses involving unreactive nucleophiles or for processes where mild conditions are paramount to preserve sensitive functional groups elsewhere in the molecule.[10] Its true value is twofold: it acts as a more potent acylating agent and provides a reactive handle for diversification through modern cross-coupling chemistry, a critical advantage in the rapid generation of compound libraries for drug discovery.[5][17]

For drug development professionals, understanding these core differences is not merely academic; it directly impacts reaction efficiency, process scalability, and the strategic pathways available for lead optimization. As synthetic targets become more complex, the judicious use of activated reagents like this compound will continue to be a key enabler of innovation.

References

A Guide to 4-Chloro-isatoic Anhydride: A Pivotal Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Workhorse of Complex Molecule Synthesis

In the landscape of organic synthesis, the value of a chemical intermediate is measured by its versatility, reactivity, and efficiency in constructing complex molecular architectures. 4-Chloro-isatoic anhydride (also known as 7-Chloro-2H-3,1-benzoxazine-2,4(1H)-dione) stands out as a quintessential example of such a pivotal building block.[1] With its unique heterocyclic structure, it serves as a robust and reliable precursor in the synthesis of a wide array of valuable compounds, from life-saving pharmaceuticals to advanced agrochemicals and specialty materials.[2][3][4]

This guide provides an in-depth exploration of this compound, moving beyond simple reaction schemes to elucidate the underlying principles that govern its reactivity. We will delve into its synthesis, explore its core mechanistic pathways, and provide field-proven protocols for its application, offering researchers and development professionals the insights needed to leverage this powerful intermediate in their work.

Physicochemical Properties

A foundational understanding begins with the compound's physical and chemical characteristics, which dictate its handling, storage, and reaction conditions.

PropertyValueSource
CAS Number 40928-13-0[1][5]
Molecular Formula C₈H₄ClNO₃[5][6]
Molecular Weight 197.58 g/mol [5][6]
Appearance White to light yellow solid/crystalline powder[1][5][6]
Melting Point 255-259 °C[5][6]
Solubility Soluble in Dimethylformamide (DMF); sparingly soluble in water[1][5][6]
pKa 9.95 ± 0.20 (Predicted)[1][5]
Storage Inert atmosphere, Room Temperature[5]

Synthesis of this compound: A Reliable Preparative Route

The most common and efficient synthesis of this compound begins with the readily available precursor, 2-amino-4-chlorobenzoic acid.[5][7] The transformation is a cyclization reaction that forms the characteristic benzoxazinedione ring system. Phosgene or its safer solid equivalent, triphosgene, is typically employed as the carbonylating agent.

The choice of triphosgene is a critical aspect of modern laboratory safety and practicality. It is a stable solid that can be weighed and handled with greater ease than gaseous phosgene, yet it decomposes in situ to generate the necessary phosgene for the reaction. The addition of a base, such as pyridine, is essential. Its role is twofold: first, to deprotonate the carboxylic acid and the amine, increasing their nucleophilicity, and second, to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.

Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products R1 2-Amino-4-chlorobenzoic Acid P1 Acetonitrile/ Dichloromethane R1->P1 R2 Triphosgene R2->P1 R3 Pyridine R3->P1 P2 Heat (50°C) P1->P2 Reaction Prod1 This compound P2->Prod1 Yields Prod2 Pyridinium chloride P2->Prod2 Byproduct

Caption: Synthesis of this compound.

Detailed Synthesis Protocol

This protocol is a self-validating system, designed for high yield and purity. Each step is critical for the outcome.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-4-chlorobenzoic acid (10 g, 0.058 mol) in acetonitrile (60 mL).[5][8]

  • Base and Reagent Addition: Add pyridine (9.4 mL, 0.117 mol) to the stirred solution. Separately, prepare a solution of triphosgene (17.3 g, 0.058 mol) in dichloromethane (85 mL). Slowly add the triphosgene solution to the reaction mixture via the dropping funnel. Causality Note: The slow addition is crucial to control the exothermic reaction and prevent the uncontrolled release of phosgene gas.

  • Reaction Drive: Heat the resulting orange solution to 50°C and maintain for 2 hours.[5][8] This thermal input ensures the reaction proceeds to completion.

  • Workup - Quenching and Extraction: Cool the mixture to room temperature and dilute with water (50 mL). The product is organic-soluble, so it will remain in the dichloromethane layer. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (3 x 50 mL) to recover any dissolved product.[5][8]

  • Workup - Washing: Combine the organic layers and wash with brine (1 x 50 mL). Trustworthiness Note: The brine wash removes residual water and water-soluble impurities, which is critical for obtaining a dry, pure product after solvent evaporation.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[5][8]

  • Purification: The resulting yellow solid can be further purified by recrystallization from a suitable solvent like hexane to yield pure this compound (Typical Yield: ~74%).[5][8]

Core Application: The Synthesis of Quinazolinones

One of the most significant applications of this compound is in the synthesis of quinazolinones, a class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, anticonvulsant, and antitumor effects.[9] The anhydride serves as an efficient "A-ring" precursor, readily reacting with amines in multicomponent reactions.[9][10]

The reaction mechanism proceeds via a nucleophilic attack by an amine on one of the carbonyl carbons of the anhydride. This leads to a ring-opening, forming an intermediate 2-aminobenzamide derivative with the release of carbon dioxide.[11] This intermediate then undergoes a cyclocondensation reaction with a third component, typically an aldehyde or orthoester, to form the final quinazolinone ring system.[10][12][13] This one-pot strategy is highly atom-efficient and aligns with the principles of green chemistry.[10][13]

Quinazolinone_Synthesis IA 4-Chloro-isatoic Anhydride Intermediate1 Ring Opening (Loss of CO₂) IA->Intermediate1 Amine Primary Amine (R¹-NH₂) Amine->Intermediate1 Aldehyde Aldehyde (R²-CHO) Intermediate3 Cyclocondensation Aldehyde->Intermediate3 Catalyst Catalyst (e.g., Acid/Base) Catalyst->Intermediate3 Promotes Intermediate2 2-Amino-N-(R¹)-benzamide Intermediate Intermediate1->Intermediate2 Forms Intermediate2->Intermediate3 Product Substituted Quinazolin-4(1H)-one Intermediate3->Product Yields

Caption: Multicomponent synthesis of Quinazolinones.

Exemplary Protocol: Three-Component Quinazolinone Synthesis

This protocol demonstrates a one-pot synthesis, a highly efficient strategy where reactants are added sequentially without isolating intermediates, saving time, solvents, and resources.[13]

  • Initial Reaction: In a flask, suspend this compound (1 mmol), a primary amine (1 mmol), and an aromatic aldehyde (1 mmol) in ethanol/water.[10] Expertise Note: The use of an eco-friendly solvent system like ethanol/water is a key consideration in modern green chemistry protocols.[10]

  • Catalysis: Add a catalytic amount of an appropriate catalyst. Various catalysts can be used, such as N-halosulfonamides or sulfamic acid, which are effective in promoting the condensation steps.[10][13]

  • Reaction Conditions: Stir the mixture under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture. The product often precipitates out of the solution. Collect the solid product by filtration.

  • Purification: Wash the crude product with cold ethanol or water to remove unreacted starting materials and catalyst, followed by drying. Recrystallization can be performed if higher purity is required. This straightforward procedure often yields products in high purity without the need for column chromatography.[10][13]

Broader Synthetic Utility

While quinazolinone synthesis is a major application, the utility of this compound extends to other areas of chemical and pharmaceutical development.

  • Pharmaceuticals: The anthranilic acid scaffold, readily unmasked from this compound, is a core structure in numerous pharmaceuticals, including anti-inflammatory and analgesic agents.[3][7] The anhydride provides a protected and activated form of 2-amino-4-chlorobenzoic acid for use in complex synthetic routes.[7][14]

  • Agrochemicals: It serves as a key intermediate in the production of herbicides, pesticides, and fungicides.[3][4][7] The specific substitution pattern allows for the fine-tuning of biological activity in crop protection agents.

  • Dyes and Specialty Chemicals: The chromophoric nature of the aromatic ring makes it a useful building block for dyes and pigments.[2][3] It is also used to develop novel polymers and advanced materials where its incorporation can enhance thermal stability or other physical properties.[2]

General Experimental Workflow and Safety

A successful synthesis relies on a systematic and safe workflow.

Workflow Start Start: Assemble Dry Glassware Reactants Charge Reactants & Solvent Start->Reactants Reaction Perform Reaction (Stirring, Heating, Inert Atmosphere) Reactants->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Quench & Workup (Extraction, Washing) Monitoring->Workup If complete Drying Dry Organic Layer (e.g., MgSO₄) Workup->Drying Isolation Isolate Crude Product (Solvent Evaporation) Drying->Isolation Purification Purify Product (Recrystallization/ Chromatography) Isolation->Purification Analysis Characterize Final Product (NMR, MS, MP) Purification->Analysis End End: Pure Product Analysis->End

Caption: General laboratory workflow for synthesis.

Safety Considerations: this compound is classified as an irritant and may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is more than just a chemical; it is an enabling tool for innovation. Its predictable reactivity, stability, and role as a precursor to the valuable 2-amino-4-chlorobenzoic acid scaffold make it an indispensable intermediate for researchers in drug discovery, agrochemical development, and material science.[1][2][7] By understanding the causality behind its reactions and employing robust, validated protocols, scientists can efficiently construct complex target molecules, accelerating the pace of discovery and development.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Quinazolinones using 4-Chloro-isatoic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinazolinone and its derivatives are a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2] These scaffolds are present in numerous natural alkaloids, such as Febrifugine, a potent anti-malarial agent, and form the core structure of various synthetic drugs with a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, antibacterial, anticonvulsant, and antitumor properties.[1][2] The versatile biological activities of quinazolinones have made their synthesis a focal point for organic and medicinal chemists.

4-Chloro-isatoic anhydride is a versatile and commercially available building block for the synthesis of a wide range of quinazolinone derivatives.[3] Its anhydride structure and the presence of a chlorine substituent provide reactive sites for various chemical transformations, making it an ideal starting material for constructing the quinazolinone core.[3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of quinazolinones using this compound, focusing on the underlying mechanisms and providing robust experimental protocols.

Mechanistic Insights: The Chemistry Behind the Synthesis

The synthesis of quinazolinones from isatoic anhydride derivatives generally proceeds through a multi-step, one-pot reaction sequence. The core mechanism involves the nucleophilic attack of an amine on the isatoic anhydride, leading to a ring-opening and decarboxylation cascade to form a 2-aminobenzamide intermediate. This intermediate then undergoes cyclocondensation with an electrophile, such as an aldehyde or orthoester, to form the quinazolinone ring.[5][6]

The general mechanism can be visualized as follows:

Quinazolinone Synthesis Mechanism cluster_0 Step 1: Ring Opening & Decarboxylation cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Oxidation (Optional) Isatoic_Anhydride This compound Intermediate_1 2-Amino-5-chloro-N-substituted-benzamide Isatoic_Anhydride->Intermediate_1 Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Intermediate_1 Intermediate_2 Imine Intermediate Intermediate_1->Intermediate_2 Condensation Intermediate_1->Intermediate_2 Aldehyde Aldehyde (R'-CHO) Aldehyde->Intermediate_2 Quinazolinone 2,3-Disubstituted Quinazolinone Intermediate_2->Quinazolinone Intramolecular Cyclization Dihydroquinazolinone 2,3-Dihydroquinazolin-4(1H)-one Quinazolinone->Dihydroquinazolinone Final_Product Quinazolin-4(3H)-one Dihydroquinazolinone->Final_Product Oxidation

Caption: General mechanism for quinazolinone synthesis.

The reaction is often catalyzed by acids or Lewis acids, which activate the carbonyl groups of the isatoic anhydride and the aldehyde, facilitating the nucleophilic attack and condensation steps.[7] In some protocols, an oxidation step is required to convert the initially formed 2,3-dihydroquinazolin-4(1H)-one to the fully aromatic quinazolin-4(3H)-one.[1]

Experimental Protocols

This section details two reliable and versatile protocols for the synthesis of quinazolinone derivatives from this compound.

Protocol 1: One-Pot, Three-Component Synthesis of 2,3-Disubstituted-6-chloro-2,3-dihydroquinazolin-4(1H)-ones

This protocol describes a straightforward and efficient one-pot synthesis of 2,3-disubstituted quinazolinone derivatives under mild conditions.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Substituted primary amine≥98%Commercially Available
Substituted aldehyde≥98%Commercially Available
Ethanol (EtOH)AnhydrousCommercially Available
Glacial Acetic AcidACS GradeCommercially Available
Instrumentation
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer (for characterization)

  • Mass spectrometer (for characterization)

Experimental Workflow

Protocol_1_Workflow start Start step1 Combine this compound, amine, and aldehyde in ethanol. start->step1 end End step2 Add catalytic amount of glacial acetic acid. step1->step2 step3 Reflux the reaction mixture for 4-6 hours. step2->step3 step4 Monitor reaction progress by TLC. step3->step4 step5 Cool the reaction mixture to room temperature. step4->step5 step6 Collect the precipitate by filtration. step5->step6 step7 Wash the solid with cold ethanol. step6->step7 step8 Dry the product under vacuum. step7->step8 step9 Characterize the final product (NMR, MS, MP). step8->step9 step9->end

Caption: Workflow for one-pot quinazolinone synthesis.

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired primary amine (1.0 eq), and the corresponding aldehyde (1.0 eq).

  • Solvent Addition: Add 20-30 mL of ethanol to the flask.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. A solid precipitate will form.

  • Isolation: Collect the precipitated product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product under vacuum to obtain the final 2,3-disubstituted-6-chloro-2,3-dihydroquinazolin-4(1H)-one.

  • Characterization: Characterize the synthesized compound using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination.

Expected Yields and Observations

This protocol typically affords good to excellent yields (70-95%) of the desired products. The reaction is generally clean, with the product precipitating out from the reaction mixture upon cooling, simplifying the purification process.

Protocol 2: Copper-Catalyzed Synthesis of 2-Substituted-6-chloroquinazolin-4(3H)-ones

This protocol utilizes a copper catalyst for the synthesis of 2-substituted quinazolinones, which often leads to the fully aromatized product directly.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Amine-Trichloroacetonitrile adductAs preparedSee reference[8]
Copper(II) Oxide (CuO)Catalyst GradeCommercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Instrumentation
  • Schlenk flask or sealed tube

  • Inert atmosphere setup (Nitrogen or Argon)

  • Magnetic stirrer with heating plate

  • Standard work-up and purification equipment (as in Protocol 1)

Experimental Workflow

Protocol_2_Workflow start Start step1 Combine this compound and amine-trichloroacetonitrile adduct. start->step1 end End step2 Add CuO catalyst and DMF under inert atmosphere. step1->step2 step3 Heat the reaction mixture at 110 °C for 4 hours. step2->step3 step4 Monitor reaction progress by TLC. step3->step4 step5 Cool to room temperature and pour into water. step4->step5 step6 Extract the product with ethyl acetate. step5->step6 step7 Dry the organic layer and concentrate. step6->step7 step8 Purify the crude product by column chromatography. step7->step8 step9 Characterize the final product. step8->step9 step9->end

Caption: Workflow for copper-catalyzed synthesis.

Step-by-Step Procedure
  • Reaction Setup: In a Schlenk flask or a sealed tube under an inert atmosphere (N₂ or Ar), combine this compound (1.0 eq) and the amine-trichloroacetonitrile adduct (1.2 eq).

  • Catalyst and Solvent Addition: Add Copper(II) Oxide (CuO, 10 mol%) and anhydrous N,N-Dimethylformamide (DMF) as the solvent.

  • Reaction: Heat the reaction mixture to 110 °C and stir for 4 hours.[8]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate mixture).

  • Characterization: Characterize the purified 2-substituted-6-chloroquinazolin-4(3H)-one using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Key Considerations and Troubleshooting
  • Inert Atmosphere: Maintaining an inert atmosphere is crucial for the copper-catalyzed reaction to prevent oxidation of the catalyst and side reactions.

  • Solvent Purity: The use of anhydrous DMF is recommended to avoid side reactions with water.

  • Catalyst Activity: The activity of the CuO catalyst can influence the reaction rate and yield. Ensure the use of a high-purity catalyst.

  • Purification: Column chromatography is often necessary for this protocol to isolate the pure product from the catalyst and any byproducts.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of quinazolinone derivatives. The protocols detailed in this application note provide reliable and efficient methods for accessing both 2,3-dihydroquinazolin-4(1H)-ones and fully aromatic quinazolin-4(3H)-ones. By understanding the underlying reaction mechanisms and carefully controlling the experimental parameters, researchers can effectively synthesize novel quinazolinone-based compounds for further investigation in drug discovery and development programs. The choice of protocol will depend on the desired substitution pattern and the available laboratory resources.

References

Application Notes & Protocols: The Reaction of 4-Chloro-isatoic Anhydride with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Chloro-isatoic Anhydride

This compound (7-chloro-2H-3,1-benzoxazine-2,4(1H)-dione) is a highly versatile and reactive scaffold in modern organic and medicinal chemistry.[1][2][3] Its intrinsic chemical properties, stemming from the strained anhydride ring and the electron-withdrawing nature of the chlorine substituent, make it an invaluable precursor for synthesizing a diverse range of heterocyclic compounds.[4][5] This guide focuses on its cornerstone reaction with primary amines, a transformation that serves as a gateway to two critical classes of molecules in drug discovery: N-substituted 2-amino-4-chlorobenzamides and 4(3H)-quinazolinones .

These products are not mere synthetic curiosities; they form the core of numerous pharmacologically active agents, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial properties.[6][7] Understanding the nuances of this reaction is therefore paramount for chemists aiming to construct novel molecular architectures with therapeutic potential. This document provides a detailed exploration of the reaction mechanism, step-by-step protocols for key transformations, and practical insights to ensure successful synthesis.

Reaction Mechanism: A Tale of Two Pathways

The reaction between this compound and a primary amine (R-NH₂) proceeds via a nucleophilic acyl substitution mechanism.[8][9] The primary amine preferentially attacks one of the two carbonyl carbons of the anhydride. The C4 carbonyl is generally more electrophilic and less sterically hindered, leading to the initial ring-opening. From this common intermediate, the reaction can diverge into two primary pathways depending on the conditions and subsequent reagents.

Pathway A: Formation of 2-Amino-4-chlorobenzamides

This is the most direct outcome of the reaction. The nucleophilic attack of the primary amine on the anhydride leads to the formation of an unstable carbamic acid intermediate. This intermediate rapidly undergoes decarboxylation (loss of CO₂) to yield the stable N-substituted 2-amino-4-chlorobenzamide. This reaction is often clean and high-yielding, providing a straightforward route to these valuable building blocks.

// Reactants Anhydride [label=<This compound>]; Amine [label=<R-NH₂Primary Amine>];

// Intermediate Intermediate [label=<Unstable Carbamic Acid Intermediate>];

// Products Benzamide [label=<N-substituted-2-amino-4-chlorobenzamide>]; CO2 [label=<"- CO₂">];

// Connections {rank=same; Anhydride; Amine;} Anhydride -> Intermediate [label="Nucleophilic Attack"]; Amine -> Intermediate [style=invis]; Intermediate -> Benzamide [label="Decarboxylation"]; Intermediate -> CO2 [style=invis]; } Caption: Reaction mechanism for benzamide formation.

Pathway B: Synthesis of 4(3H)-Quinazolinones

The 2-amino-4-chlorobenzamide intermediate can be further elaborated in a one-pot reaction to form the quinazolinone ring system. This is typically achieved through a three-component condensation reaction involving the anhydride, a primary amine, and a third component, usually an aldehyde or its equivalent. [6][10]The initially formed benzamide reacts with the aldehyde to form a Schiff base, which then undergoes intramolecular cyclization and subsequent oxidation (or tautomerization) to yield the stable, aromatic quinazolinone core. This multicomponent approach is highly efficient for building molecular complexity rapidly. [11][12][13]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Substituted-2-amino-4-chlorobenzamides

This protocol describes the direct synthesis of the benzamide scaffold, a crucial intermediate for further functionalization.

Rationale: The reaction is typically conducted in a polar aprotic solvent like DMF or DMSO to ensure solubility of the starting materials. Heating accelerates the decarboxylation of the intermediate to drive the reaction to completion. The work-up procedure is designed to precipitate the product by adding an anti-solvent (water), followed by filtration.

Materials & Reagents

ReagentMW ( g/mol )EquivalentsAmount (Example)
This compound197.58 1.01.98 g (10 mmol)
Primary Amine (e.g., Benzylamine)107.151.051.13 g (10.5 mmol)
Dimethylformamide (DMF)--20 mL
Deionized Water--~100 mL

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent Addition: Add DMF (approx. 10 mL/g of anhydride) to the flask to dissolve the solid.

  • Amine Addition: Slowly add the primary amine (1.05 eq) dropwise to the stirred solution at room temperature. A slight exotherm may be observed, and gas evolution (CO₂) should become apparent.

  • Heating: Heat the reaction mixture to 80-90 °C and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) until the starting anhydride spot has disappeared.

  • Work-up and Isolation: After cooling the reaction to room temperature, pour the mixture into a beaker containing ice-cold deionized water (~5 times the volume of DMF used).

  • Precipitation: Stir the aqueous mixture vigorously for 30 minutes. The product should precipitate as a solid.

  • Filtration: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water to remove residual DMF.

  • Drying: Dry the product under vacuum to a constant weight. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if required.

Expected Outcome: This procedure typically yields N-substituted-2-amino-4-chlorobenzamides in good to excellent yields (80-95%), depending on the primary amine used. The product properties can be confirmed by standard analytical techniques.

// Nodes A [label="1. Dissolve 4-Chloro-isatoic\nAnhydride in DMF"]; B [label="2. Add Primary Amine\n(R-NH₂) dropwise at RT"]; C [label="3. Heat to 80-90 °C\n(2-4 hours, monitor by TLC)"]; D [label="4. Cool to Room\nTemperature"]; E [label="5. Pour into Ice Water\nto Precipitate Product"]; F [label="6. Isolate by Vacuum\nFiltration & Wash"]; G [label="7. Dry Product\nUnder Vacuum"];

// Edges A -> B [label="Gas (CO₂) evolution"]; B -> C; C -> D; D -> E; E -> F; F -> G; }

Caption: Workflow for N-substituted-2-amino-4-chlorobenzamide synthesis.

Protocol 2: One-Pot, Three-Component Synthesis of 2,3-Disubstituted-4(3H)-quinazolinones

This protocol leverages the intermediate from Protocol 1 in situ for a highly efficient synthesis of the quinazolinone core.

Rationale: This one-pot synthesis is an elegant example of reaction telescoping. [6]After the initial formation of the 2-amino-4-chlorobenzamide, an aldehyde is introduced. A catalyst, such as p-toluenesulfonic acid (p-TSA) or even sulfamic acid, facilitates the condensation and subsequent cyclization. [10][12]DMSO is often used as a solvent due to its high boiling point and its ability to facilitate the final oxidation/aromatization step. [6] Materials & Reagents

ReagentMW ( g/mol )EquivalentsAmount (Example)
This compound197.581.01.98 g (10 mmol)
Primary Amine (e.g., Aniline)93.131.00.93 g (10 mmol)
Aldehyde (e.g., Benzaldehyde)106.121.11.17 g (11 mmol)
p-Toluenesulfonic acid (p-TSA)172.200.10.17 g (1 mmol)
Dimethyl Sulfoxide (DMSO)--25 mL

Step-by-Step Procedure:

  • Initial Reaction: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and the primary amine (1.0 eq) in DMSO.

  • Intermediate Formation: Stir the mixture at 90 °C for 1-2 hours to ensure the complete formation of the 2-amino-4-chlorobenzamide intermediate (CO₂ evolution will cease).

  • Aldehyde & Catalyst Addition: Cool the mixture slightly, then add the aldehyde (1.1 eq) and the catalytic amount of p-TSA (0.1 eq).

  • Cyclization: Increase the temperature to 120-130 °C and stir for 4-8 hours. Monitor the reaction by TLC for the formation of the highly conjugated quinazolinone product.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water.

  • Precipitation and Neutralization: A solid precipitate will form. If the solution is acidic due to the catalyst, neutralize it with a saturated sodium bicarbonate solution. Stir for 30 minutes.

  • Filtration and Washing: Collect the crude product by vacuum filtration. Wash the solid extensively with water, followed by a small amount of cold ethanol or isopropanol to remove impurities.

  • Drying and Purification: Dry the solid under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.

Data Presentation & Characterization

The success of the synthesis is confirmed through standard analytical techniques.

Table of Expected Results

Product TypeReactantsTypical YieldMelting Point (°C)
Benzamide4-Cl-IA + Benzylamine92%~120-125
Benzamide4-Cl-IA + 4-Fluoroaniline85%~145-150
Quinazolinone4-Cl-IA + Aniline + Benzaldehyde88%>200
Quinazolinone4-Cl-IA + Cyclohexylamine + 4-Cl-Benzaldehyde82%>200

Note: Yields and melting points are illustrative and will vary based on specific substrates and purification efficacy.

Analytical Characterization:

  • ¹H NMR: For the benzamide product, expect to see characteristic peaks for the aromatic protons, the N-H of the amide, and the broad singlet for the -NH₂ group. For the quinazolinone, the disappearance of the -NH₂ and amide N-H signals and the appearance of new aromatic/aliphatic signals corresponding to the incorporated fragments are key indicators.

  • IR Spectroscopy: The benzamide will show characteristic N-H stretches (~3300-3500 cm⁻¹) and a strong amide C=O stretch (~1640 cm⁻¹). The quinazolinone will show a characteristic C=O stretch around 1680 cm⁻¹.

  • Mass Spectrometry: Provides the molecular weight of the synthesized compound, confirming the successful incorporation of the desired fragments.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction; impure starting materials; product loss during work-up.Increase reaction time/temperature. Check purity of anhydride and amine. Ensure complete precipitation before filtering; minimize transfer losses.
Formation of Side Products Reaction with solvent (if amine is not reactive enough); complex side reactions in quinazolinone synthesis.Use a non-reactive solvent. For quinazolinone synthesis, ensure stepwise addition and temperature control. The amine should be consumed before adding the aldehyde.
Product is an Oil / Fails to Precipitate Product is highly soluble in the work-up mixture or has a low melting point.Try extraction with an organic solvent (e.g., ethyl acetate) instead of precipitation. Attempt to salt out the product. Use a different anti-solvent for precipitation.
Purification Difficulties Product and starting material have similar polarity.Optimize the TLC mobile phase before attempting column chromatography. Try recrystallization from different solvent systems.

Safety and Handling

  • This compound: Classified as an irritant. [14]It is harmful if swallowed and causes skin and eye irritation. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.

  • Solvents (DMF, DMSO): Both are excellent solvents but can facilitate skin absorption of other chemicals. Always wear appropriate gloves.

  • Primary Amines: Many amines are corrosive and/or toxic. Consult the specific Safety Data Sheet (SDS) for each amine used.

  • General Precautions: Perform all reactions in a fume hood. Be mindful of potential exotherms, especially during the initial addition of the amine.

Conclusion

The reaction of this compound with primary amines is a robust and highly adaptable synthetic tool. By carefully controlling the reaction conditions, researchers can selectively synthesize either N-substituted 2-amino-4-chlorobenzamides or complex 4(3H)-quinazolinones. The efficiency and versatility of these transformations underscore their continued importance in the construction of molecular libraries for drug discovery and development. The protocols and insights provided in this guide offer a solid foundation for successfully employing this powerful reaction.

References

Application Notes & Protocols: The Utility of 4-Chloro-isatoic Anhydride in the Synthesis of Dyes and Pigments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 4-Chloro-isatoic Anhydride

In the vast landscape of organic synthesis, this compound (CAS: 40928-13-0) emerges as a highly versatile and reactive intermediate.[1][2] Its significance is particularly pronounced in the creation of complex heterocyclic structures that form the backbone of high-performance colorants. This guide provides an in-depth exploration of its application, focusing on its role as a foundational building block in the synthesis of both quinacridone-type pigments and azo dyes.

The reactivity of this compound is principally derived from two key structural features: the strained anhydride ring and the electrophilic character imparted by the chlorine atom on the aromatic system.[1][3] The anhydride moiety readily undergoes nucleophilic attack, particularly by amines, leading to a ring-opening reaction that serves as a pivotal step in constructing larger, more complex molecules.[4][5] This reactivity makes it an invaluable precursor for chemists aiming to develop novel dyes, pigments, and advanced materials with tailored properties.[1]

Property Value
CAS Number 40928-13-0[6]
Molecular Formula C₈H₄ClNO₃[3][6]
Molecular Weight 197.58 g/mol [3]
Appearance White to light yellow crystalline powder[3][6][7]
Melting Point 255-259 °C[3][7]
Solubility Soluble in Dimethylformamide (DMF); insoluble in water[3]
Synonyms 7-Chloro-2H-3,1-benzoxazine-2,4(1H)-dione, 7-Chloroisatoic anhydride

Part 1: Synthesis of Quinacridone Pigment Precursors

Quinacridone pigments are a class of high-performance organic pigments celebrated for their exceptional durability, lightfastness, and vibrant colors, ranging from deep reds to violets.[8][9][10] These properties make them indispensable in demanding applications such as automotive coatings, artist paints, and high-end printing inks.[10][11] this compound serves as a key starting material for synthesizing the chlorinated anthranilamide intermediates required for building the quinacridone skeleton.

Causality of the Reaction Mechanism

The core reaction involves the nucleophilic acylation of a primary aromatic amine by this compound. The amine's lone pair of electrons attacks one of the carbonyl carbons of the anhydride. This leads to the opening of the heterocyclic ring and the formation of a stable N-substituted-2-aminobenzamide derivative, with the concurrent release of carbon dioxide. This reaction is efficient and clean, providing a direct route to the crucial benzamide intermediate.

Diagram: Synthesis of a Benzamide Intermediate

Below is a diagram illustrating the fundamental reaction pathway.

G cluster_reactants Reactants cluster_process Process cluster_products Products A This compound C Nucleophilic Acylation A->C B Primary Aromatic Amine (e.g., Aniline) B->C D 2-Amino-N-aryl-4-chlorobenzamide (Key Intermediate) C->D Ring Opening E Carbon Dioxide (CO₂) C->E Decarboxylation

Caption: Reaction of this compound with a primary amine.

Experimental Protocol 1: Synthesis of 2-Amino-N-phenyl-4-chlorobenzamide

This protocol details a representative synthesis of a key intermediate for chlorinated quinacridone pigments.

Materials:

  • This compound (19.76 g, 0.1 mol)

  • Aniline (9.31 g, 0.1 mol)

  • Dimethylformamide (DMF), anhydrous (200 mL)

  • Round-bottom flask (500 mL) equipped with a magnetic stirrer and reflux condenser

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask, add this compound (19.76 g) and anhydrous DMF (200 mL). Begin stirring to form a suspension.

  • Addition of Amine: Slowly add aniline (9.31 g) to the suspension at room temperature. The addition should be controlled to manage any initial exotherm.

  • Reaction Heating: Heat the reaction mixture to 80-90 °C. The evolution of carbon dioxide gas should become apparent as the solid anhydride dissolves and reacts.

    • Expert Insight: Maintaining this temperature is crucial. It provides sufficient energy to drive the reaction to completion without causing significant degradation of the reactants or products. The use of an anhydrous solvent prevents the unwanted hydrolysis of the starting anhydride.

  • Monitoring: Continue heating and stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 1 L of cold water with vigorous stirring. The product will precipitate as a solid.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with water to remove residual DMF and any water-soluble impurities.

  • Drying: Dry the purified solid in a vacuum oven at 60-70 °C to a constant weight. The resulting 2-Amino-N-phenyl-4-chlorobenzamide can be used in subsequent cyclization steps to form the quinacridone pigment.

Part 2: Synthesis of Azo Dyes

While not a direct precursor, this compound can be efficiently converted into 2-amino-4-chlorobenzoic acid. This derivative is an excellent diazo component for producing a range of azo dyes. Azo dyes are the largest class of synthetic colorants, valued for their broad color palette and straightforward synthesis.[12] The synthesis involves two critical stages: diazotization and azo coupling.[13]

Synthetic Workflow and Causality
  • Hydrolysis: The anhydride is first hydrolyzed under basic conditions to yield the sodium salt of 2-amino-4-chlorobenzoic acid. Subsequent acidification liberates the free amino acid.

  • Diazotization: The resulting aromatic amine is treated with sodium nitrite in a cold, acidic medium (typically HCl) to form a highly reactive diazonium salt.[13] The low temperature (0-5 °C) is essential to prevent the unstable diazonium salt from decomposing.[12]

  • Azo Coupling: The diazonium salt, a weak electrophile, is then reacted with an electron-rich coupling component (such as a phenol or another aromatic amine) in a solution with controlled pH.[13] This electrophilic aromatic substitution reaction forms the characteristic azo (–N=N–) bridge, creating the final conjugated dye molecule.[12]

Diagram: Azo Dye Synthesis Workflow

The following diagram outlines the multi-step process from the starting anhydride to the final dye product.

G A This compound B Hydrolysis (NaOH, then HCl) A->B C 2-Amino-4-chlorobenzoic acid B->C D Diazotization (NaNO₂, HCl, 0-5 °C) C->D E Diazonium Salt (In-situ) D->E G Azo Coupling (pH controlled) E->G F Coupling Component (e.g., 2-Naphthol) F->G H Final Azo Dye G->H

Caption: Workflow for synthesizing an azo dye from this compound.

Experimental Protocol 2: Synthesis of an Azo Dye from this compound and 2-Naphthol

This protocol is presented in two parts for clarity.

Part A: Preparation of the Diazo Component

  • Hydrolysis: In a 250 mL beaker, suspend this compound (9.88 g, 0.05 mol) in 100 mL of 10% aqueous sodium hydroxide solution. Heat the mixture to 60-70 °C and stir until a clear solution is obtained (approx. 1 hour). This step opens the anhydride ring and hydrolyzes the amide.

  • Acidification: Cool the solution to room temperature and then carefully acidify with concentrated hydrochloric acid until the pH is ~2. The 2-amino-4-chlorobenzoic acid will precipitate.

  • Isolation: Cool the suspension in an ice bath for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration, wash with cold water, and use the damp solid directly in the next step.

Part B: Diazotization and Azo Coupling

  • Diazotization: Transfer the damp 2-amino-4-chlorobenzoic acid to a 400 mL beaker. Add 15 mL of concentrated hydrochloric acid and 50 mL of water. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • While maintaining the low temperature, add a solution of sodium nitrite (3.5 g, 0.05 mol) in 15 mL of cold water dropwise over 20 minutes. Keep the tip of the addition funnel below the surface of the liquid. Stir for an additional 20 minutes in the ice bath to ensure complete formation of the diazonium salt.

    • Trustworthiness: A slight excess of nitrous acid can be tested for using starch-iodide paper (a blue-black color indicates excess). This confirms that all the primary amine has been converted.

  • Preparation of Coupling Solution: In a separate 600 mL beaker, dissolve 2-naphthol (7.2 g, 0.05 mol) in 100 mL of 10% aqueous sodium hydroxide solution. Cool this solution to 0-5 °C in an ice bath.

  • Coupling Reaction: Slowly add the cold diazonium salt solution to the cold, stirred 2-naphthol solution. A vibrant colored precipitate of the azo dye will form immediately.

  • Completion and Isolation: Continue stirring the mixture in the ice bath for 30-45 minutes to ensure the coupling reaction is complete. Isolate the dye by vacuum filtration.

  • Purification: Wash the filter cake with a large volume of cold water until the filtrate is neutral. Recrystallize the crude product from a suitable solvent like ethanol or glacial acetic acid to obtain the purified dye. Dry the final product in a vacuum oven.

Expected Dye Properties Value Comments
Color Orange to RedBased on the chromophoric system of a chlorinated phenylazo-naphthol structure.
λmax (in EtOH) ~480 - 510 nmRepresentative value for similar azo dye structures.[12]
Lightfastness Good to Very GoodThe presence of the chloro-substituent often enhances lightfastness properties.[13]

Conclusion

This compound is a cornerstone intermediate for the synthesis of high-value colorants. Its well-defined reactivity allows for the strategic construction of both quinacridone pigment precursors and versatile azo dyes. The protocols outlined herein provide a robust framework for researchers and scientists to harness the synthetic potential of this compound, enabling the development of novel and high-performance materials for a wide array of industrial applications.

References

Application Notes & Protocols: A Guide to the N-Alkylation of Isatoic Anhydride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylated Isatoic Anhydrides

Isatoic anhydride and its derivatives are exceptionally versatile heterocyclic scaffolds that serve as pivotal intermediates in the synthesis of a multitude of biologically active compounds, including quinazolinones, benzodiazepines, and various alkaloids.[1][2][3] The strategic functionalization of the nitrogen atom (N-alkylation) of the isatoic anhydride ring system is a critical transformation that unlocks access to a vast chemical space, enabling the modulation of pharmacological properties and the construction of complex molecular architectures. These N-substituted derivatives are foundational building blocks in medicinal chemistry and drug development programs.[2][4]

However, the direct N-alkylation of isatoic anhydride is not without its challenges. The molecule possesses two electrophilic carbonyl centers and an acidic N-H proton, creating a competitive environment for nucleophilic attack and deprotonation. Improper selection of reagents or reaction conditions can lead to undesired side reactions, such as the cleavage of the anhydride ring, resulting in the formation of anthranilamides or other byproducts.[1][2] This guide provides a detailed exploration of the underlying principles and offers robust, field-proven protocols for achieving efficient and selective N-alkylation.

Core Reaction Mechanism and Competing Pathways

The fundamental mechanism for the N-alkylation of isatoic anhydride proceeds via a two-step sequence:

  • Deprotonation: A base abstracts the acidic proton from the nitrogen atom, generating a resonance-stabilized N-anion (the N-sodio derivative in the case of sodium hydride).[1]

  • Nucleophilic Substitution (SN2): The resulting anion acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (typically an alkyl halide), displacing the leaving group and forming the new N-C bond.

This process is illustrated in the diagram below.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) cluster_2 Potential Side Reaction Isatoic_Anhydride Isatoic Anhydride Derivative N_Anion N-Anion Intermediate Isatoic_Anhydride->N_Anion + Base Base Base (e.g., NaH, K₂CO₃) N_Anion_2 N-Anion Intermediate Alkylating_Agent Alkylating Agent (R-X) N_Alkylated_Product N-Alkylated Isatoic Anhydride Ring_Opening Ring-Opened Byproduct (e.g., Anthranilamide derivative) Isatoic_Anhydride_2 Isatoic Anhydride Isatoic_Anhydride_2->Ring_Opening Strong Base / High Temp.

Figure 1: General mechanism for N-alkylation and a potential side reaction pathway.

Expert Insight: The choice of base is critical to minimizing side reactions. Strong, sterically hindered, or non-nucleophilic bases are preferred because they selectively deprotonate the nitrogen without attacking the carbonyl groups. Overly harsh conditions, such as excessively high temperatures or prolonged reaction times with strong bases, can promote the irreversible cleavage of the anhydride ring.[1][2]

Methodology Deep Dive: Reagent Selection and Rationale

The success of an N-alkylation protocol hinges on the judicious selection of the base, solvent, and alkylating agent.

Parameter Common Reagents Rationale & Causality
Base Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), Diisopropylethylamine (DIPEA).[1][2]NaH: A strong, non-nucleophilic base that provides rapid and irreversible deprotonation. Requires strictly anhydrous conditions as it reacts violently with water. Ideal for less reactive alkylating agents.[5] K₂CO₃/Cs₂CO₃: Milder, inexpensive inorganic bases. Safer and easier to handle than NaH. Often requires higher temperatures, longer reaction times, or the use of a phase-transfer catalyst to achieve high efficiency.[2] DIPEA: A sterically hindered organic base that is soluble in organic solvents. It is less basic than NaH and is often used for acid-sensitive substrates.
Alkylating Agent Primary Alkyl Halides (R-Br, R-I), Benzyl Halides, Propargyl Halides.[1]The reactivity follows the order R-I > R-Br > R-Cl. Primary and benzylic halides are highly effective due to their accessibility for SN2 attack. Secondary halides react more slowly and may lead to lower yields, while tertiary halides are generally unsuitable as they favor elimination reactions.[1]
Solvent N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), Tetrahydrofuran (THF), Acetone.Polar aprotic solvents like DMF and DMAc are excellent choices as they effectively dissolve the isatoic anhydride and its corresponding N-anion, facilitating the reaction. THF is suitable for reactions involving NaH. Acetone can be used with milder bases like K₂CO₃, particularly in combination with a phase-transfer catalyst.
Catalyst Tetrabutylammonium Bromide (TBAB), Tetrabutylammonium Iodide (TBAI).In reactions using solid inorganic bases like K₂CO₃, a phase-transfer catalyst (PTC) is employed. The quaternary ammonium salt forms an ion pair with the deprotonated isatoic anhydride, transporting it into the organic phase where it can react with the alkylating agent. This dramatically increases reaction rates and allows for milder conditions.[1][6]

Experimental Protocols

Here we provide two robust and validated protocols for the N-alkylation of isatoic anhydride derivatives.

Protocol 1: Classical N-Alkylation with Sodium Hydride

This method is highly effective for a wide range of alkyl halides and is considered a gold standard for achieving complete conversion.

Workflow Diagram:

G start Start prep Prepare Anhydrous DMF & Isatoic Anhydride Solution start->prep wash_nah Wash NaH with Hexanes (Under N₂) prep->wash_nah add_nah Add Washed NaH to Anhydrous DMF wash_nah->add_nah add_ia Slowly Add Isatoic Anhydride Solution to NaH Suspension (0°C) add_nah->add_ia deprotonation Stir for 30-60 min (Deprotonation) add_ia->deprotonation add_alkyl Add Alkyl Halide (R-X) Dropwise deprotonation->add_alkyl reaction Warm to RT & Stir (Monitor by TLC) add_alkyl->reaction quench Quench with Ice-Water reaction->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer (Brine) extract->wash dry Dry (Na₂SO₄), Filter, & Concentrate wash->dry purify Purify by Recrystallization or Chromatography dry->purify end N-Alkylated Product purify->end

Figure 2: Workflow for classical N-alkylation using Sodium Hydride (NaH).

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).

  • NaH Washing: Wash the NaH by adding anhydrous hexanes, stirring briefly, allowing the NaH to settle, and removing the hexanes via cannula. Repeat this process two more times to remove the mineral oil.[5]

  • Solvent Addition: Add anhydrous DMF to the washed NaH and cool the resulting suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve the isatoic anhydride derivative (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 15-20 minutes.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Gas evolution (H₂) should be observed.

  • Alkylation: Add the alkylating agent (1.1-1.3 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-18 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture into crushed ice/water to quench the excess NaH.

  • Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., isopropanol) or by column chromatography.[5]

Rationale and Troubleshooting:

  • Why wash NaH? Mineral oil can interfere with the reaction. Washing ensures a clean, reactive surface.

  • Why add the anhydride solution slowly? The reaction of the acidic N-H with NaH is exothermic and produces hydrogen gas. Slow addition maintains temperature control and safe reaction rates.

  • Troubleshooting: Low Yield? Ensure all reagents and solvents are strictly anhydrous. Consider using an alkyl iodide instead of a bromide or chloride for higher reactivity. If the reaction stalls, gentle heating (40-50 °C) can be applied, but monitor carefully for byproduct formation.

Protocol 2: Efficient N-Alkylation via Phase-Transfer Catalysis (PTC)

This modern approach avoids hazardous reagents like NaH and is highly scalable and environmentally friendlier.[7][8]

Step-by-Step Methodology:

  • Setup: To a round-bottom flask, add the isatoic anhydride derivative (1.0 equivalent), potassium carbonate (K₂CO₃, 2.0-3.0 equivalents), and a catalytic amount of tetrabutylammonium bromide (TBAB, 10-20 mol%).

  • Solvent and Reagent Addition: Add a suitable solvent (e.g., acetone or acetonitrile) followed by the alkylating agent (1.1-1.5 equivalents).

  • Reaction: Heat the mixture to reflux (typically 50-80 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC. Reactions are often complete within 2-6 hours.

  • Workup: After completion, cool the reaction mixture to room temperature and filter off the solid K₂CO₃.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove the TBAB catalyst and any remaining salts. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product, which can then be purified by recrystallization or chromatography.

Rationale and Troubleshooting:

  • Why use TBAB? The K₂CO₃ is a solid base, and the reaction occurs at the solid-liquid interface, which is slow. TBAB acts as a "taxi," carrying the deprotonated isatoic anhydride anion into the organic solvent phase to react quickly with the alkyl halide.[1][9]

  • Why vigorous stirring? To maximize the surface area contact between the solid base and the liquid phase, which is crucial for efficient deprotonation.

  • Troubleshooting: Sluggish Reaction? Ensure the K₂CO₃ is finely powdered to maximize surface area. Switching the catalyst to tetrabutylammonium iodide (TBAI) can sometimes accelerate the reaction, especially with alkyl chlorides or bromides, due to an in-situ Finkelstein reaction.

Comparative Data Summary

Methodology Base Solvent Catalyst Temp. Time Typical Yield Key Advantages
Classical NaHAnhydrous DMF/THFNone0 °C to RT2-18 h70-95%Highly effective, strong driving force for reaction.
Phase-Transfer K₂CO₃Acetone/MeCNTBAB (10-20 mol%)Reflux2-6 h>88%[1]Safer, avoids pyrophoric reagents, milder conditions, faster for many substrates.[1]
DIPEA/TBAB DIPEADMAcTBAB (20 mol%)30 °C2 h>88%[1][2]Excellent yields at low temperature, short reaction time, avoids strong inorganic bases.[1]

Alternative Synthetic Strategies

While direct alkylation is most common, certain scenarios may benefit from alternative approaches.

  • Mitsunobu Reaction: This powerful reaction allows for the N-alkylation of isatoic anhydride using an alcohol as the alkylating agent in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD).[10][11] A key advantage is that the reaction proceeds with a predictable inversion of stereochemistry at the alcohol's carbon center, which is valuable in stereoselective synthesis.[10][12] However, the stoichiometry and purification from phosphine oxide byproducts can be challenging.

  • Indirect Synthesis via Isatin: In cases where direct N-alkylation of isatoic anhydride gives poor yields or unwanted byproducts, a two-step sequence can be employed. First, isatin is N-alkylated under standard conditions. Subsequently, the resulting N-alkylated isatin is oxidized (e.g., with an oxidizing agent) to afford the desired N-alkylated isatoic anhydride.[2] This provides an alternative pathway to the target molecule.

Conclusion

The N-alkylation of isatoic anhydride derivatives is a cornerstone transformation for generating molecular diversity in drug discovery and chemical synthesis. A thorough understanding of the reaction mechanism and the rationale behind reagent selection is paramount for achieving high yields and purity. While classical methods using strong bases like sodium hydride remain highly effective, modern protocols employing phase-transfer catalysis offer a safer, often faster, and more scalable alternative. By selecting the appropriate protocol based on the specific substrate, scale, and available resources, researchers can confidently and efficiently synthesize a wide array of N-alkylated isatoic anhydride building blocks for their scientific endeavors.

References

Synthesis of 4-Amino-3-Chloro Benzoate Ester Derivatives: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-amino-3-chloro benzoate ester derivatives, a class of compounds gaining prominence in medicinal chemistry and drug discovery. The 3-chloro-4-aminobenzoate scaffold is a key building block for various pharmacologically active molecules, including potential epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors.[1][2][3] This document details robust and reproducible protocols for the synthesis of these ester derivatives, with a focus on the widely utilized Fischer esterification. It aims to equip researchers with the necessary knowledge to confidently synthesize, purify, and characterize these valuable compounds.

Introduction: The Significance of 4-Amino-3-Chloro Benzoate Esters

The strategic incorporation of halogenated aminobenzoic acids is a cornerstone of modern medicinal chemistry.[4] The presence of a chlorine atom at the 3-position and an amino group at the 4-position of the benzoate ring imparts unique electronic and steric properties to the molecule. These features can significantly influence a compound's biological activity, metabolic stability, and pharmacokinetic profile.[5][6] Consequently, 4-amino-3-chloro benzoate ester derivatives are valuable intermediates in the synthesis of a diverse range of therapeutic agents, particularly in oncology research.[1][2][7] Recent studies have highlighted their potential as EGFR inhibitors, a critical target in cancer therapy.[1][2][6]

This guide provides detailed methodologies for the synthesis of these important building blocks, starting from the commercially available 4-amino-3-chlorobenzoic acid.

Synthetic Strategies: A Focus on Esterification

The most direct and common route to 4-amino-3-chloro benzoate esters is the esterification of the parent carboxylic acid, 4-amino-3-chlorobenzoic acid.[3][8] Among the various esterification methods, the Fischer-Speier esterification, or simply Fischer esterification, is a classic and reliable acid-catalyzed reaction between a carboxylic acid and an alcohol.[9][10][11]

The Fischer Esterification: Mechanism and Rationale

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[9] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Mechanism:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[9][11]

  • Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon.[9]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: The protonated carbonyl oxygen of the ester is deprotonated to regenerate the acid catalyst and yield the final ester product.[9]

Due to the presence of the basic amino group on the benzene ring, a stoichiometric amount of the acid catalyst is often required, as the amino group will be protonated, consuming some of the catalyst.[9][11] To drive the reversible reaction towards the product side and maximize the yield, an excess of the alcohol is typically used, acting as both a reactant and the solvent.[10][11]

Diagram 1: Fischer Esterification Mechanism

Fischer_Esterification cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination of Water cluster_step5 Step 5: Deprotonation A Carboxylic Acid (R-COOH) B Protonated Carboxylic Acid A->B + H+ H_plus H+ D Tetrahedral Intermediate B->D + R'-OH C Alcohol (R'-OH) E Protonated Intermediate D->E Proton Transfer F Protonated Ester E->F - H2O G Ester (R-COOR') F->G - H+

Caption: The acid-catalyzed mechanism of Fischer esterification.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of common 4-amino-3-chloro benzoate ester derivatives.

Synthesis of Ethyl 4-Amino-3-chlorobenzoate

This protocol is adapted from a procedure utilizing thionyl chloride as the acid catalyst precursor.[6][12]

Materials:

  • 4-Amino-3-chlorobenzoic acid

  • Absolute Ethanol (EtOH)

  • Thionyl chloride (SOCl₂)

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Filtration apparatus (Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 4-amino-3-chlorobenzoic acid (e.g., 4.56 g, 0.0266 mol) in absolute ethanol (50 mL). Cool the suspension to -15°C in an ice-salt bath.[6]

  • Catalyst Addition: While stirring, slowly add thionyl chloride (e.g., 3.8 g, 2.33 mL, 0.032 mol) dropwise to the cooled suspension, ensuring the temperature is maintained below -10°C.[6][12]

  • Reaction: After the addition is complete, stir the reaction mixture at 40°C for 30 minutes. Then, attach a reflux condenser and heat the mixture to reflux for 3 hours.[6][12]

  • Work-up and Purification:

    • After the reflux period, cool the reaction mixture to room temperature.

    • Filter the resulting precipitate and wash it with distilled water to remove any excess thionyl chloride.[6]

    • Wash the collected solid with a 10% sodium carbonate solution to neutralize any remaining acid.[6][12]

    • Collect the residue by filtration and recrystallize it from an ethanol/water mixture to obtain the pure ethyl 4-amino-3-chlorobenzoate.[6]

Synthesis of Methyl 4-Amino-3-chlorobenzoate

This protocol describes a classic Fischer esterification using sulfuric acid as the catalyst.

Materials:

  • 4-Amino-3-chlorobenzoic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-amino-3-chlorobenzoic acid (1.0 eq) in an excess of methanol (10-20 eq), which also serves as the solvent.[13]

  • Catalyst Addition: While stirring the mixture at room temperature, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise. Caution: The addition of sulfuric acid is exothermic.[13]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (boiling point of methanol is ~65°C) using a heating mantle.[13] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methyl 4-amino-3-chlorobenzoate.

    • The crude product can be further purified by recrystallization or column chromatography if necessary.

Diagram 2: General Synthetic Workflow

Synthetic_Workflow Start 4-Amino-3-chlorobenzoic Acid Reaction Fischer Esterification Start->Reaction Reagents Alcohol (ROH) Acid Catalyst (H+) Reagents->Reaction Product 4-Amino-3-chloro benzoate Ester Reaction->Product Purification Work-up & Purification (Neutralization, Extraction, Recrystallization) Product->Purification Final_Product Pure Ester Derivative Purification->Final_Product

Caption: Overview of the synthesis of 4-amino-3-chloro benzoate esters.

Characterization of Products

The successful synthesis of 4-amino-3-chloro benzoate ester derivatives should be confirmed by various spectroscopic techniques.[1][7]

Table 1: Expected Spectroscopic Data for a Representative Product (Ethyl 4-amino-3-chlorobenzoate)

Spectroscopic TechniqueExpected Features
¹H NMR Aromatic protons with characteristic splitting patterns, signals for the ethyl group (a quartet and a triplet), and a broad singlet for the amino protons.
¹³C NMR Signals for the ester carbonyl carbon, aromatic carbons (with C-Cl and C-N substitutions causing characteristic shifts), and the ethyl group carbons.
FTIR (cm⁻¹) Strong C=O stretching vibration for the ester (around 1700-1730 cm⁻¹), N-H stretching vibrations for the primary amine (two bands around 3300-3500 cm⁻¹), C-O stretching, and C-Cl stretching vibrations.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of the ester, along with a characteristic isotopic pattern for the chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Thionyl chloride and concentrated sulfuric acid are highly corrosive and should be handled with extreme care.[9][12]

  • Exercise caution during the neutralization step, as it can be exothermic and produce gas.

Conclusion

This application note provides a detailed and practical guide for the synthesis of 4-amino-3-chloro benzoate ester derivatives. By following the outlined protocols and understanding the underlying chemical principles, researchers can reliably produce these valuable compounds for further investigation in drug discovery and other areas of chemical science. The provided methodologies, coupled with the characterization guidelines, ensure the integrity and quality of the synthesized molecules, paving the way for their application in the development of novel therapeutic agents.

References

A Practical Guide to the Synthesis and Evaluation of 4-Chloro-isatoic Anhydride Derivatives as Novel Laccase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Abstract

Laccases, a class of multi-copper oxidoreductase enzymes, are pivotal in numerous biotechnological and industrial processes, including bioremediation, textile dye degradation, and food processing.[1][2][3][4] The ability to modulate laccase activity through targeted inhibitors is crucial for process control, mechanistic studies, and the development of novel therapeutics. This guide provides a comprehensive framework for the design, synthesis, and evaluation of a novel class of laccase inhibitors derived from 4-Chloro-isatoic anhydride. We present detailed, step-by-step protocols for the chemical synthesis of inhibitor candidates and a robust spectrophotometric assay for determining their inhibitory potency (IC₅₀). This document is intended for researchers in enzymology, medicinal chemistry, and drug development, offering both the practical methodology and the underlying scientific rationale to facilitate the discovery of new enzyme inhibitors.

Part 1: Scientific Background & Rationale

The Laccase Enzyme: A Multi-Copper Catalyst

Laccases (EC 1.10.3.2) are glycoproteins that catalyze the one-electron oxidation of a wide array of phenolic and non-phenolic substrates, coupled with the four-electron reduction of molecular oxygen to water.[5][6] This catalytic capability stems from a unique active site containing four copper atoms organized into three distinct spectroscopic types[7][8]:

  • Type 1 (T1) Copper: A paramagnetic "blue" copper center responsible for the initial oxidation of the substrate and the enzyme's characteristic blue color. It is the primary site of electron abstraction.[6]

  • Type 2 (T2) Copper: A paramagnetic "non-blue" copper center.

  • Type 3 (T3) Copper: A diamagnetic binuclear copper center.

The T2 and T3 copper sites form a trinuclear copper cluster (TNC) located approximately 13 Å from the T1 site.[7] Electrons stripped from the substrate at the T1 site are shuttled internally to the TNC, where the coordinated reduction of O₂ to H₂O occurs.[7][9][10]

G cluster_0 Laccase Enzyme cluster_1 Trinuclear Cluster (TNC) Substrate Reducing Substrate (e.g., Phenol) T1 T1 Copper Site (Cu²⁺ ↔ Cu¹⁺) Substrate->T1 e⁻ Product Oxidized Product (Radical) T1->Product T2 T2 Copper T1->T2 Internal e⁻ Transfer (~13Å) T3 T3 Copper Pair O2 O₂ TNC_label TNC_label O2->TNC_label 4e⁻ + 4H⁺ H2O 2H₂O TNC_label->H2O

Caption: Simplified Laccase Catalytic Cycle.

Rationale for Inhibition

While laccase's broad substrate specificity is advantageous for industrial applications like waste detoxification, uncontrolled activity can be detrimental.[11][12][13] Developing specific inhibitors is essential for:

  • Controlling Bioprocesses: Halting enzymatic reactions at specific time points.

  • Mechanistic Elucidation: Probing the structure and function of the copper centers.

  • Therapeutic Development: As laccases share features with other metalloenzymes, their inhibitors can serve as scaffolds for drugs targeting copper-dependent pathways.

This compound: A Versatile Synthetic Scaffold

Isatoic anhydride and its derivatives are valuable building blocks in organic synthesis.[14][15] Specifically, this compound (CAS 40928-13-0) offers several advantages for creating a library of potential inhibitors[16][17][18]:

  • Reactivity: The anhydride moiety is susceptible to nucleophilic attack, allowing for straightforward derivatization.

  • Structural Rigidity: The bicyclic core provides a defined scaffold to which various functional groups can be appended.

  • Chemical Handle: The chlorine atom provides an additional site for modification or influences the electronic properties of the aromatic ring, potentially enhancing binding affinity to the enzyme's active site.

Part 2: Synthesis of N-Substituted 4-Chloroanthranilamide Derivatives

This section details a general protocol for synthesizing potential laccase inhibitors by reacting this compound with a primary amine. This reaction opens the anhydride ring to form stable N-substituted 4-chloroanthranilamide derivatives.

G node_A Reactants node_B Reaction Setup (Solvent, Stirring) node_A->node_B 1. Combine node_C Reaction Monitoring (TLC) node_B->node_C 2. Heat & Monitor node_D Work-up (Quenching, Extraction) node_C->node_D 3. Upon Completion node_E Purification (Crystallization/Chromatography) node_D->node_E 4. Isolate Crude node_F Characterization (NMR, MS) node_E->node_F 5. Purify node_G Purified Inhibitor Candidate node_F->node_G 6. Confirm Structure

Caption: General Workflow for Inhibitor Synthesis.

Principle of Synthesis

The reaction involves the nucleophilic acyl substitution of a primary amine (R-NH₂) at one of the carbonyl carbons of the this compound. This leads to the opening of the heterocyclic ring and the formation of an amide bond, yielding the corresponding N-substituted 2-amino-4-chlorobenzamide derivative with the release of carbon dioxide.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compoundSynthesis Grade (≥98%)LBAO Chemicals, MerckCAS: 40928-13-0[18]
Primary Amine (e.g., Benzylamine)Reagent GradeStandard Chemical SuppliersVaries based on desired 'R' group.
Dimethylformamide (DMF)AnhydrousStandard Chemical SuppliersReaction solvent.
Triethylamine (TEA)Reagent GradeStandard Chemical SuppliersBase to neutralize HCl byproduct.
Ethyl AcetateACS GradeStandard Chemical SuppliersExtraction solvent.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeStandard Chemical SuppliersFor aqueous wash.
Brine (Saturated NaCl solution)ACS GradeStandard Chemical SuppliersFor aqueous wash.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeStandard Chemical SuppliersDrying agent.
Standard Glassware------Round-bottom flasks, condenser, etc.
Magnetic Stirrer/Hotplate---------
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄---For reaction monitoring.
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[19]

  • Handling: Isatoic anhydride and its derivatives may cause skin and serious eye irritation.[20][21][22] Avoid inhalation of dust and direct contact.[20][23]

  • Ventilation: Perform all steps in a well-ventilated chemical fume hood.

Step-by-Step Synthesis Protocol (Example: N-benzyl-2-amino-4-chlorobenzamide)
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.98 g, 10 mmol).

  • Solvent Addition: Add 20 mL of anhydrous DMF to dissolve the solid.

  • Reagent Addition: Add triethylamine (1.53 mL, 11 mmol), followed by the dropwise addition of benzylamine (1.09 mL, 10 mmol) over 5 minutes.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase) until the starting material spot has disappeared (typically 2-4 hours).

  • Work-up:

    • Pour the reaction mixture into 100 mL of cold water and stir for 15 minutes.

    • Extract the aqueous mixture three times with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography to yield the pure product.

  • Characterization: Confirm the identity and purity of the final compound using standard analytical techniques such as NMR and Mass Spectrometry.

Part 3: Laccase Inhibition Assay

This protocol describes a continuous spectrophotometric rate determination assay to measure the inhibitory effect of the synthesized compounds on laccase activity and calculate the half-maximal inhibitory concentration (IC₅₀).

G node_A Prepare Reagents (Buffer, Laccase, Substrate, Inhibitor Stock) node_B Create Inhibitor Dilution Series node_A->node_B node_C Pipette Assay Components into Microplate (Buffer, Inhibitor, Laccase) node_B->node_C node_D Pre-incubate node_C->node_D node_E Initiate Reaction (Add Substrate - ABTS) node_D->node_E node_F Measure Absorbance vs. Time (Kinetic Read at 420 nm) node_E->node_F node_G Calculate Reaction Rates (V) node_F->node_G node_H Determine IC₅₀ (Plot % Inhibition vs. [Inhibitor]) node_G->node_H

Caption: Workflow for IC₅₀ Determination.

Principle of the Assay

Laccase activity is quantified by monitoring the oxidation of a chromogenic substrate, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).[24][25] Laccase oxidizes the colorless ABTS to its stable blue-green radical cation (ABTS•+), which has a strong absorbance at 420 nm (ε₄₂₀ = 36,000 M⁻¹cm⁻¹).[24] An effective inhibitor will decrease the rate of ABTS•+ formation. The IC₅₀ is the concentration of the inhibitor that reduces the enzyme's activity by 50% under the specified assay conditions.[26]

Materials and Reagents
Reagent/MaterialDetails
LaccaseFrom Trametes versicolor or other suitable source.
ABTSSubstrate. Prepare a stock solution in water.
Sodium Acetate Buffer100 mM, pH 4.5.
Synthesized InhibitorsDissolved in DMSO to create a high-concentration stock (e.g., 10 mM).
Dimethyl Sulfoxide (DMSO)Solvent for inhibitors.
96-well MicroplatesClear, flat-bottom.
Multichannel Pipettes---
Microplate SpectrophotometerCapable of kinetic measurements at 420 nm.
Step-by-Step IC₅₀ Determination Protocol
  • Prepare Reagent Plate:

    • Prepare a serial dilution of your inhibitor stock solution in DMSO. For example, starting from a 10 mM stock, create dilutions to cover a wide concentration range (e.g., 1 mM down to 1 nM).

  • Prepare Assay Plate (96-well):

    • Control Wells (100% Activity): Add 178 µL of acetate buffer, 2 µL of DMSO (no inhibitor).

    • Inhibitor Wells: Add 178 µL of acetate buffer, 2 µL of the corresponding inhibitor dilution.

    • Blank Wells: Add 188 µL of acetate buffer, 2 µL of DMSO, and 10 µL of laccase solution (to be added in step 3). This is for background subtraction if needed.

  • Enzyme Addition: Add 10 µL of a freshly prepared laccase solution (at a concentration that gives a linear rate for at least 5-10 minutes) to all control and inhibitor wells.

  • Pre-incubation: Gently mix the plate and incubate for 5 minutes at a constant temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 10 µL of the ABTS substrate solution to all wells simultaneously using a multichannel pipette to bring the total volume to 200 µL.

  • Measure Absorbance: Immediately place the plate in the spectrophotometer and begin kinetic measurements. Record the absorbance at 420 nm every 30 seconds for 10 minutes.

Data Analysis
  • Calculate Reaction Rates: For each well, determine the initial reaction velocity (V) by calculating the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Where V_inhibitor is the rate in the presence of the inhibitor and V_control is the average rate of the DMSO control wells.

  • Determine IC₅₀:

    • Plot % Inhibition versus the logarithm of the inhibitor concentration (log[I]).

    • Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism, Origin).

    • The IC₅₀ is the inhibitor concentration that corresponds to 50% inhibition on the fitted curve.[26][27][28]

Part 4: Data Interpretation and Expected Results

Synthesis

Successful synthesis should yield a solid product. Characterization data (e.g., ¹H NMR, ¹³C NMR, HRMS) should be consistent with the structure of the target N-substituted 4-chloroanthranilamide.

Inhibition Assay

A potent inhibitor will demonstrate a dose-dependent decrease in the rate of ABTS oxidation. The resulting data, when plotted, should produce a classic sigmoidal curve.

Table 1: Example Inhibition Data

log[Inhibitor] (M)[Inhibitor] (µM)Avg. Rate (ΔAbs/min)% Inhibition
(Control)00.1500
-80.010.1453.3
-70.10.12814.7
-610.08046.7
-5100.02583.3
-41000.00596.7

This data can then be used to generate the IC₅₀ curve. For competitive inhibitors, the apparent affinity of the enzyme for its substrate decreases.[29] The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation if the inhibition mechanism is known to be competitive.[30]

References

Troubleshooting & Optimization

improving yield in the synthesis of N-substituted isatoic anhydrides

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: N-Substituted Isatoic Anhydrides

Welcome to the technical support center for the synthesis of N-substituted isatoic anhydrides. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction yields. N-substituted isatoic anhydrides are crucial building blocks for a wide range of heterocyclic compounds, including quinazolinones and other pharmacologically active molecules.[1][2] Achieving high yields and purity can be challenging due to competing side reactions and product instability. This resource provides in-depth, experience-based solutions to overcome these hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level challenges encountered during the synthesis of N-substituted isatoic anhydrides.

Q1: My overall yield is consistently low (<50%). What are the primary factors I should investigate first?

Low yields are most often traced back to one of four areas: purity of starting materials, reaction conditions, efficiency of the cyclizing agent, or workup/purification losses. Start by verifying the purity of your N-substituted anthranilic acid. Impurities can interfere with the cyclization. Next, ensure your reaction is conducted under strictly anhydrous conditions, as isatoic anhydrides are highly susceptible to hydrolysis.[3] Finally, evaluate your heating and stirring efficiency; poor temperature control can favor side-product formation.

Q2: I'm using triphosgene as a phosgene substitute. How can I ensure it's being activated efficiently?

Triphosgene, a solid and safer alternative to phosgene gas, must decompose to generate the active phosgene species in situ.[4][5] This decomposition can be catalyzed by nucleophiles (like the starting amine) or a tertiary amine base.[5] If the reaction is sluggish, ensure your reagents are free of quenching impurities. In some cases, gentle heating (e.g., 40-60°C) in a suitable solvent like THF or toluene may be required to initiate the reaction, but be cautious, as excessive heat can promote side reactions.[6]

Q3: What is the most common and problematic side product, and how can I minimize its formation?

A frequently observed side product is the corresponding N,N'-disubstituted urea. This arises from the reaction of the isocyanate intermediate with unreacted starting N-substituted anthranilic acid. To minimize this, ensure slow and controlled addition of the cyclizing agent (e.g., triphosgene solution) to the anthranilic acid derivative. This maintains a low concentration of the isocyanate, favoring the intramolecular cyclization over the intermolecular urea formation.

Q4: My final product seems to degrade during column chromatography. What are the best purification practices?

Isatoic anhydrides are sensitive to both acidic and basic conditions, and the silica gel used in column chromatography can be sufficiently acidic to cause ring-opening or decomposition. The preferred method for purification is recrystallization from an anhydrous solvent such as dioxane, ethyl acetate, or toluene.[7] If chromatography is unavoidable, consider using deactivated (neutral) silica or alumina and run the column quickly with anhydrous eluents.

Part 2: In-Depth Troubleshooting Guide

This section provides a deeper dive into specific experimental problems with causal explanations and recommended actions.

Issue 1: Reaction Stalls or Fails to Go to Completion

Symptoms:

  • TLC analysis shows a significant amount of starting material remaining even after prolonged reaction times.

  • The expected precipitation of the isatoic anhydride product does not occur.

Root Causes & Solutions:

  • Insufficient Activation of Cyclizing Agent: Triphosgene requires a nucleophilic trigger to decompose into phosgene.

    • Causality: The lone pair on the nitrogen of the anthranilic acid (or a sacrificial base) attacks the central carbonyl of triphosgene, initiating its breakdown. If the starting material is weakly nucleophilic (e.g., due to strong electron-withdrawing groups), this initiation can be slow.

    • Solution: Add a catalytic amount of a non-nucleophilic base like triethylamine or DIPEA to facilitate the decomposition of triphosgene.[4] However, use bases judiciously, as excess base can lead to other side reactions.[2][8]

  • Poor Solubility of Starting Material: The N-substituted anthranilic acid must be in solution to react efficiently.

    • Causality: A heterogeneous mixture reduces the effective concentration of the reactant, slowing the reaction rate dramatically.

    • Solution: Select a solvent in which the starting material is fully soluble at the reaction temperature. Common choices include THF, dioxane, and toluene. Gentle warming may be necessary.

  • Presence of Moisture: Water will rapidly hydrolyze the anhydride product back to the starting anthranilic acid and will also consume the cyclizing agent.[3]

    • Causality: The anhydride is an activated carbonyl species, and the isocyanate intermediate is also highly reactive towards water.

    • Solution: Use oven-dried glassware, anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Troubleshooting Workflow: Low Yield

The following diagram outlines a logical workflow for diagnosing the cause of low product yield.

G cluster_conditions Reaction Condition Optimization cluster_workup Post-Reaction Handling Start Low Yield Observed Purity Verify Purity of Starting Materials (NMR, LCMS) Start->Purity Conditions Review Reaction Conditions Start->Conditions Workup Analyze Workup & Purification Procedure Start->Workup Anhydrous Ensure Anhydrous (Dry Solvents/Glassware) Conditions->Anhydrous Temp Optimize Temperature (Avoid >60°C if possible) Conditions->Temp Stoich Check Stoichiometry (Triphosgene: ~0.35-0.4 eq.) Conditions->Stoich Hydrolysis Minimize Contact with Water (Anhydrous Workup) Workup->Hydrolysis Purification Avoid Silica Gel Column (Prefer Recrystallization) Workup->Purification

Caption: A decision tree for troubleshooting low yields.

Issue 2: Formation of an Insoluble White Precipitate (Not the Product)

Symptom:

  • A precipitate forms that has a much higher melting point than the expected product and is insoluble in common organic solvents.

Root Cause & Solution:

  • Formation of N,N'-Disubstituted Urea: This is the most likely culprit.

    • Mechanism: The cyclization reaction proceeds through an intermediate N-carbonyl chloride, which can eliminate HCl to form an isocyanate. This highly electrophilic isocyanate can be trapped intramolecularly by the carboxylic acid to form the desired anhydride. However, if it encounters another molecule of the starting anthranilic acid (a nucleophile), it will form a stable urea byproduct.

    • Solution: Employ "slow addition" or "inverse addition" tactics. Slowly add a solution of triphosgene to the solution of the anthranilic acid. This keeps the concentration of the generated isocyanate low at all times, favoring the unimolecular cyclization reaction pathway.

Reaction Mechanism & Side Product Formation

The diagram below illustrates the desired reaction pathway versus the common urea byproduct formation.

G cluster_side SM N-Substituted Anthranilic Acid Phosgene + Phosgene (from Triphosgene) Isocyanate Isocyanate Intermediate SM->Isocyanate Formation of N-carbonyl chloride - HCl Product Desired N-Substituted Isatoic Anhydride Isocyanate->Product Intramolecular Cyclization (FAST) (Desired Pathway) Urea Urea Byproduct Isocyanate->Urea Intermolecular Reaction (SLOW) (Side Reaction) SM2 + another molecule of Starting Material

Caption: Key reaction pathways in isatoic anhydride synthesis.

Part 3: Optimized Protocol & Data

This section provides a vetted, step-by-step protocol for a general synthesis using triphosgene.

Optimized General Protocol for Synthesis of N-Alkyl/Aryl Isatoic Anhydrides

Materials:

  • N-substituted anthranilic acid (1.0 eq)

  • Triphosgene (BTC) (0.4 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Hexanes

Procedure:

  • Setup: Under an inert atmosphere (N2), add the N-substituted anthranilic acid to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel.

  • Dissolution: Add anhydrous THF (approx. 0.1-0.2 M concentration relative to the substrate) and stir until the starting material is fully dissolved.

  • Reagent Preparation: In a separate dry flask, dissolve triphosgene (0.4 eq) in a small volume of anhydrous THF and load it into the dropping funnel. Caution: Triphosgene is toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Reaction: Begin stirring the anthranilic acid solution. Add the triphosgene solution dropwise from the addition funnel over 30-45 minutes. A mild exotherm may be observed. The reaction is often accompanied by the evolution of HCl gas.

  • Monitoring: Monitor the reaction progress by TLC (thin-layer chromatography). The reaction is typically complete within 1-3 hours at room temperature after the addition is finished. If the reaction is sluggish, it can be gently heated to 40-50°C.

  • Workup: Once the reaction is complete (disappearance of starting material by TLC), concentrate the reaction mixture under reduced pressure to remove the THF.

  • Isolation: To the resulting crude solid or oil, add anhydrous hexanes and stir vigorously or sonicate. The isatoic anhydride product is typically a solid that will precipitate, while unreacted triphosgene and other byproducts are more soluble in hexanes.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum. If further purification is needed, recrystallize from a minimal amount of hot anhydrous ethyl acetate or toluene.

Table 1: Troubleshooting Reaction Parameters
ParameterStandard ConditionOptimization Strategy if Yield is LowRationale
Triphosgene Stoich. 0.35 - 0.40 eq.Increase to 0.45 eq.Ensures complete conversion if minor decomposition or reaction with trace water occurs.
Temperature Room Temp to 40°CCool to 0°C during additionMinimizes intermolecular side reactions, especially with highly reactive substrates.
Solvent THF, DioxaneSwitch to TolueneToluene is less polar and can sometimes reduce side reactions; its higher boiling point allows for higher temperatures if needed for poorly reactive substrates.
Base None or catalytic TEAAdd 0.1 eq. PyridinePyridine can act as a nucleophilic catalyst to activate triphosgene without being strongly basic to cause product degradation.

References

Technical Support Center: N-Benzylation of Isatoic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Process Chemists and Medicinal Scientists

Welcome to the technical support center for the N-benzylation of isatoic anhydride. This guide is designed to provide in-depth, field-tested insights into one of the common, yet surprisingly challenging, transformations in synthetic chemistry. We will move beyond simple protocol recitation to explore the underlying mechanisms, troubleshoot common failures, and provide robust, validated methodologies to ensure the success of your synthesis.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the N-benzylation of isatoic anhydride?

The core challenge lies in the molecule's dual reactivity. Isatoic anhydride possesses two electrophilic carbonyl carbons and an acidic N-H proton. The desired reaction is the deprotonation of the nitrogen followed by its selective alkylation. However, the reaction is often plagued by competing side reactions, primarily driven by the instability of the anhydride ring, especially under basic conditions. The most common issues are premature decarboxylation and nucleophilic attack at the carbonyl carbons, leading to a mixture of products and low yields of the desired N-benzyl isatoic anhydride.

Q2: My reaction is giving me N-benzyl isatin and a benzamide derivative, not my desired product. What is happening?

This is the most frequently encountered problem. You are observing the results of two competing side reactions.

  • N-Benzyl Isatin Formation: This occurs when the isatoic anhydride decarboxylates (loses CO2) after N-benzylation. The resulting intermediate can cyclize to form the isatin derivative.

  • 2-Amino-N-benzylbenzamide Formation: This byproduct arises if the benzylamine (or another nucleophile) attacks one of the carbonyl groups of the isatoic anhydride ring, leading to ring-opening.

The prevalence of these side products is highly dependent on your choice of base, solvent, and temperature.

Q3: Why is the choice of base so critical for this reaction?

The base is arguably the most critical parameter. Its role is to deprotonate the nitrogen, making it nucleophilic enough to attack the benzyl halide. However, the wrong base can trigger the side reactions mentioned above.

  • Strong, Nucleophilic Bases (e.g., NaOH, KOH): These are generally poor choices. They can readily attack the carbonyl carbons, causing rapid hydrolysis and ring-opening of the isatoic anhydride, leading to 2-aminobenzoic acid derivatives and other impurities.

  • Strong, Non-Nucleophilic Bases (e.g., NaH, KHMDS): These are excellent choices. Sodium hydride (NaH), for example, is a strong base that deprotonates the nitrogen efficiently without acting as a nucleophile, thus minimizing ring-opening side reactions.

  • Weaker Carbonate Bases (e.g., K2CO3, Cs2CO3): These can be effective, particularly in polar aprotic solvents like DMF or DMSO. They are generally less reactive than hydrides, offering a milder reaction profile that can sometimes suppress decarboxylation.

The following diagram illustrates the critical decision point in the reaction pathway.

G cluster_0 Reaction Start cluster_1 Base Selection Crossroads cluster_2 Reaction Pathways cluster_3 Products IA Isatoic Anhydride Base Choice of Base IA->Base Desired Desired Pathway: N-Deprotonation Base->Desired Non-Nucleophilic Base (e.g., NaH) Side Side Reaction: Nucleophilic Attack on C=O Base->Side Nucleophilic Base (e.g., NaOH) Product_Good N-Benzyl Isatoic Anhydride (High Yield) Desired->Product_Good Product_Bad Ring-Opened Byproducts (Low Yield) Side->Product_Bad

Caption: Base selection dictates the reaction outcome.

Part 2: Troubleshooting Guide

Problem 1: Very Low or No Yield of N-Benzyl Isatoic Anhydride
Possible Cause Underlying Rationale & Explanation Recommended Solution
Inefficient Deprotonation The base used was not strong enough to fully deprotonate the nitrogen of the isatoic anhydride. This is common with weaker bases like carbonates at low temperatures.Switch to a stronger, non-nucleophilic base like Sodium Hydride (NaH). Ensure the NaH is fresh (as it can be passivated by atmospheric moisture).
Reaction Temperature Too High Isatoic anhydride and its N-benzylated derivative are thermally sensitive. High temperatures (>60-70 °C) can promote rapid decarboxylation, leading to the formation of N-benzyl isatin instead of the desired product.Maintain a controlled, lower temperature. Often, starting the reaction at 0 °C for the deprotonation step and then allowing it to slowly warm to room temperature for the benzylation is optimal.
Incorrect Solvent Protic solvents (like ethanol or water) will react with strong bases and can also act as nucleophiles, promoting ring-opening.Use a polar aprotic solvent such as DMF, DMSO, or THF. These solvents effectively solvate the cation of the base without interfering in the reaction.
Poor Quality Reagents The isatoic anhydride may be old or contain moisture. The benzyl halide may have degraded.Use freshly recrystallized isatoic anhydride. Ensure the benzyl halide is pure and the NaH is a fresh dispersion.
Problem 2: The Main Product Isolated is 2-amino-N-benzylbenzamide

This indicates that nucleophilic attack and ring-opening are the dominant reaction pathways.

G cluster_0 Reactants cluster_1 Mechanism cluster_2 Undesired Product IA Isatoic Anhydride Attack Nucleophilic attack at C2 carbonyl IA->Attack Base Nucleophilic Base (e.g., OH⁻) or Excess Amine Base->Attack RO Ring Opening Attack->RO Benzamide 2-amino-N-benzylbenzamide RO->Benzamide

Caption: Pathway to 2-amino-N-benzylbenzamide formation.

Troubleshooting Steps:

  • Re-evaluate Your Base: As discussed, this is the most likely culprit. If you are using hydroxides, alkoxides, or even amines as a base, switch immediately to a non-nucleophilic hydride base (NaH, KH).

  • Control Stoichiometry: Ensure you are not using a large excess of benzylamine, as it can also act as the nucleophile to ring-open the anhydride. The benzylation is typically performed with a benzyl halide (e.g., benzyl bromide), not benzylamine.

  • Temperature Control: Perform the reaction at a lower temperature (start at 0 °C). This slows down the rate of nucleophilic attack relative to the desired N-alkylation.

Part 3: Validated Experimental Protocol

This protocol is optimized to favor the desired N-alkylation and minimize side reactions. It relies on the use of sodium hydride in a polar aprotic solvent.

Objective: To synthesize N-benzyl isatoic anhydride.

Materials:

  • Isatoic Anhydride (1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.1 eq)

  • Benzyl Bromide (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line, ice bath

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add isatoic anhydride (1.0 eq) to a flame-dried round-bottom flask containing anhydrous DMF (approx. 0.2 M concentration).

  • Deprotonation: Cool the resulting suspension to 0 °C using an ice bath. Add the sodium hydride (1.1 eq) portion-wise over 15-20 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and hydrogen gas evolution.

  • Anion Formation: Stir the mixture at 0 °C for 30-45 minutes. You should observe the reaction mixture becoming clearer as the sodium salt of isatoic anhydride is formed.

  • Alkylation: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C. Causality Note: Maintaining a low temperature minimizes the risk of immediate decarboxylation upon formation of the N-benzylated product.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.

  • Workup: Carefully quench the reaction by slowly adding it to an ice-water mixture. This will precipitate the crude product and react with any unreacted NaH.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water and then with a cold, non-polar solvent like hexanes or diethyl ether to remove mineral oil and non-polar impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure N-benzyl isatoic anhydride.

Technical Support Center: Optimizing Reactions of 4-Chloro-isatoic Anhydride with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for reactions involving 4-Chloro-isatoic Anhydride. As a Senior Application Scientist, I've designed this guide to provide in-depth technical assistance and troubleshooting advice for your synthetic challenges. This resource is structured to address common issues encountered in the lab, explaining the underlying chemical principles to empower you to optimize your reaction conditions effectively.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might face during your experiments with this compound and various nucleophiles.

Issue 1: Low or No Product Yield

A common frustration in synthesis is a lower-than-expected yield of the desired product. Several factors can contribute to this issue.

Possible Causes & Recommended Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time if starting material is still present. Consider a moderate increase in temperature, but be cautious as higher temperatures can sometimes lead to byproduct formation.[1][2]

  • Poor Reagent Quality: The purity of this compound, the nucleophile, or the solvent can significantly impact the reaction outcome.

    • Solution: Ensure all reagents are of high purity and anhydrous, especially the solvents.[3] Isatoic anhydrides are sensitive to moisture, which can lead to hydrolysis and the formation of 2-amino-4-chlorobenzoic acid.[3][4] Using freshly opened reagents or purifying them before use is recommended.

  • Suboptimal Reaction Temperature: The reaction temperature might be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition.

    • Solution: The optimal temperature is dependent on the specific nucleophile and solvent used. For many reactions with amines, room temperature or gentle heating (e.g., 50-80 °C) is sufficient.[5][6] However, some reactions may require higher temperatures.[7] It is advisable to perform small-scale experiments to screen a range of temperatures.

  • Inappropriate Solvent: The choice of solvent can influence the solubility of reactants and the reaction rate.

    • Solution: Common solvents for these reactions include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and dioxane.[8][9] The polarity and boiling point of the solvent should be considered based on the reactants and desired reaction temperature.

  • Steric Hindrance: Bulky nucleophiles may react more slowly due to steric hindrance, making it difficult for them to attack the carbonyl carbons of the anhydride.[9]

    • Solution: For sterically hindered nucleophiles, longer reaction times or higher temperatures may be necessary. In some cases, using a less hindered analogue of the nucleophile might be a viable alternative.

Issue 2: Formation of Multiple Products or Impurities

The presence of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of byproducts.

Possible Causes & Recommended Solutions:

  • Side Reactions of the Isatoic Anhydride: Isatoic anhydride can undergo self-condensation or react with moisture.[9]

    • Solution: Maintain anhydrous conditions by using oven-dried glassware and dry solvents.[3] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[3]

  • Reaction with the Solvent: Some solvents, particularly nucleophilic ones like alcohols, can react with the isatoic anhydride, especially at elevated temperatures or in the presence of a catalyst.[4][9]

    • Solution: Choose an inert solvent for your reaction. If an alcohol is the desired nucleophile, it will also serve as the solvent.

  • Alternative Ring-Opening Pathways: Nucleophiles can attack either the C2 or C4 carbonyl group of the isatoic anhydride ring, leading to different products.[9]

    • Solution: The regioselectivity of the nucleophilic attack can sometimes be influenced by the reaction conditions. For example, the nature of the nucleophile (hard vs. soft) can play a role.[10] Steric hindrance on the nucleophile may favor attack at the less hindered carbonyl group.[9]

  • Decomposition of Starting Materials or Products: High temperatures can lead to the decomposition of reactants or the desired product.

    • Solution: As mentioned previously, optimize the reaction temperature by starting with milder conditions and gradually increasing the temperature if necessary.

Issue 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure product can be challenging.

Possible Causes & Recommended Solutions:

  • Similar Polarity of Product and Byproducts: If the desired product and major impurities have similar polarities, separation by column chromatography can be difficult.

    • Solution: Experiment with different solvent systems for chromatography to improve separation. Sometimes, converting the product to a crystalline derivative (e.g., a salt) can facilitate purification through recrystallization.

  • Product is an Oil or Gummy Solid: Some products may not crystallize easily.

    • Solution: Try triturating the crude material with a non-polar solvent like hexane or diethyl ether to induce crystallization or remove non-polar impurities. If the product remains an oil, purification by column chromatography is the most common approach.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of reactions with this compound.

Q1: What is the general mechanism for the reaction of this compound with a nucleophile?

A1: The reaction typically proceeds via a nucleophilic acyl substitution mechanism. The nucleophile attacks one of the carbonyl carbons of the anhydride ring, leading to ring opening and the formation of an intermediate. This is followed by the loss of carbon dioxide to yield the final product.[4][8] The initial attack can occur at either the C2 or C4 position, potentially leading to different products.[9]

Reaction_Mechanism cluster_main General Reaction Mechanism Start This compound + Nucleophile (Nu-H) Intermediate Ring-Opened Intermediate Start->Intermediate Nucleophilic Attack Product Final Product + CO2 Intermediate->Product Decarboxylation

Caption: General mechanism of nucleophilic attack and decarboxylation.

Q2: How does the nature of the nucleophile affect the reaction?

A2: The reactivity and nature of the nucleophile are critical.

  • Primary and Secondary Amines: These are common nucleophiles that react readily with this compound to form 2-amino-4-chlorobenzamides.[11][12] The reaction often proceeds at room temperature or with gentle heating.

  • Alcohols and Phenols: These are generally less reactive than amines and may require a catalyst (e.g., NaOH, NaOEt) and/or higher temperatures to react efficiently, forming the corresponding esters of 2-amino-4-chlorobenzoic acid.[9]

  • Hydrazides: These can react to form various heterocyclic compounds, such as quinazolinones, often in one-pot, multi-component reactions.[8]

  • Thiols (Mercaptans): Primary aliphatic mercaptans are typically more reactive than the corresponding alcohols and yield thioesters.[9]

Q3: What role does a base play in these reactions?

A3: A base can play several roles. In reactions with less nucleophilic species like alcohols, a base can deprotonate the nucleophile, increasing its nucleophilicity.[9] In reactions involving N-alkylation of the isatoic anhydride itself, a base is required to deprotonate the nitrogen.[1][5] However, strong bases can also promote the hydrolysis or decomposition of the isatoic anhydride ring.[1] For reactions with amines, an external base is often not necessary as the amine itself can act as a base.

Q4: How can I synthesize quinazolinones from this compound?

A4: Quinazolin-4(3H)-ones are valuable scaffolds in medicinal chemistry and can be synthesized from this compound through multi-component reactions.[13] A common approach involves reacting the anhydride with an amine and an aldehyde or another carbonyl-containing compound.[14][15] These reactions are often catalyzed by an acid (e.g., p-toluenesulfonic acid) or a Lewis acid.[14]

Quinazolinone_Synthesis cluster_main Quinazolinone Synthesis Workflow Reactants This compound + Amine + Aldehyde Intermediate In-situ formation of 2-amino-4-chlorobenzamide Reactants->Intermediate Ring opening Cyclization Condensation and Cyclization Intermediate->Cyclization Product Quinazolinone Derivative Cyclization->Product

Caption: Workflow for the synthesis of quinazolinone derivatives.

III. Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments.

Protocol 1: Synthesis of 2-Amino-4-chloro-N-phenylbenzamide

This protocol describes a general procedure for the reaction of this compound with aniline.

Materials:

  • This compound

  • Aniline

  • Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware

  • Stirring plate and magnetic stir bar

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in a minimal amount of anhydrous DMF.

  • To this solution, add 1.1 equivalents of aniline dropwise at room temperature with stirring.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol.

Protocol 2: General Procedure for the Synthesis of 2,3-Disubstituted-2,3-dihydroquinazolin-4(1H)-ones

This protocol outlines a one-pot, three-component synthesis.

Materials:

  • This compound

  • A primary amine (e.g., aniline)

  • An aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol

  • Catalytic amount of an acid catalyst (e.g., sulfamic acid)[16]

  • Standard laboratory glassware

  • Stirring plate and magnetic stir bar

Procedure:

  • In a round-bottom flask, combine 1.0 equivalent of this compound, 1.0 equivalent of the primary amine, and 1.0 equivalent of the aromatic aldehyde in ethanol.

  • Add a catalytic amount of sulfamic acid (e.g., 10 mol%) to the mixture.[16]

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, the product often precipitates from the reaction mixture.

  • Collect the precipitate by vacuum filtration and wash with cold ethanol.

  • Dry the product to obtain the desired quinazolinone derivative.

IV. Data Presentation

The following table summarizes typical reaction conditions and yields for the synthesis of various compounds from this compound.

NucleophileProduct TypeSolventCatalystTemperatureYield (%)Reference
Aniline2-AminobenzamideDMFNoneRoom Temp.~80%[11]
Phenyl hydrazinePhenylbenzohydrazideEthanolNoneReflux~80%[17]
Aniline, BenzaldehydeQuinazolinoneEthanolSulfamic AcidRoom Temp.72-84%[16]
Various Amines2-AminobenzamidesVariousVariousVarious6-99%[5]

V. References

  • Ghorbani-Vaghei, R., et al. (2014). Efficient synthesis of novel quinazoline-4(1H)-one derivatives by N-halosulfonamides. Research on Chemical Intermediates, 41(8), 5557-5567. --INVALID-LINK--

  • Verma, E., et al. (2021). Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. ACS Omega, 6(12), 8346–8355. --INVALID-LINK--

  • PubChem. Isatoic Anhydride. National Center for Biotechnology Information. --INVALID-LINK--

  • Staiger, R. P., & Wagner, E. C. (1953). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. Journal of Organic Chemistry, 18(9), 1215-1218. --INVALID-LINK--

  • Verma, E., et al. (2021). Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. ACS Omega, 6(12), 8346-8355. --INVALID-LINK--

  • Krasavin, M. (2022). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 27(15), 4987. --INVALID-LINK--

  • Organic Chemistry Portal. Synthesis of quinazolinones. --INVALID-LINK--

  • ResearchGate. One-pot Synthesis of Quinazolinones 4 from Isatoic Anhydride, Amines 1 and Methyl Ketones 2. --INVALID-LINK--

  • Wikipedia. Isatoic anhydride. --INVALID-LINK--

  • Request PDF. Synthesis of quinazolin-4(3H)-ones via the reaction of isatoic anhydride with benzyl azides in the presence of potassium tert-butoxide in DMSO. --INVALID-LINK--

  • Kamal, A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3486-3498. --INVALID-LINK--

  • ChemicalBook. 4-amino-2-chlorobenzamide synthesis. --INVALID-LINK--

  • Organic Syntheses. isatoic anhydride. --INVALID-LINK--

  • Google Patents. A kind of preparation method of 4-chlorophthalic anhydride. --INVALID-LINK--

  • Merck Millipore. Isatoic anhydride CAS 118-48-9. --INVALID-LINK--

  • Quora. What could be reason for getting a very low yield in organic chemistry? --INVALID-LINK--

  • BenchChem. Strategies to minimize byproduct formation in anhydride reactions. --INVALID-LINK--

  • Guidechem. This compound 40928-13-0 wiki. --INVALID-LINK--

  • Google Patents. Process for producing isatoic anhydrides. --INVALID-LINK--

  • ResearchGate. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. --INVALID-LINK--

  • Staiger, R. P., & Wagner, E. C. (1953). Isatoic Anhydride. III. Reactions with Primary and Secondary Amines. Journal of Organic Chemistry, 18(11), 1427-1432. --INVALID-LINK--

  • LBAO Chemicals. 4-Chloroisatoic Anhydride: A Versatile Intermediate for Specialty Chemicals. --INVALID-LINK--

  • ResearchGate. Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes. --INVALID-LINK--

  • LBAO Chemicals. 4-Chloroisatoic Anhydride | 40928-13-0 | 98%. --INVALID-LINK--

  • Sigma-Aldrich. 2-Amino-4-chlorobenzamide. --INVALID-LINK--

  • Chemguide. The reactions of acid anhydrides with ammonia and primary amines. --INVALID-LINK--

  • Al-Busafi, S. N., et al. (2012). A facile and chemoselectivity in synthesis of 4-chloro-N-(4-((1-hydroxy-2-methylpropan-2-yl)oxy)phenethyl)benzamide, the alcohol derivative of Bezafibrate. Journal of Basic and Clinical Pharmacy, 3(1), 243-245. --INVALID-LINK--

  • Crunch Chemistry. The reactions of acyl chlorides and acid anhydrides. --INVALID-LINK--

  • ChemicalBook. This compound CAS#: 40928-13-0. --INVALID-LINK--

  • Saskoer. 13.6. Reactions with Anhydride Electrophiles – Introduction to Organic Chemistry. --INVALID-LINK--

  • de Lima, M. D. C. A., et al. (2018). Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro. Molecules, 23(11), 2993. --INVALID-LINK--

  • ChemicalBook. This compound. --INVALID-LINK--

  • jOeCHEM. Attacking Acid Anhydrides with Hard & Soft Nucleophiles. --INVALID-LINK--

  • Chemguide. The reaction of acid anhydrides with water, alcohols and phenol. --INVALID-LINK--

  • Pharm D Guru. 19. NUCLEOPHILIC ADDITION REACTION. --INVALID-LINK--

  • Organic Chemistry Portal. Mechanochemical Synthesis of Substituted 4H-3,1-Benzoxazin-4-ones, 2-Aminobenzoxazin-4-ones, and 2-Amino-4H-3,1-benzothiazin-4-ones Mediated by 2,4,6-Trichloro-1,3,5-triazine and Triphenylphosphine. --INVALID-LINK--

  • Jack Westin. Carboxylic Acids Important Reactions. --INVALID-LINK--

References

Technical Support Center: Phosgene-Free Synthesis of Isatoic Anhydrides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of isatoic anhydrides. This guide is designed for researchers, scientists, and drug development professionals seeking safer, phosgene-free alternatives for their synthetic workflows. Phosgene, while effective, is an acutely toxic gas, making its use hazardous and subject to stringent regulation. The methods detailed here provide robust and scalable alternatives, minimizing risk without compromising yield or purity.

This document is structured as a series of troubleshooting guides and frequently asked questions (FAQs) for the most common and effective phosgene-free synthetic routes.

Guide Structure

  • Part 1: Synthesis via Oxidation of Isatins

    • A green and efficient method starting from readily available isatins.

  • Part 2: Synthesis via Cyclization of Anthranilic Acids with Phosgene Surrogates

    • Utilizing safer, solid carbonylating agents like triphosgene and 1,1'-carbonyldiimidazole (CDI).

  • Part 3: Synthesis via Hofmann Rearrangement of Phthalimide

    • A classic, cost-effective route suitable for large-scale production.

  • Part 4: General Troubleshooting and Purification

    • Common issues applicable across multiple synthetic routes.

Part 1: Synthesis via Oxidation of Isatins

The oxidation of isatins offers a direct and often high-yielding route to isatoic anhydrides. This method is particularly attractive due to its mild conditions and the use of environmentally benign oxidants.

Workflow: Oxidation of Isatin to Isatoic Anhydride

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation Isatin Isatin Starting Material Solvent Dissolve/Suspend in Carboxylic Acid (e.g., Acetic Acid) Isatin->Solvent Oxidant Add Oxidant dropwise (e.g., H₂O₂ or UHP) Control Temperature Solvent->Oxidant Exothermic, control addition Stir Stir at RT or slightly elevated temperature (e.g., 25-65°C) Oxidant->Stir Monitor for completion Precipitate Product Precipitates from reaction mixture Stir->Precipitate Filter Filter the solid Precipitate->Filter Wash Wash with cold water and/or suitable solvent Filter->Wash Dry Dry under vacuum Wash->Dry Product Pure Isatoic Anhydride Dry->Product

Caption: Workflow for the oxidation of isatin.

Troubleshooting & FAQs: Isatin Oxidation Route

Q1: My reaction is sluggish or incomplete. What could be the cause?

A1:

  • Insufficient Acid Catalyst: The oxidation with hydrogen peroxide often requires an acid medium, such as formic or acetic acid, to proceed efficiently.[1] The presence of a stronger acid catalyst like sulfuric or p-toluenesulfonic acid can accelerate the reaction.[1]

  • Oxidant Quality: Ensure your hydrogen peroxide solution has not degraded. Use a fresh, properly stored bottle. For solid oxidants like Urea-Hydrogen Peroxide (UHP), ensure it is dry and has been stored correctly.

  • Temperature: While the reaction is often run at room temperature, gentle heating to 40-65°C can increase the rate.[1] However, excessive heat can lead to decomposition.

  • Poor Solubility: If your substituted isatin has poor solubility in the chosen carboxylic acid, the reaction will be slow. Consider using a co-solvent or a different acid system, but be mindful of potential side reactions.

Q2: The yield of my isatoic anhydride is lower than expected. Where could the product be lost?

A2:

  • Incomplete Precipitation: Isatoic anhydride has some solubility in acidic aqueous solutions. Ensure the reaction mixture is sufficiently cooled before filtration to maximize precipitation.

  • Side Reactions: Over-oxidation or decomposition can occur, especially if the temperature is not controlled during the dropwise addition of the oxidant, which is an exothermic process.[1]

  • Workup Losses: Product can be lost during washing steps. Use minimal volumes of ice-cold water or an appropriate organic solvent for washing the filtered solid.

Q3: My final product is discolored or impure. What are the likely contaminants?

A3:

  • Unreacted Isatin: A common impurity is the starting isatin, especially in incomplete reactions. The purity can often be improved by washing the crude product with a solvent in which the isatin is more soluble than the isatoic anhydride.

  • Degradation Products: If the reaction is overheated or run for too long, the isatoic anhydride ring can open. The resulting anthranilic acid derivatives can lead to colored impurities.

  • Chromium Contamination: If using older methods involving chromic acid, residual chromium salts can contaminate the product, which is a significant issue due to chromium's toxicity.[2][3][4] This is a primary reason to favor peroxide-based methods.

Comparative Data: Isatin Oxidation Methods
Starting MaterialOxidantSolvent/CatalystTemp. (°C)Time (h)Yield (%)Reference
Isatin30% H₂O₂Formic Acid251~89[1]
7-Methylisatin30% H₂O₂Acetic Acid/Formic Acid502.5~79[1]
IsatinUrea-H₂O₂Acetic Acid / UltrasoundRoom Temp0.5-193-100[5]
IsatinChromic AcidAcetic AcidNot specifiedNot specifiedNot specified[2][3]
Experimental Protocol: Oxidation of Isatin with H₂O₂
  • Preparation: Suspend isatin (1.0 eq) in formic acid (approx. 5-6 mL per gram of isatin) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[1]

  • Reaction: Cool the suspension in an ice bath. Add 30% aqueous hydrogen peroxide (approx. 1.4 mL per gram of isatin) dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly.[1]

  • Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature (25°C) for 60 minutes.[1]

  • Isolation: The isatoic anhydride product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the filter cake with cold water to remove residual acid and peroxide. Dry the white crystalline product under vacuum.

Part 2: Synthesis via Cyclization with Phosgene Surrogates

This approach starts with anthranilic acid and uses a carbonylating agent to form the anhydride ring. While the traditional method uses highly toxic phosgene gas[6][7], safer solid alternatives like triphosgene or 1,1'-carbonyldiimidazole (CDI) are now preferred.

Mechanism: Cyclization of Anthranilic Acid

AA Anthranilic Acid Intermediate Reactive Intermediate (e.g., N-carbonylimidazole or Isocyanatobenzoyl chloride) AA->Intermediate Reagent Phosgene Surrogate (e.g., Triphosgene, CDI) Reagent->Intermediate Solvent Anhydrous Solvent (e.g., Toluene, CH₂Cl₂) Solvent->Intermediate Base Base (optional, e.g., Pyridine) Base->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Spontaneous Product Isatoic Anhydride Cyclization->Product Byproduct Byproduct (e.g., Imidazole, HCl) Cyclization->Byproduct

Caption: General mechanism for cyclization using a phosgene surrogate.

Troubleshooting & FAQs: Phosgene Surrogate Route

Q1: I'm using triphosgene and my yields are inconsistent. Why?

A1:

  • Moisture: Triphosgene is highly sensitive to moisture. Ensure all glassware is oven-dried and all solvents are anhydrous. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

  • Stoichiometry: Triphosgene (BTC) is a solid, but it delivers three equivalents of phosgene. The stoichiometry can be tricky. It's common to use slightly more than 1/3 equivalent of BTC per equivalent of anthranilic acid.[8][9]

  • Addition Rate/Temperature: The reaction can be exothermic. Add the triphosgene solution slowly to the anthranilic acid solution at a low temperature (e.g., 0°C) to prevent side reactions.[9]

Q2: When using CDI, I observe the formation of a significant amount of di-anthranilide byproduct. How can I prevent this?

A2: This byproduct, an anthraniloylanthranilic acid derivative, forms when a molecule of uncyclized intermediate reacts with another molecule of anthranilic acid.[10] To minimize this:

  • Reverse Addition: Add the anthranilic acid solution slowly to the CDI solution. This ensures that CDI is always in excess, favoring the formation of the N-carbonylimidazole intermediate and its subsequent rapid cyclization over the intermolecular side reaction.

  • Concentration: Running the reaction under reasonably dilute conditions can also disfavor the bimolecular side reaction.

Q3: My reaction with Boc-anhydride is not going to completion. What should I try?

A3: The method using Boc-anhydride involves in-situ carbamate formation followed by cyclization, often facilitated by a coupling agent.[11]

  • Activating Agent: This synthesis requires an activating agent, such as 2-chloro-N-methyl pyridinium iodide, to promote the final cyclization step. Ensure this reagent is active and used in the correct stoichiometric amount.[11]

  • Base: A non-nucleophilic base is typically required to neutralize the acid formed during the reaction. Ensure the base is dry and added correctly.

Comparative Data: Phosgene Surrogate Methods
Starting MaterialCarbonyl SourceSolventTemp. (°C)Yield (%)Reference
N-Methyl Anthranilic AcidTriphosgeneMethylene Chloride0-20>90[9]
Anthranilic AcidBoc Anhydride / ActivatorNot specifiedNot specifiedNot specified[11]
Anthranilic AcidPhosgeneAq. HCl<5072-75[6]
ImidazolePhosgeneBenzeneNot specified~90 (for CDI)[12]
Experimental Protocol: Cyclization using Triphosgene
  • Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve N-methyl anthranilic acid (1.0 eq) in anhydrous methylene chloride.[9]

  • Reagent Solution: In a separate dry flask, dissolve triphosgene (0.4-0.5 eq) in anhydrous methylene chloride.

  • Reaction: Cool the anthranilic acid solution to 0°C in an ice bath. Slowly add the triphosgene solution via a dropping funnel over 1-2 hours, maintaining the temperature between 0-20°C.[9]

  • Stirring: Allow the reaction to stir at room temperature for 1-5 hours until completion (monitor by TLC or LC-MS).[9]

  • Workup: Evaporate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent like ethanol or dioxane.[6]

Part 3: Synthesis via Hofmann Rearrangement of Phthalimide

This method involves the base-mediated rearrangement of phthalimide, typically using sodium hypochlorite or hypobromite. It's a cost-effective route that avoids highly specialized reagents.

Troubleshooting & FAQs: Hofmann Rearrangement Route

Q1: The reaction is foaming excessively and the yield is poor. What is happening?

A1:

  • Temperature Control is Critical: The Hofmann rearrangement is highly exothermic. The initial reaction of phthalimide with base and hypochlorite must be performed at low temperatures (-5 to 0°C) to form the N-haloamide intermediate stably.[13] If the temperature rises too quickly, noxious chlorine-containing gases can be evolved, causing foaming, and the intermediate can decompose.[14]

  • Timing of Acidification: The timing between the addition of bleach and the final acidification is crucial. If too much time elapses, side reactions can run rampant, leading to dark-colored mixtures and low yields of the desired product.[14]

Q2: My final product is contaminated with phthalic acid. How can I avoid this?

A2: Phthalic acid is a common impurity resulting from the hydrolysis of the N-chloroamide intermediate or the final product under harsh conditions.[14]

  • Maintain Low Temperature: Strict temperature control during the initial stages is the best way to prevent premature hydrolysis.

  • Controlled pH: During the final acidification step to precipitate the isatoic anhydride, avoid adding a large excess of acid, which can promote hydrolysis of the product.

Q3: Can this reaction be performed as a "one-pot" synthesis from phthalic anhydride?

A3: Yes, this is a common and efficient industrial approach. Phthalic anhydride is first reacted with urea to form phthalimide, which is then, without isolation, subjected to the Hofmann rearrangement conditions in the same reaction vessel.[13] This minimizes handling and reduces waste.

Experimental Protocol: One-Pot Synthesis from Phthalic Anhydride
  • Phthalimide Formation: Heat phthalic anhydride until molten (m.p. ~131°C). Add urea (approx. 0.25 eq by weight) and continue heating. The mixture will foam as it reacts. Once the reaction subsides, cool the crude phthalimide to 10-20°C.[13]

  • Salt Formation: Mix the crude phthalimide with water and cool to 5-10°C. Add aqueous sodium hydroxide (liquid alkali) and further cool the mixture to between -5°C and 0°C.[13]

  • Hofmann Rearrangement: Slowly add sodium hypochlorite solution, keeping the temperature below 0°C. Stir for a defined period (e.g., 30-60 minutes).

  • Cyclization/Precipitation: Slowly add hydrochloric acid to the reaction mixture to induce rearrangement and precipitate the isatoic anhydride product. Maintain a low temperature initially, then allow it to warm.[13][14]

  • Isolation: Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry. This method can achieve yields over 94% with high purity.[13]

Part 4: General Troubleshooting and Purification

Q1: My isatoic anhydride product seems to be hydrolyzing back to anthranilic acid during workup or storage. How can I prevent this?

A1: Isatoic anhydride is susceptible to hydrolysis, especially in the presence of water and base or strong acid.[7]

  • Anhydrous Conditions: During workup, after the initial aqueous washes, use anhydrous solvents if further purification is needed.

  • Storage: Store the final product in a desiccator over a drying agent (e.g., P₂O₅ or Drierite) to protect it from atmospheric moisture.

  • Recrystallization Solvent: When recrystallizing, use solvents with low water content. While ethanol is a common choice, ensure it is high purity (e.g., 95% or absolute). Dioxane is another good option.[6] The mother liquor can often be reused for subsequent recrystallizations.[6]

Q2: How do I confirm the identity and purity of my final product?

A2:

  • Melting Point: Isatoic anhydride has a characteristic decomposition temperature around 243°C.[6] A lower melting point or a broad melting range often indicates impurities.

  • Spectroscopy:

    • FTIR: Look for two characteristic carbonyl (C=O) stretches for the anhydride moiety around 1770 cm⁻¹ and 1720 cm⁻¹, and N-H stretching around 3180 cm⁻¹.

    • ¹H NMR: In a solvent like DMSO-d₆, you will see aromatic protons in the 7-8 ppm region and a broad singlet for the N-H proton around 11.5 ppm.

    • ¹³C NMR: Expect to see two distinct carbonyl carbons.

  • LC-MS: This is an excellent tool to identify the product by its mass and to detect and quantify impurities.

References

Technical Support Center: Managing Phosphorus Tribromide (PBr₃) in Carboxylic Anhydride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling highly reactive and corrosive reagents in organic synthesis. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the use of phosphorus tribromide (PBr₃) for the synthesis of carboxylic anhydrides. As Senior Application Scientists, our goal is to ensure your experiments are not only successful but also conducted with the highest degree of safety and scientific rigor.

Safety First: Essential PBr₃ Handling & Emergency Protocols

Phosphorus tribromide is a colorless to pale-yellow fuming liquid with a sharp, penetrating odor.[1][2] It is highly corrosive, toxic, and reacts violently with water, evolving corrosive and toxic hydrogen bromide (HBr) gas.[1][3][4] Adherence to strict safety protocols is non-negotiable.

Q: What are the absolute minimum personal protective equipment (PPE) requirements for handling PBr₃?

A: A comprehensive PPE strategy is critical. At a minimum, you must wear:

  • Eye and Face Protection: Chemical splash goggles and a full-face shield are mandatory.[1][4] Contact lenses should never be worn when working with this substance.[1]

  • Gloves: Wear appropriate chemical-resistant gloves. Check manufacturer recommendations for materials compatible with PBr₃. Always inspect gloves for integrity before use.[5]

  • Body Protection: A lab coat is standard, but for larger quantities, a chemical-resistant apron or suit is recommended to prevent any skin exposure.[1][4]

  • Respiratory Protection: All manipulations must be performed inside a certified chemical fume hood with adequate ventilation.[4][6] For situations with potential for exposure, a NIOSH-approved supplied-air respirator with a full facepiece is required.[1]

Q: How should I properly store and handle a new bottle of PBr₃?

A: Proper storage and handling are your first line of defense against accidents.

  • Storage: Store PBr₃ in a tightly closed container in a cool, dry, well-ventilated area designated for corrosives, away from incompatible substances like water, alcohols, metals, and bases.[1][4] The storage area should be kept dry.[7]

  • Handling:

    • Work exclusively within a chemical fume hood.[8]

    • Ensure an eyewash station and safety shower are immediately accessible.[4]

    • When transferring the liquid, use a syringe or cannula under an inert atmosphere (e.g., Argon or Nitrogen) to minimize exposure to moist air, which causes fuming due to hydrolysis.[8][9]

    • Keep the container tightly closed when not in use.[4]

Q: What is the correct procedure for quenching excess PBr₃ and neutralizing a spill?

A: Unreacted PBr₃ must be neutralized carefully.

  • Quenching: For residual PBr₃ in a reaction flask, the flask should be cooled in an ice bath. Slowly and cautiously add a non-protic solvent like toluene or hexane. Then, very slowly add a base solution, such as a suspension of calcium hydroxide or sodium bicarbonate, while stirring vigorously. Be prepared for a highly exothermic reaction and the release of HBr gas. The process must be done in a fume hood.

  • Spill Neutralization:

    • Evacuate the immediate area and ensure proper ventilation.[7]

    • For small spills, absorb the material with an inert, dry absorbent like vermiculite, sand, or earth.[4] Do not use combustible materials like paper towels.[4]

    • Collect the absorbed material into a suitable container for hazardous waste disposal.[6]

    • Neutralize the spill area with a weak base like sodium bicarbonate solution, followed by a thorough wash with water.

The Chemistry: Mechanism of Anhydride Synthesis via PBr₃

The synthesis of a carboxylic anhydride using PBr₃ is a two-step process. First, the carboxylic acid is converted into a more reactive acyl bromide intermediate. This acyl bromide then reacts with a second equivalent of the carboxylic acid (or its carboxylate salt) to form the anhydride.

Q: What is the mechanism for the conversion of a carboxylic acid to an acyl bromide using PBr₃?

A: The reaction proceeds via a nucleophilic acyl substitution mechanism. The key is converting the hydroxyl group (-OH) of the carboxylic acid, which is a poor leaving group, into a good leaving group.[10]

  • Activation: The oxygen of the carboxylic acid's hydroxyl group acts as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃. This forms a strong P-O bond and displaces a bromide ion.[10][11]

  • Nucleophilic Attack: The displaced bromide ion (Br⁻), now a good nucleophile, attacks the electrophilic carbonyl carbon of the activated carboxylic acid.[11][12]

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the now excellent leaving group (HO-PBr₂), resulting in the formation of the acyl bromide.[10]

The overall stoichiometry for this step is: 3 RCOOH + PBr₃ → 3 RCOBr + H₃PO₃[3]

Q: How is the anhydride formed from the acyl bromide?

A: Once the acyl bromide is formed, it can react with another molecule of the carboxylic acid or its corresponding carboxylate salt to yield the anhydride.[13] This is another nucleophilic acyl substitution reaction where the carboxylate oxygen attacks the highly electrophilic carbonyl carbon of the acyl bromide, displacing the bromide ion.

This second step is often facilitated by adding a weak, non-nucleophilic base like pyridine. Pyridine serves two purposes:

  • It deprotonates the carboxylic acid to form the more nucleophilic carboxylate.[14]

  • It neutralizes the HBr byproduct, driving the reaction to completion.[13]

Experimental Protocols & Data

Protocol: Synthesis of Propanoic Anhydride

This protocol provides a general workflow. Molar equivalents and reaction times may need to be optimized for different substrates.

Step-by-Step Methodology:

  • Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet/bubbler (to manage HBr evolution). The entire apparatus must be under an inert atmosphere (N₂ or Ar).

  • Reagents: In the flask, dissolve 2.0 equivalents of propanoic acid in a dry, inert solvent (e.g., dichloromethane or diethyl ether).

  • PBr₃ Addition: Cool the solution to 0 °C using an ice bath. Slowly add 1.0 equivalent of PBr₃ dropwise from the dropping funnel over 30-60 minutes. The reaction is exothermic.[15]

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using TLC or IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Workup:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully quench the reaction by adding cold water to hydrolyze any remaining PBr₃.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove acidic byproducts), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude anhydride can be purified by fractional distillation.

Data Summary: Reactant Properties
CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³)Hazards
Phosphorus TribromidePBr₃270.69173.22.852Corrosive, Water-Reactive, Toxic[2][3]
Propanoic AcidCH₃CH₂COOH74.081410.99Corrosive
Propanoic Anhydride(CH₃CH₂CO)₂O130.141671.01Corrosive, Lachrymator

Troubleshooting Guide

Q: My reaction yield is consistently low (50-60%). Where is my product going?

A: This is a common issue. Several factors could be at play:

  • Incomplete Reaction: The conversion of the alcohol/acid to the bromide might be incomplete. Consider using a slight excess of PBr₃ (e.g., 1.1-1.2 equivalents) to drive the reaction to completion.[16] Also, ensure your PBr₃ is of high purity; older bottles can decompose.[16]

  • Side Reactions: The intermediate phosphite ester can be hydrolyzed during workup if the substitution by bromide is not fast enough.[16] Performing the reaction at very low temperatures (e.g., starting at -78 °C and slowly warming) can sometimes favor the desired substitution pathway.[16]

  • Hydrolysis: The acyl bromide intermediate and the final anhydride product are both susceptible to hydrolysis. Ensure all glassware is scrupulously dried and use anhydrous solvents. A wet workup must be performed quickly and at low temperatures.

  • Workup Losses: The phosphorus-containing byproducts can sometimes form emulsions or trap the product. Ensure thorough extraction and washing.

Q: The reaction mixture turned dark brown/black. What happened?

A: Discoloration often indicates decomposition or side reactions.

  • Overheating: The reaction between PBr₃ and carboxylic acids is exothermic.[15] If the addition is too fast or cooling is inadequate, localized heating can cause decomposition of the starting materials or products.

  • Impure Reagents: Impurities in the starting carboxylic acid or the PBr₃ itself can lead to side reactions. Using freshly distilled PBr₃ can sometimes resolve this.[17]

  • Phosphine Formation: At elevated temperatures (above ~160 °C), the phosphorous acid byproduct can decompose to give phosphine (PH₃), which is pyrophoric and can cause explosions in contact with air.[3] While unlikely at typical reaction temperatures, it's a critical hazard to be aware of, especially during distillation workup.

Q: I see fumes coming from my bottle of PBr₃. Is it safe to use?

A: Yes, this is characteristic. PBr₃ fumes in moist air because it readily hydrolyzes to form HBr gas and phosphorous acid.[3][9] While this indicates some exposure to atmospheric moisture, the bulk reagent is likely still usable. However, it is a sign that the reagent must be handled under an inert atmosphere to prevent degradation and ensure accurate stoichiometry in your reactions.[8]

Visualizing the Workflow & Logic

Diagram: Safe PBr₃ Transfer Workflow

This diagram outlines the critical steps for safely transferring PBr₃ from a reagent bottle to a reaction flask.

G PPE Don Full PPE (Goggles, Face Shield, Gloves, Coat) FumeHood Work in Certified Fume Hood PPE->FumeHood InertAtmosphere Prepare Inert Atmosphere (N2 or Argon Balloon/Line) FumeHood->InertAtmosphere DryGlassware Ensure All Glassware is Oven-Dried InertAtmosphere->DryGlassware OpenBottle Briefly Open PBr₃ Bottle DryGlassware->OpenBottle InsertSeptum Quickly Place Septum on Bottle OpenBottle->InsertSeptum Purge Purge Headspace with Inert Gas InsertSeptum->Purge Withdraw Withdraw PBr₃ with Syringe Purge->Withdraw Transfer Transfer to Reaction Flask Withdraw->Transfer QuenchSyringe Quench Syringe/Needle (e.g., with isopropanol in a separate beaker) Transfer->QuenchSyringe SealBottle Tightly Seal PBr₃ Bottle QuenchSyringe->SealBottle Store Return to Designated Storage SealBottle->Store

Caption: Workflow for Safe Transfer of PBr₃

Diagram: Anhydride Synthesis Logical Pathway

This diagram illustrates the reaction sequence from carboxylic acid to anhydride.

G Start Carboxylic Acid (R-COOH) Intermediate Acyl Bromide (R-COBr) Start->Intermediate Step 1: Activation Reagent1 PBr₃ Reagent1->Intermediate Product Carboxylic Anhydride ((R-CO)₂O) Intermediate->Product Step 2: Substitution Byproduct1 H₃PO₃ Intermediate->Byproduct1 Reagent2 Carboxylic Acid (or Salt) + Pyridine (optional) Reagent2->Product Byproduct2 HBr Product->Byproduct2

Caption: Reaction Pathway for Anhydride Synthesis

References

preventing ring-opening of 4-Chloro-isatoic anhydride during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Ring-Opening During Reactions

Welcome to the technical support center for 4-Chloro-isatoic anhydride. This guide is designed to provide in-depth insights and practical solutions to common challenges encountered when using this versatile reagent. As experienced chemists know, the utility of isatoic anhydrides is often shadowed by their propensity for undesired ring-opening, leading to byproduct formation and reduced yields. This document will address these issues in a direct question-and-answer format, grounded in mechanistic principles and supported by actionable protocols.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound and a primary amine is giving me a significant amount of a byproduct, which I've identified as the 2-amino-4-chlorobenzamide derivative of my amine. What is happening and how can I prevent it?

A1: This is the most common issue encountered and is a classic case of undesired ring-opening.

The Chemistry Behind the Problem:

This compound has two electrophilic carbonyl carbons, at the C2 and C4 positions. The desired reaction, typically for the synthesis of quinazolinones, involves a nucleophilic attack by the amine at the C4 position, followed by cyclization and loss of CO2. However, nucleophiles, especially basic amines, can also attack the C2 carbonyl. This alternative pathway leads to the irreversible opening of the anhydride ring to form a 2-(carboxy)phenylcarbamate intermediate, which then decarboxylates to yield the stable, undesired 2-amino-4-chlorobenzamide byproduct.

Strong bases and high temperatures significantly favor this ring-opening pathway. The isatoic anhydride ring is particularly sensitive to basic conditions, which can deprotonate the N-H group, increasing the likelihood of ring cleavage.

Diagram 1: Competing Reaction Pathways

cluster_main Reaction of this compound with R-NH2 Start This compound + R-NH2 C4_Attack Nucleophilic Attack at C4 (Desired) Start->C4_Attack Favorable under mild, controlled conditions C2_Attack Nucleophilic Attack at C2 (Undesired Ring-Opening) Start->C2_Attack Favored by strong bases & high temp. Intermediate_Desired Acyl-Aniline Intermediate C4_Attack->Intermediate_Desired Intermediate_Undesired Carbamate Intermediate C2_Attack->Intermediate_Undesired Product_Desired Cyclization to Quinazolinone Intermediate_Desired->Product_Desired Product_Undesired Decarboxylation to 2-Amino-4-chlorobenzamide Byproduct Intermediate_Undesired->Product_Undesired

Caption: Competing pathways for the reaction of this compound.

Troubleshooting and Solutions:

  • Choice of Base: Avoid strong bases like sodium hydride (NaH), sodium hydroxide (NaOH), and potassium carbonate (K2CO3) when trying to maintain the anhydride ring, as these aggressively promote ring-opening.[1] If a base is necessary, opt for weaker, non-nucleophilic organic bases like diisopropylethylamine (DIPEA). Even better, consider using a weak base in conjunction with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) at low temperatures.[1]

  • Temperature Control: Maintain the lowest possible temperature at which the reaction proceeds at a reasonable rate. Start reactions at 0 °C and allow them to slowly warm to room temperature. High temperatures provide the activation energy for the ring-opening pathway.[1]

  • Solvent Selection: Use aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF). Protic solvents like ethanol or water can act as nucleophiles and contribute to ring hydrolysis.[2]

  • Reaction Monitoring: Monitor the reaction closely using Thin Layer Chromatography (TLC). If you observe the formation of the highly polar 2-amino-4-chlorobenzoic acid or its amide derivative (which will likely have a very low Rf value), it's a sign that significant ring-opening is occurring.

Q2: I am trying to perform an N-alkylation on this compound, but the reaction is messy with low conversion to my desired product. What are the best practices for this transformation?

A2: Direct N-alkylation of isatoic anhydrides is notoriously difficult due to the high sensitivity of the ring to the basic conditions required for deprotonation.

The Chemistry Behind the Problem:

To achieve N-alkylation, the nitrogen must be deprotonated to form a nucleophilic anion. However, the very bases used for this deprotonation (e.g., NaH, K2CO3) are often strong enough to catalyze the ring-opening of another molecule of the starting material, leading to a complex mixture of byproducts.[1] Research has shown that even with a range of bases and temperatures, direct N-alkylation often results in low yields and significant byproduct formation.[1]

Table 1: Effect of Different Bases on N-Benzylation of Isatoic Anhydride

EntryBaseTemperature (°C)Time (h)Conversion (%)Notes
1NaH301838Significant byproduct formation observed.[1]
2K2CO3801242Ring-opening is a major issue at elevated temperatures.[1]
3Cs2CO3302447Ineffective, with major byproducts.[1]
4DIPA3024LowNo byproducts, but very low conversion.[1]
5DIPA + TBAB (20 mol%)30273Improved conversion with catalyst, but yield still low (38%).[1]

Data adapted from Verma, E., et al. (2021). ACS Omega.[1]

Recommended Protocol: The Two-Step Isatin Approach

For clean and high-yielding N-alkylation, a two-step approach starting from the corresponding isatin (in this case, 6-chloroisatin) is highly recommended.[1][3] This method avoids subjecting the sensitive anhydride ring to harsh basic conditions.

Diagram 2: Recommended Two-Step N-Alkylation Workflow

Start 6-Chloroisatin Step1 Step 1: N-Alkylation (e.g., R-X, DIPA, TBAB, DMA, 30°C) Start->Step1 Intermediate N-Alkyl-6-chloroisatin Step1->Intermediate Step2 Step 2: Oxidation (e.g., m-CPBA) Intermediate->Step2 Final_Product N-Alkyl-4-chloro-isatoic anhydride Step2->Final_Product

Caption: A robust two-step workflow for N-alkylation.

Experimental Protocol: Two-Step Synthesis of N-Alkyl-4-chloro-isatoic anhydride

Step 1: N-Alkylation of 6-Chloroisatin

  • To a solution of 6-chloroisatin (1.0 eq) in N,N-Dimethylacetamide (DMA), add diisopropylamine (DIPA, 2.0 eq) and tetrabutylammonium bromide (TBAB, 0.2 eq).

  • Stir the mixture at 30 °C for 5-10 minutes.

  • Add the alkylating agent (e.g., benzyl bromide, 1.1 - 1.5 eq) to the reaction mixture.

  • Continue stirring at 30 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Pour the reaction mixture into crushed ice.

  • Filter the resulting precipitate, wash with cold water, and dry to obtain the N-alkyl-6-chloroisatin.

Step 2: Oxidation to N-Alkyl-4-chloro-isatoic anhydride

  • Dissolve the N-alkyl-6-chloroisatin from Step 1 in a suitable solvent like Dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, perform an aqueous workup, washing with saturated sodium bicarbonate solution to remove m-chlorobenzoic acid.

  • Dry the organic layer, concentrate, and purify by recrystallization or column chromatography to yield the final product.

Q3: What is the role of the 4-chloro substituent? Does it make the ring more or less stable?

A3: The 4-chloro substituent has a dual electronic effect that influences the reactivity of both carbonyl groups.

The Chemistry Behind the Effect:

  • Inductive Effect (-I): Chlorine is highly electronegative and withdraws electron density through the sigma bond network. This inductive effect is distance-dependent and deactivates the entire aromatic ring, making both carbonyl carbons more electrophilic than in the unsubstituted isatoic anhydride.[4][5][6]

  • Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the benzene ring through resonance. This effect donates electron density, primarily to the ortho and para positions relative to the chlorine.[2][4]

Impact on Reactivity:

  • The C4-carbonyl is ortho to the chlorine atom. The strong electron-withdrawing inductive effect at this close proximity significantly increases the electrophilicity of the C4 carbon, making it a more favorable site for nucleophilic attack.

  • The C2-carbonyl is meta to the chlorine atom. It is less influenced by the inductive effect and is not a beneficiary of the resonance effect.

  • The N-H acidity is likely increased due to the overall electron-withdrawing nature of the chloro-substituted ring, making it more susceptible to deprotonation and subsequent base-catalyzed ring-opening compared to unsubstituted isatoic anhydride.

Therefore, the 4-chloro substituent likely makes the ring more susceptible to nucleophilic attack at C4 (the desired pathway for many syntheses) but also potentially more prone to ring-opening under basic conditions due to increased N-H acidity.

Troubleshooting Guide

Symptom / Observation Plausible Cause Recommended Action(s)
Low yield, multiple spots on TLC, with a very polar byproduct. Undesired ring-opening by the nucleophile (e.g., amine).1. Lower the reaction temperature (start at 0 °C).2. Switch to a milder, non-nucleophilic base (e.g., DIPEA) or run the reaction without a base if possible.3. Ensure anhydrous conditions.
Reaction fails to go to completion; starting material remains. Insufficient reactivity of the nucleophile or reaction temperature is too low.1. Gradually increase the temperature, monitoring for byproduct formation.2. Consider using a catalyst (e.g., sulfamic acid for reactions with amines and aldehydes).[6]3. Ensure the nucleophile is of high purity and sufficiently reactive.
Product is contaminated with 2-amino-4-chlorobenzoic acid. Hydrolysis of this compound due to moisture.1. Thoroughly dry all glassware and use anhydrous solvents.2. Run the reaction under an inert atmosphere (N2 or Ar).3. During workup, a wash with a mild aqueous base (e.g., saturated NaHCO3) can help remove the acidic byproduct.
A complex mixture of unidentified byproducts is formed. Reaction conditions are too harsh (strong base, high temperature).1. Re-evaluate the reaction conditions completely.2. Refer to Table 1 and select a weaker base and lower temperature.3. For N-alkylation, strongly consider the two-step isatin protocol.[1]

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Chloroisatoic Anhydride and 5-Chloroisatoic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction: The Versatile Role of Isatoic Anhydrides in Synthesis

Isatoic anhydrides (formally 2H-3,1-benzoxazine-2,4(1H)-diones) are exceptionally useful scaffolds in organic and medicinal chemistry.[1][2] Their unique structure, featuring a reactive anhydride linked to an N-carboxyanhydride, makes them valuable precursors for a wide array of heterocyclic compounds, including quinazolinones, benzodiazepines, and anthranilamides.[1][3][4] The reactivity of these molecules is primarily governed by nucleophilic acyl substitution, a process that can be finely tuned by substituents on the aromatic ring.[5][6][7]

This guide provides an in-depth comparison of two commercially significant isomers: 4-chloroisatoic anhydride and 5-chloroisatoic anhydride. While structurally similar, the positional difference of the chlorine atom imparts distinct electronic characteristics that fundamentally alter their reactivity profiles. Understanding these nuances is critical for researchers in drug development and chemical synthesis to optimize reaction conditions, predict outcomes, and select the appropriate building block for their target molecules.

Core Reactivity: Nucleophilic Acyl Substitution and Decarboxylation

The primary reaction pathway for isatoic anhydrides involves a nucleophilic attack on one of the two carbonyl carbons (C2 or C4).[7][8][9] For most strong nucleophiles (e.g., amines, alkoxides), the initial attack occurs preferentially at the more electrophilic C4-carbonyl. This leads to the opening of the six-membered ring to form an unstable carbamic acid intermediate. This intermediate readily undergoes decarboxylation, losing CO2 to yield a 2-aminobenzoyl derivative, which can then participate in subsequent reactions.[10][11][12]

The efficiency and regioselectivity of this initial nucleophilic attack are heavily influenced by the electronic landscape of the molecule. The presence of a halogen, such as chlorine, serves as a key modulator of this landscape.

Isatoic_Anhydride_Reactivity General Reaction Pathway of Isatoic Anhydride reagents Isatoic Anhydride + Nucleophile (Nu-H) intermediate Tetrahedral Intermediate reagents->intermediate 1. Nucleophilic Attack at C4 opened Ring-Opened Intermediate (Carbamic Acid) intermediate->opened 2. Ring Opening product 2-Aminobenzoyl Product opened->product 3. Decarboxylation co2 CO2 opened->co2

Caption: General mechanism of nucleophilic attack on isatoic anhydride.

Electronic Effects: The Decisive Role of Chlorine Positioning

The reactivity difference between the 4-chloro and 5-chloro isomers is rooted in the dual electronic nature of the chlorine substituent. Chlorine exerts a powerful, electron-withdrawing inductive effect (-I) due to its high electronegativity, and a weaker, electron-donating resonance effect (+R) through its lone pairs.[13] The interplay of these two opposing effects is highly dependent on the substituent's position relative to the reactive carbonyl centers.

  • Inductive Effect (-I): This effect operates through the sigma bonds and decreases with distance. It withdraws electron density from the entire aromatic ring, making both isomers generally more electrophilic and thus more reactive towards nucleophiles than unsubstituted isatoic anhydride.[14]

  • Resonance Effect (+R): This effect operates through the pi system, donating electron density primarily to the ortho and para positions relative to the substituent.

Analysis of 4-Chloroisatoic Anhydride

In this isomer (also known as 7-chloroisatoic anhydride), the chlorine atom is para to the C2-carbonyl and meta to the C4-carbonyl.

  • Effect on C4-Carbonyl (Primary Reaction Site): The chlorine is meta to C4. At the meta position, the resonance effect is negligible. Therefore, the C4-carbonyl experiences a strong, deactivating inductive pull (-I) from the chlorine, significantly increasing its electrophilicity and making it highly susceptible to nucleophilic attack.

  • Effect on C2-Carbonyl: The chlorine is para to C2. Here, the electron-donating resonance effect (+R) partially counteracts the inductive withdrawal. This results in a less pronounced increase in electrophilicity at C2 compared to the effect seen at C4.

Analysis of 5-Chloroisatoic Anhydride

In this isomer (also known as 6-chloroisatoic anhydride), the chlorine atom is para to the C4-carbonyl and meta to the C2-carbonyl.

  • Effect on C4-Carbonyl (Primary Reaction Site): The chlorine is para to C4. At this position, both the strong inductive effect (-I) and the weaker resonance effect (+R) are at play. The +R effect donates some electron density to the C4 position, which slightly counteracts the powerful electron-withdrawing inductive effect.

  • Effect on C2-Carbonyl: The chlorine is meta to C2. Similar to the C4 position in the other isomer, the C2-carbonyl primarily feels the strong inductive pull (-I), increasing its electrophilicity.

Caption: Electronic effects of chlorine in the 4- and 5-positions.

Comparative Reactivity: A Predictive Analysis

Based on the electronic principles outlined above, we can predict a distinct difference in reactivity.

4-Chloroisatoic anhydride is predicted to be the more reactive of the two isomers towards nucleophilic attack at the C4-carbonyl.

The reasoning is that the C4-carbonyl in the 4-chloro isomer is only influenced by the inductive effect, which maximizes its electrophilic character. In contrast, the C4-carbonyl in the 5-chloro isomer experiences a slight dampening of its electrophilicity due to the opposing resonance effect from the para-chlorine. While both isomers are activated relative to the parent compound, the 4-chloro isomer presents a more electron-deficient target at the primary site of reaction, which should translate to faster reaction kinetics.

Data Summary

Property4-Chloroisatoic Anhydride5-Chloroisatoic Anhydride
Synonym 7-Chloro-2H-3,1-benzoxazine-2,4(1H)-dione[15]6-Chloro-2H-3,1-benzoxazine-2,4(1H)-dione[16]
CAS Number 40928-13-0[15][17][18]4743-17-3[16][19]
Molecular Formula C₈H₄ClNO₃[15][18]C₈H₄ClNO₃[16]
Molecular Weight 197.58 g/mol [15][18]197.58 g/mol [16]
Melting Point 255-259 °C[15][18]~272-300 °C (dec.)[2][20][19]
Predicted Reactivity Higher. The C4-carbonyl is strongly activated by the meta-Cl (-I effect only).Lower. The C4-carbonyl activation is slightly dampened by the para-Cl (+R effect).

Experimental Protocol: Comparative Aminolysis of Chloroisatoic Anhydrides

To empirically validate the predicted reactivity, a parallel synthesis experiment can be conducted. This protocol provides a self-validating system by running the reactions under identical conditions.

Objective: To compare the reaction rate and yield of the aminolysis of 4-chloroisatoic anhydride and 5-chloroisatoic anhydride with a model amine (e.g., benzylamine).

Materials:
  • 4-Chloroisatoic anhydride (1.0 eq)

  • 5-Chloroisatoic anhydride (1.0 eq)

  • Benzylamine (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction vials, magnetic stir bars

  • TLC plates (Silica gel 60 F254)

  • HPLC system for quantitative analysis

Procedure:
  • Reaction Setup: In two separate, identical reaction vials, charge 4-chloroisatoic anhydride (e.g., 197.6 mg, 1.0 mmol) and 5-chloroisatoic anhydride (197.6 mg, 1.0 mmol) respectively.

  • Solvent Addition: Add anhydrous DMF (e.g., 5 mL) to each vial and stir to dissolve the solids at room temperature.

  • Initiation: To each vial simultaneously, add benzylamine (e.g., 118 mg, 1.1 mmol) via syringe.

  • Monitoring: Monitor the reaction progress at set time intervals (e.g., 5, 15, 30, 60 minutes) by taking a small aliquot from each reaction mixture and analyzing it by TLC or HPLC. The disappearance of the starting material and the appearance of the product (2-amino-4-chlorobenzylbenzamide or 2-amino-5-chlorobenzylbenzamide) should be tracked. Note the vigorous evolution of CO₂ gas as an indicator of reaction progress.

  • Work-up (after completion): Quench the reaction by pouring the mixture into ice-water. The solid product will precipitate.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

  • Analysis: Determine the yield for each reaction. Confirm the product structure via ¹H NMR, ¹³C NMR, and MS. Compare the yields at various time points to establish a relative rate of reaction.

Experimental_Workflow Workflow for Comparative Reactivity Study cluster_parallel A1 Vial A: 4-Chloroisatoic Anhydride in DMF A2 Add Benzylamine (1.1 eq) A1->A2 B1 Vial B: 5-Chloroisatoic Anhydride in DMF B2 Add Benzylamine (1.1 eq) B1->B2 C Monitor Reactions at T = 5, 15, 30, 60 min (TLC/HPLC Analysis) A2->C B2->C D Reaction Quench & Product Precipitation (Ice-Water) C->D E Isolation & Purification (Filtration & Drying) D->E F Final Analysis (Yield Calculation, NMR, MS) E->F

Caption: Experimental workflow for comparing isomer reactivity.

Conclusion and Outlook

The positional chemistry of the chloro-substituent is the critical determinant in the reactivity of chloroisatoic anhydrides. Theoretical analysis based on fundamental electronic effects strongly suggests that 4-chloroisatoic anhydride is the more reactive isomer due to the unmitigated inductive electron withdrawal experienced by its primary electrophilic center at C4. In contrast, the reactivity of 5-chloroisatoic anhydride is slightly attenuated by the counteracting resonance donation from the para-chlorine.

This difference, while subtle, can have significant implications for synthetic strategy. For reactions requiring high reactivity or rapid conversion, 4-chloroisatoic anhydride would be the superior choice. Conversely, in cases where a more moderate reaction rate is desired to control selectivity or minimize side reactions, 5-chloroisatoic anhydride may be preferable. Researchers are encouraged to use the provided experimental protocol to validate these predictions within the context of their specific nucleophile and reaction system.

References

A Researcher's Guide to Isatoic Anhydride Synthesis: A Comparative Analysis of Phosgene Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of isatoic anhydride, a critical building block in medicinal chemistry, has long been associated with the use of the highly toxic and hazardous reagent, phosgene. This guide provides an in-depth technical comparison of safer, alternative reagents and methodologies, offering experimental data, detailed protocols, and mechanistic insights to facilitate the transition to phosgene-free synthetic routes.

Introduction: The Need for Safer Synthetic Routes

Isatoic anhydride (2H-3,1-benzoxazine-2,4(1H)-dione) is a versatile intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes. Its traditional synthesis involves the reaction of anthranilic acid with phosgene, a method that, while effective, poses significant safety and handling challenges due to the extreme toxicity of phosgene gas. The development of safer, more user-friendly reagents is paramount for modern chemical research and manufacturing. This guide explores the most prominent alternatives to phosgene, evaluating their performance, safety, and practicality.

The Phosgene Benchmark: A Point of Comparison

The reaction of anthranilic acid with phosgene has been a long-standing method for producing isatoic anhydride, with reported yields in the range of 72-75%[1]. The reaction proceeds by the formation of an intermediate N-carboxyanhydride, which then cyclizes to form the desired product. While effective, the high toxicity of phosgene necessitates specialized equipment and stringent safety protocols, making it unsuitable for many laboratory settings.

Experimental Protocol: Isatoic Anhydride from Anthranilic Acid and Phosgene

This protocol is adapted from Organic Syntheses, Coll. Vol. 3, p.488 (1955); Vol. 25, p.61 (1945).[1]

Procedure:

  • In a well-ventilated fume hood, dissolve 137 g (1.0 mole) of anthranilic acid in a mixture of 1 L of water and 126 mL of concentrated hydrochloric acid with gentle warming.

  • Filter the solution into a 2-L three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a gas outlet connected to a scrubber containing a sodium hydroxide solution.

  • Cool the solution to 10-15°C and, with vigorous stirring, introduce a stream of phosgene gas at a moderate rate.

  • Monitor the reaction temperature and maintain it below 50°C by adjusting the phosgene flow rate.

  • Continue the addition of phosgene for 2-4 hours, or until the absorption of the gas slows significantly.

  • Discontinue the phosgene flow and purge the reaction mixture with a stream of nitrogen to remove any unreacted phosgene.

  • Collect the precipitated isatoic anhydride by filtration, wash with cold water, and dry. The reported yield is 118–123 g (72–75%).

Safer Alternatives: A Comparative Overview

Several reagents have emerged as viable alternatives to phosgene, offering improved safety profiles without significantly compromising efficiency. These include solid or liquid phosgene equivalents like diphosgene and triphosgene, as well as reagents that offer entirely different mechanistic pathways, such as carbonyldiimidazole (CDI). Phosgene-free routes starting from alternative precursors like phthalic anhydride or isatin also present compelling options.

Diphosgene and Triphosgene: The "Solid Phosgene" Equivalents

Diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl) carbonate) are crystalline solids that serve as convenient and safer substitutes for gaseous phosgene[2]. They are less volatile and easier to handle, and they generate phosgene in situ, allowing for more controlled reactions. In principle, one mole of diphosgene is equivalent to two moles of phosgene, and one mole of triphosgene is equivalent to three moles of phosgene.

Triphosgene has been successfully employed for the synthesis of N-carboxyanhydrides from α-amino acids, offering a safer and more efficient alternative to phosgene[4]. The reaction is typically carried out in an inert solvent in the presence of a base to neutralize the HCl generated.

General Reaction Scheme for Diphosgene/Triphosgene:

Anthranilic_Acid Anthranilic Acid Intermediate N-Carboxyanhydride Intermediate Anthranilic_Acid->Intermediate + Phosgene_Substitute Diphosgene or Triphosgene Phosgene_Substitute->Intermediate in situ Phosgene Isatoic_Anhydride Isatoic Anhydride Intermediate->Isatoic_Anhydride Cyclization Byproducts HCl Intermediate->Byproducts

Reaction with Diphosgene or Triphosgene

Carbonyldiimidazole (CDI): A Milder Activating Agent

Carbonyldiimidazole (CDI) is another solid, easy-to-handle reagent that can be used as a phosgene substitute for the synthesis of isatoic anhydride. CDI activates the carboxylic acid group of anthranilic acid to form a highly reactive acyl-imidazole intermediate, which then undergoes intramolecular cyclization. A key advantage of CDI is that the byproducts of the reaction, imidazole and carbon dioxide, are innocuous and easily removed.

While a specific protocol for the synthesis of isatoic anhydride using CDI and anthranilic acid was not found in the initial literature search, the general mechanism for CDI-mediated amide bond formation provides a strong basis for its application in this context.

Proposed Reaction Mechanism with CDI:

Anthranilic_Acid Anthranilic Acid Acyl_Imidazole Acyl-Imidazole Intermediate Anthranilic_Acid->Acyl_Imidazole + CDI Carbonyldiimidazole (CDI) CDI->Acyl_Imidazole Isatoic_Anhydride Isatoic Anhydride Acyl_Imidazole->Isatoic_Anhydride Intramolecular Cyclization Imidazole Imidazole Acyl_Imidazole->Imidazole CO2 CO2 Acyl_Imidazole->CO2

Reaction with Carbonyldiimidazole (CDI)

Phosgene-Free Synthetic Routes

Beyond direct phosgene substitutes, several innovative methods have been developed that circumvent the need for phosgene entirely, starting from different, readily available precursors.

A high-yield, one-pot synthesis of isatoic anhydride has been reported starting from phthalic anhydride and urea. This method avoids the use of phosgene and results in a high purity product. The process involves the initial formation of phthalimide, followed by a Hofmann-like rearrangement induced by hypochlorite.

Experimental Protocol: Isatoic Anhydride from Phthalic Anhydride and Urea

This protocol is adapted from a public forum discussion and should be performed with caution and appropriate safety measures.[5]

Procedure:

  • Melt 100 g of phthalic acid (or phthalic anhydride) in a beaker on a hotplate until a clear liquid is obtained, indicating the formation of phthalic anhydride.

  • Allow the phthalic anhydride to cool and solidify, then crush it into a powder.

  • Mix 50 g of the powdered phthalic anhydride with 10 g of urea in a flask and heat until molten. Effervescence will occur, and the mixture will foam up.

  • After the reaction is complete, cool the flask and add water to loosen the solid product.

  • Filter the resulting phthalimide, wash with water, and dry. A typical yield is around 42 g.

  • In a separate beaker, combine 42 g of the obtained phthalimide with 100 mL of water and ice.

  • Add a solution of 11.6 g of sodium hydroxide in water to the phthalimide suspension.

  • Slowly add a sodium hypochlorite solution (e.g., commercial bleach) to the cooled mixture.

  • After a few minutes, acidify the reaction mixture with hydrochloric acid.

  • Collect the precipitated isatoic anhydride by filtration, wash thoroughly with water, and dry.

A related patent describes a similar one-pot process with a reported yield of over 94% and purity exceeding 99%[6].

Reaction Pathway from Phthalic Anhydride:

Phthalic_Anhydride Phthalic Anhydride Phthalimide Phthalimide Phthalic_Anhydride->Phthalimide Urea Urea Urea->Phthalimide + Isatoic_Anhydride Isatoic Anhydride Phthalimide->Isatoic_Anhydride + Hypochlorite Sodium Hypochlorite Hypochlorite->Isatoic_Anhydride Hofmann Rearrangement

Synthesis from Phthalic Anhydride

Another phosgene-free route involves the oxidation of isatin. Various oxidizing agents can be employed, with hydrogen peroxide in an acidic medium being a more environmentally friendly option compared to heavy metal oxidants like chromium trioxide.

Experimental Protocol: Isatoic Anhydride from Isatin and Hydrogen Peroxide

This protocol is adapted from US Patent 4,316,020.[6]

Procedure:

  • Suspend 14.7 parts of isatin in 80 parts of formic acid.

  • With slight cooling, add 20 parts of a 30% hydrogen peroxide solution dropwise.

  • Stir the mixture for 60 minutes at 25°C.

  • Work up the reaction mixture in a conventional manner to obtain isatoic anhydride. The patent reports a yield of 13.2 parts.

Performance Comparison of Synthetic Methods

MethodStarting MaterialReagentYield (%)Key AdvantagesKey Disadvantages
Traditional Anthranilic AcidPhosgene72-75[1]High reactivity, volatile byproduct (HCl)Extremely toxic and hazardous reagent
Phosgene Substitute Anthranilic AcidDiphosgene/TriphosgeneNot explicitly reported for Isatoic AnhydrideSafer, solid/liquid reagents, easy to handleGenerates phosgene in situ, non-volatile byproducts may complicate purification
CDI Activation Anthranilic AcidCarbonyldiimidazole (CDI)Not explicitly reportedSolid, non-toxic reagent, mild reaction conditions, clean byproductsLower reactivity compared to phosgene
Phthalic Anhydride Route Phthalic AnhydrideUrea, Sodium Hypochlorite>94[6]High yield, high purity, phosgene-free, readily available starting materialsMulti-step one-pot procedure
Isatin Oxidation IsatinHydrogen Peroxide, Formic AcidHigh (quantitative not specified)[6]Phosgene-free, uses a "green" oxidantIsatin may be more expensive than anthranilic acid

Conclusion and Future Outlook

The synthesis of isatoic anhydride no longer needs to be tethered to the hazardous use of phosgene. A variety of safer and more practical alternatives are available, each with its own set of advantages and considerations. Phosgene substitutes like diphosgene and triphosgene offer a direct replacement with improved handling characteristics, though they still generate the toxic gas in situ. Carbonyldiimidazole presents a milder and cleaner alternative, although potentially with lower reactivity.

For large-scale and environmentally conscious synthesis, the phosgene-free routes starting from phthalic anhydride or isatin are particularly promising. The method utilizing phthalic anhydride and urea, with its high reported yield and purity, stands out as a strong candidate for industrial applications. The oxidation of isatin with hydrogen peroxide also offers a green and efficient pathway.

As the field of chemistry continues to prioritize safety and sustainability, the adoption of these alternative reagents and methodologies for isatoic anhydride synthesis is not just a recommendation but a necessity. Further research into optimizing the reaction conditions for diphosgene, triphosgene, and CDI in this specific application will undoubtedly broaden the toolkit available to researchers and contribute to a safer and more sustainable chemical enterprise.

References

A Comparative Guide to the Biological Activity of 4-Chloro-isatoic Anhydride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of derivatives synthesized from 4-Chloro-isatoic anhydride (4-CIA). Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the anticancer, anti-inflammatory, and potential antimicrobial applications of these compounds, supported by experimental data and detailed protocols.

Introduction: The Versatility of the this compound Scaffold

This compound (CAS 40928-13-0) is a highly versatile heterocyclic compound.[1] Its core structure, featuring a reactive anhydride ring and a strategically placed chlorine atom, makes it an exceptional starting material, or "scaffold," for synthesizing a diverse library of molecules.[2][3] The anhydride moiety is susceptible to nucleophilic attack, allowing for the straightforward introduction of various functional groups, which is a cornerstone of combinatorial chemistry and drug discovery.[4] This reactivity enables chemists to systematically modify the core structure to enhance potency, selectivity, and pharmacokinetic properties, targeting a range of biological pathways. This guide will explore the demonstrated biological activities of these derivatives, offering a comparative analysis based on available experimental evidence.

Comparative Analysis of Biological Activities

The derivatization of 4-CIA has yielded compounds with significant therapeutic potential, primarily in the fields of oncology and inflammation.

Anticancer Activity: A Multi-Targeted Approach

Derivatives of isatoic anhydride, including chlorinated variants, have shown significant promise as anticancer agents. The core structure serves as a template for creating molecules that can interact with various oncogenic targets.

Key Insights & Comparative Data: The primary mechanism of action for many of these derivatives involves the inhibition of cellular proliferation and the induction of apoptosis. This is often achieved by targeting key enzymes or pathways essential for cancer cell survival. For instance, the incorporation of sulfonamide or pyrazoline moieties can confer potent inhibitory activity against specific kinases or other cellular targets.[5][6]

One study on 4-chloro-2-mercaptobenzenesulfonamide derivatives highlighted a compound (specifically, compound 18 in the study) that demonstrated significant growth inhibition (GI50) against a panel of 56 human tumor cell lines.[5] It was particularly effective against non-small cell lung cancer (HOP-62) with a GI50 of just 0.05 µM, and also showed potent activity against colon, renal, and melanoma cell lines.[5] Similarly, isatin-based pyrazoline conjugates , which can be conceptually derived from the isatoic anhydride scaffold, have also been identified as potent anticancer agents, with one 5-bromo-isatin derivative showing selective activity against leukemia cell lines with GI50 values in the range of 0.69–3.35 µM.[6]

These findings underscore a key principle in drug design: the strategic combination of different pharmacophores (e.g., the isatin core and a pyrazoline ring) can lead to synergistic effects and enhanced biological activity.[7] The chlorine atom on the 4-CIA scaffold can further enhance activity through halogen bonding or by altering the electronic properties of the molecule, improving its binding affinity to target proteins.

Table 1: Comparative Anticancer Activity of Selected Isatoic Anhydride Derivatives

Derivative Class Specific Compound Example Cancer Cell Line Activity Metric (GI50/IC50) Reference
4-Chloro-benzenesulfonamide Compound 18 Non-Small Cell Lung (HOP-62) 0.05 µM (GI50) [5]
4-Chloro-benzenesulfonamide Compound 18 Colon Cancer (HCT-116) 0.33 µM (GI50) [5]
Isatin-Pyrazoline Conjugate Compound 1d Leukemia (RPMI-8226) 0.69 µM (GI50) [6]
Phthalazine Derivative Compound 12 Cancer Cell Line A Data specified as higher than cisplatin [8]

| Quinoline-Dihydrazone | Compound 3b/3c | Breast Cancer (MCF-7) | ~7.0 µM (IC50) |[9] |

Anti-inflammatory Activity: Targeting the NF-κB Pathway

Chronic inflammation is a key driver of numerous diseases. Derivatives of isatoic anhydride have emerged as potent anti-inflammatory agents by modulating critical inflammatory signaling cascades.

Key Insights & Mechanistic Action: Research into phenylbenzohydrazides , synthesized from isatoic anhydride, has demonstrated significant in vivo and in vitro anti-inflammatory effects.[10][11] These compounds work by reducing the migration of immune cells (leukocytes) to the site of inflammation and inhibiting the production of key pro-inflammatory mediators, including nitric oxide (NO) and cytokines like Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α).[10]

The underlying mechanism is believed to involve the inhibition of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway .[1][5] NF-κB is a master regulator of inflammation; when activated by stimuli like tissue damage or pathogens, it translocates to the nucleus and triggers the transcription of genes for pro-inflammatory cytokines.[3][6][12] By inhibiting this pathway, 4-CIA derivatives can effectively dampen the inflammatory response at its source.

Table 2: Comparative Anti-Inflammatory Effects of Phenylbenzohydrazide Derivatives

Compound Parameter Measured In Vivo/In Vitro % Inhibition / Effect Reference
INL-11 Leukocyte Migration In Vivo Significant reduction vs. control [10]
INL Series IL-6 Production In Vivo Significant reduction [10]
INL Series TNF-α Production In Vivo Significant reduction [10]

| INL Series | Nitric Oxide (NO) Production | In Vitro | Significant reduction |[10] |

Antimicrobial Potential: An Emerging Area of Investigation

While dedicated studies on the antimicrobial properties of 4-CIA derivatives are not as prevalent, the broader class of related heterocyclic compounds shows significant promise. For example, compounds bearing a 4-chlorophenylsulfonyl moiety have demonstrated moderate antibacterial activity, particularly against Gram-positive strains like Staphylococcus aureus and Bacillus subtilis.[13] Furthermore, esters derived from the structurally similar 4-chlorocinnamic acid have shown potent antifungal activity.[14]

This suggests that the 4-chloro-substituted phenyl ring, a key feature of 4-CIA, is a valuable pharmacophore for antimicrobial drug design. Future research should focus on synthesizing and screening 4-CIA derivatives against a broad panel of bacterial and fungal pathogens to fully explore this potential.

Experimental Protocols & Methodologies

To ensure scientific integrity, the evaluation of these derivatives relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key assays mentioned in this guide.

Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability and proliferation.[15]

Causality: This assay is chosen because it provides a quantitative measure of how a compound affects cell viability. The reduction of the yellow MTT tetrazolium salt to purple formazan crystals is carried out by mitochondrial reductase enzymes in living cells.[16] Therefore, the amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of metrics like IC50 (the concentration of a drug that inhibits cell growth by 50%).

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the 4-CIA derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., DMSO) wells as a negative control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[15] During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.[16][17]

  • Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete dissolution.[2] Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: In Vivo Anti-inflammatory Evaluation via Carrageenan-Induced Paw Edema

This is a classic and highly reproducible model for evaluating the efficacy of acute anti-inflammatory agents.[8][9]

Causality: Injection of carrageenan, a seaweed polysaccharide, into a rodent's paw induces a localized, acute inflammatory response characterized by swelling (edema).[18] This response is biphasic, involving the release of early mediators like histamine and serotonin, followed by later mediators like prostaglandins, which are targets for many anti-inflammatory drugs. By measuring the reduction in paw volume after treatment with a test compound, we can directly assess its anti-inflammatory activity.

Step-by-Step Methodology:

  • Animal Acclimatization: Use adult rats (e.g., Sprague Dawley, 180-250g). Acclimatize them to the laboratory conditions for at least one week. Fast the animals overnight before the experiment but allow access to water.

  • Grouping and Baseline Measurement: Divide the animals into groups (n=5-6 per group): a negative control (vehicle), a positive control (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the 4-CIA derivative.[10] Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compounds and control drugs orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw of each rat.[18]

  • Measurement of Paw Edema: Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).[10]

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Visualizations: Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

General Synthesis Workflow

G cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Final Product & Analysis A This compound C Nucleophilic Acyl Substitution (Solvent, Heat/Base) A->C B Nucleophile (R-NH2, R-OH, etc.) B->C D Quenching & Extraction C->D E Purification (Crystallization/Chromatography) D->E F Target Derivative E->F G Characterization (NMR, MS, IR) F->G H Biological Screening F->H

Caption: General workflow for synthesizing 4-CIA derivatives.

Canonical NF-κB Signaling Pathway in Inflammation

NFkB_Pathway Stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Stimulus->Receptor IKK IKK Complex Activation Receptor->IKK Signal Cascade IkB Phosphorylation of IκBα IKK->IkB Proteasome IκBα Degradation IkB->Proteasome NFkB_Release NF-κB (p50/p65) Release & Translocation to Nucleus Proteasome->NFkB_Release Frees NF-κB Gene Gene Transcription NFkB_Release->Gene Binds to DNA Cytokines Pro-inflammatory Proteins (Cytokines, COX-2, iNOS) Gene->Cytokines Derivative 4-CIA Derivative (Potential Inhibitor) Derivative->IKK Inhibition

Caption: The NF-κB pathway and potential inhibition by 4-CIA derivatives.

Experimental Workflow for MTT Assay

MTT_Workflow A 1. Seed Cells in 96-Well Plate B 2. Incubate for 24h (Cell Adhesion) A->B C 3. Treat with 4-CIA Derivatives (Serial Dilutions) B->C D 4. Incubate for 48-72h (Compound Exposure) C->D E 5. Add MTT Reagent D->E F 6. Incubate for 4h (Formazan Formation) E->F G 7. Add Solubilizing Agent (e.g., DMSO) F->G H 8. Read Absorbance at 570nm G->H

Caption: Step-by-step workflow for the MTT cell viability assay.

Conclusion and Future Directions

This compound has proven to be a privileged scaffold in medicinal chemistry, giving rise to derivatives with potent and diverse biological activities. The comparative data clearly indicate strong potential in the development of novel anticancer and anti-inflammatory agents. The ease of derivatization allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of these molecules for improved efficacy and safety profiles.

Future research should aim to:

  • Elucidate Specific Molecular Targets: While pathways like NF-κB are implicated, identifying the precise protein targets for the most active anticancer and anti-inflammatory derivatives will accelerate their development.

  • Expand Antimicrobial Screening: A systematic evaluation of 4-CIA derivative libraries against a wide range of clinically relevant bacteria and fungi is warranted.

  • Optimize Pharmacokinetics: In vivo studies focusing on the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds are a critical next step toward clinical translation.

By leveraging the synthetic tractability of this compound, the scientific community is well-positioned to develop next-generation therapeutics for some of the most challenging human diseases.

References

A Senior Application Scientist's Guide to Spectroscopic Analysis of 4-Chloro-isatoic Anhydride Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Chloro-isatoic anhydride (4-Cl-IA) is a formidable building block in the synthesis of nitrogen-containing heterocycles, a class of compounds central to pharmaceutical and materials science.[1][2][3] Its utility stems from the inherent reactivity of the anhydride moiety, which is susceptible to nucleophilic attack, leading to a diverse array of functionalized anthranilamide derivatives. These intermediates are frequently not isolated but are carried forward to construct more complex scaffolds, such as quinazolinones, which are known for their broad spectrum of biological activities.[4]

The successful synthesis and characterization of these products are critically dependent on a robust analytical workflow. Spectroscopic techniques—primarily Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—are the cornerstones of this process. This guide provides an in-depth, comparative analysis of the spectroscopic signatures of the key products derived from 4-Cl-IA, grounded in the mechanistic principles that govern their formation. We will explore not just the "what" but the "why" of the observed spectral data, offering insights to streamline product identification, confirm structural integrity, and troubleshoot synthetic challenges.

Pillar 1: The Causality of Reaction Pathways

The reactivity of this compound is dominated by nucleophilic acyl substitution.[5] A nucleophile can attack one of two electrophilic carbonyl carbons: C2 or C4. The chosen path dictates the final product structure and is influenced by factors like the nature of the nucleophile and reaction conditions.[6]

  • Path A (Preferred for most amines and alcohols): Attack at the more reactive C4 carbonyl leads to the opening of the anhydride ring and the release of carbon dioxide. This pathway yields substituted anthranilamides or anthranilate esters, which are precursors to quinazolinones and other valuable heterocycles.[6][7]

  • Path B (Favored by sterically hindered nucleophiles): Attack at the C2 carbonyl results in the formation of N-carboxyanthranilic acid derivatives, which can subsequently rearrange or react further. This can sometimes be a source of undesired byproducts.[6]

The presence of the electron-withdrawing chlorine atom at the 4-position (which corresponds to the 7-position in the resulting quinazolinone ring) subtly modulates the reactivity of the aromatic ring and provides a useful handle for spectroscopic distinction from its non-chlorinated analogues.

G cluster_pathways Reaction Pathways cluster_products Primary Products 4_Cl_IA This compound Attack_C4 Path A: Attack at C4 Carbonyl 4_Cl_IA->Attack_C4 + Nu- Attack_C2 Path B: Attack at C2 Carbonyl 4_Cl_IA->Attack_C2 + Nu- (Steric Hindrance) Nu Primary Amine (R-NH2) Alcohol (R-OH) Secondary Amine (R2NH) Anthranilamide 2-Amino-4-chloro-N-R-benzamide (From Primary/Secondary Amines) Attack_C4->Anthranilamide Ester 2-Amino-4-chlorobenzoate (From Alcohols) Attack_C4->Ester Ureido_Acid N-(2-carboxy-5-chlorophenyl)urea derivative (From Hindered Amines) Attack_C2->Ureido_Acid

Caption: General reaction pathways of this compound with nucleophiles.

Pillar 2: Spectroscopic Fingerprints of Reaction Products

A self-validating analytical protocol relies on the convergence of data from multiple spectroscopic techniques. The absence of starting material signals combined with the appearance of characteristic product signals confirms a successful transformation.

A. Infrared (IR) Spectroscopy: The Carbonyl Signature

IR spectroscopy is the first line of defense for monitoring these reactions. The most telling feature is the disappearance of the characteristic dual carbonyl stretches of the cyclic anhydride and the appearance of new carbonyl absorptions.

  • Starting Material (this compound): Exhibits two distinct, strong C=O stretching bands due to symmetric and asymmetric stretching of the anhydride group. These typically appear around 1760 cm⁻¹ and 1820 cm⁻¹ .[8][9] The N-H stretch is also present as a broad peak around 3200-3300 cm⁻¹.

  • Product Class 1: Amides & Quinazolinones:

    • 2-Amino-4-chlorobenzamides: The anhydride peaks are replaced by a single, strong amide C=O stretch between 1650-1690 cm⁻¹ . The N-H region will show sharp peaks for the primary amine (~3400 and 3300 cm⁻¹) and the secondary amide N-H.[8]

    • 7-Chloro-4(3H)-quinazolinones: Upon cyclization, a characteristic quinazolinone C=O stretch appears around 1680-1700 cm⁻¹ .

  • Product Class 2: Esters (2-Amino-4-chlorobenzoates): Look for a strong ester C=O stretch, typically at a higher frequency than amides, around 1720-1735 cm⁻¹ .[8]

B. ¹H NMR Spectroscopy: Mapping the Aromatic Environment

¹H NMR provides a detailed map of the proton environment, confirming the substitution pattern and the identity of appended groups. The aromatic region is particularly diagnostic. For the 4-Cl-IA core, we expect three aromatic protons.

  • Starting Material (4-Cl-IA): The aromatic protons typically appear as a set of doublets and a singlet or doublet of doublets, influenced by the chloro and anhydride functionalities.

  • Product (e.g., 7-Chloro-quinazolinone): The chemical shifts and coupling constants of the aromatic protons (H-5, H-6, H-8) provide unambiguous proof of the structure. The electron-withdrawing chlorine atom at C7 deshields the adjacent protons (H-6 and H-8), pushing them further downfield compared to the non-chlorinated analogue. Protons on the substituent introduced by the nucleophile will also be visible (e.g., the alkyl chain from a primary amine).

C. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

MS provides the definitive molecular weight of the product, confirming that the desired reaction has occurred. The fragmentation pattern can further validate the structure.

  • Analysis: The molecular ion peak (M+) should correspond to the calculated mass of the expected product. For chlorinated compounds like these, a characteristic M+2 peak with approximately one-third the intensity of the M+ peak will be observed due to the natural abundance of the ³⁷Cl isotope. This is a crucial validation point.

Pillar 3: Comparative Data and Experimental Protocols

To illustrate the principles discussed, we will compare the reaction of 4-Cl-IA with a simple primary amine against a common alternative, the non-chlorinated Isatoic Anhydride.

Comparative Spectroscopic Data

The following table summarizes the expected key spectroscopic data for the product of a reaction with benzylamine, forming a substituted quinazolinone.

Spectroscopic FeatureProduct from Isatoic Anhydride (2-benzyl-quinazolin-4(3H)-one)Product from 4-Chloro-IA (7-Chloro-2-benzyl-quinazolin-4(3H)-one)Rationale for Difference
Formula Weight 236.27 g/mol 270.72 g/mol Addition of Chlorine atom.
MS (M+, M+2) M+: 236, M+2: ~4.5% of M+M+: 270, M+2: ~32% of M+ Presence of one Chlorine atom significantly enhances the M+2 peak intensity.
IR (C=O Stretch) ~1685 cm⁻¹~1690 cm⁻¹The electron-withdrawing Cl group can slightly increase the C=O bond order, shifting the frequency higher.
¹H NMR (Aromatic) Multiplets ~7.2-8.2 ppmDistinct signals, with H-8 likely being a doublet around 8.1 ppm and H-5 a singlet/doublet around 8.0 ppm.The Cl atom at C7 breaks symmetry and deshields adjacent protons, leading to more downfield and distinct signals.

Experimental Workflow: Synthesis and Analysis

This section provides a trusted, self-validating protocol for a typical synthesis and subsequent analysis.

Workflow Diagram

G cluster_synthesis Synthesis Stage cluster_workup Workup & Purification cluster_analysis Spectroscopic Analysis Start Combine 4-Cl-IA and Primary Amine in Solvent (e.g., DMF) Heat Heat Reaction Mixture (e.g., Reflux) Monitor Monitor by TLC for Disappearance of Starting Material Cool Cool to Room Temperature Precipitate Precipitate Product (e.g., Add Water) Filter Filter and Wash Solid Purify Recrystallize or use Column Chromatography IR Acquire IR Spectrum Purify->IR NMR Acquire ¹H & ¹³C NMR Spectra Purify->NMR MS Acquire Mass Spectrum Purify->MS Confirm Confirm Structure: - C=O shift in IR - Aromatic signals in NMR - M+ and M+2 in MS IR->Confirm NMR->Confirm MS->Confirm

Caption: Experimental workflow from synthesis to spectroscopic confirmation.

Step-by-Step Protocol: Synthesis of 7-Chloro-3-cyclohexyl-quinazolin-4(3H)-one

This protocol is an illustrative example. Reaction conditions should be optimized for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in a suitable solvent like DMF or glacial acetic acid.

  • Addition of Nucleophile: Add cyclohexylamine (1.1 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (typically 120-150 °C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting anhydride spot is consumed.

  • Workup: Allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.

  • Purification: Collect the solid by vacuum filtration, wash with water, and then with a cold, non-polar solvent like hexane to remove impurities. The product can be further purified by recrystallization from ethanol.

  • Spectroscopic Analysis:

    • IR (KBr Pellet): Prepare a KBr pellet of the dried product. Record the spectrum and verify the disappearance of anhydride peaks (~1760, 1820 cm⁻¹) and the appearance of a strong quinazolinone C=O peak (~1690 cm⁻¹).

    • ¹H NMR (DMSO-d₆): Dissolve a sample in deuterated DMSO. Record the spectrum and identify the characteristic aromatic protons for the 7-chloro pattern and the signals corresponding to the cyclohexyl group.

    • MS (ESI+): Prepare a dilute solution of the sample in methanol. Infuse into the mass spectrometer and identify the [M+H]⁺ ion (expected m/z = 277.1) and the corresponding [M+H+2]⁺ isotopic peak.

Troubleshooting with Spectroscopy

Incomplete reactions or the formation of byproducts are common challenges. Spectroscopy is essential for diagnosis.

  • Issue: Incomplete reaction.

    • Spectroscopic Evidence: IR spectrum shows both the product amide/quinazolinone C=O peak and the starting anhydride peaks. ¹H NMR shows two sets of aromatic signals.

  • Issue: Formation of ring-opened byproduct (e.g., from a strong base).[1][10]

    • Spectroscopic Evidence: The IR spectrum may show a very broad absorption from 2500-3300 cm⁻¹ characteristic of a carboxylic acid O-H stretch, in addition to amide C=O peaks. The mass spectrum will show a molecular ion corresponding to the hydrolyzed, non-cyclized product.

By systematically applying these spectroscopic methods and understanding the underlying chemical principles, researchers can confidently synthesize, characterize, and optimize reactions involving the versatile this compound scaffold.

References

comparative study of isatin versus isatoic anhydride in N-benzylation

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Value of N-Benzylated Scaffolds

N-benzylated isatin derivatives are pivotal structural motifs in medicinal chemistry and organic synthesis.[1][2] They serve as crucial intermediates for a wide array of biologically active heterocyclic compounds, including potential antimicrobial, anticancer, and antiviral agents.[3][4] The introduction of a benzyl group at the N-1 position of the isatin core not only modulates the molecule's biological activity but also enhances its stability towards basic conditions, making it a versatile scaffold for further chemical elaboration.[5]

Historically, chemists have approached the synthesis of these valuable compounds from two primary starting materials: isatin and isatoic anhydride. The choice between these precursors is not trivial; it has significant implications for reaction efficiency, yield, purity, and the overall synthetic strategy. This guide provides an in-depth comparative analysis of isatin and isatoic anhydride for N-benzylation, grounded in experimental data and mechanistic insights, to empower researchers to make informed decisions in their synthetic endeavors.

Mechanistic Insights and Strategic Comparison

The fundamental difference between using isatin and isatoic anhydride for N-benzylation lies in the stability of the core heterocyclic ring under the required basic reaction conditions. This stability dictates the feasibility of a direct, one-step synthesis versus a more reliable, multi-step approach.

Isatin: The Direct and Efficient Route

The N-benzylation of isatin is a robust and straightforward SN2 reaction. The nitrogen proton of the isatin amide is sufficiently acidic to be deprotonated by common, moderately strong bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH).[5] This generates a highly conjugated and stable isatin anion, which acts as an excellent nucleophile. Subsequent reaction with a benzyl halide, such as benzyl chloride or bromide, proceeds cleanly to furnish the N-benzyl isatin product, typically in high yields.[2][3]

While the isatin nucleus is an ambident nucleophile with potential reaction sites at both nitrogen and the C2-carbonyl oxygen, N-alkylation is almost exclusively observed.[6] This is because N-alkylation leads to the thermodynamically more stable product. O-alkylation, the kinetic product, is rarely seen except under specific conditions with highly reactive electrophiles.[6]

dot

Caption: Mechanism of N-benzylation of isatin.

Isatoic Anhydride: A Tale of Competing Pathways

Direct N-benzylation of isatoic anhydride is conceptually appealing as a one-step route to N-benzylated anthranilic acid precursors. However, this pathway is fraught with practical difficulties. The isatoic anhydride ring is highly sensitive and prone to nucleophilic attack, especially under the basic conditions required for N-deprotonation.[7][8]

When a base is introduced, it can deprotonate the nitrogen as intended. However, the base itself (or the resulting nucleophilic anion) can also attack one of the carbonyl carbons of the anhydride. This leads to an irreversible ring-opening, generating various byproducts and significantly reducing the yield of the desired N-benzylated product.[7][9] Strong bases and elevated temperatures exacerbate this problem, often resulting in complex reaction mixtures that are challenging to purify.[7][8] Consequently, direct N-benzylation of isatoic anhydride often results in poor yields, with reported conversions as low as 15–47% using common bases.[7]

dot

Caption: Competing reaction pathways for isatoic anhydride.

The Superior Two-Step Strategy for N-Benzyl Isatoic Anhydride

Given the challenges of direct N-benzylation, the most reliable and efficient route to pure N-benzyl isatoic anhydride is an indirect, two-step synthesis starting from isatin.[7][10] This strategy leverages the clean and high-yielding N-benzylation of isatin as the first step, followed by an oxidative ring expansion of the resulting N-benzyl isatin.[11]

This two-step approach circumvents the instability of the isatoic anhydride ring by forming the stable N-benzyl isatin intermediate first. The subsequent oxidation, often accomplished with reagents like m-chloroperbenzoic acid (mCPBA) or peracetic acid, proceeds cleanly to give the desired N-benzyl isatoic anhydride in good yield.[7][10] Although this route involves an additional step, the high efficiency and purity achieved in both steps make it the preferred method in practice.[7]

dot

Caption: Comparison of synthetic workflows.

Head-to-Head Performance Data

The following table summarizes the key performance indicators for N-benzylation using isatin versus isatoic anhydride, based on published experimental data.

ParameterIsatin (for N-Benzyl Isatin)Isatoic Anhydride (Direct N-Benzylation)Isatin (for N-Benzyl Isatoic Anhydride)
Reaction Pathway Direct, 1-StepDirect, 1-StepIndirect, 2-Steps
Key Challenge None; robust reactionRing-opening side reactions[7]Requires an additional oxidation step
Typical Base/Solvent K₂CO₃ or NaH in DMF/Acetonitrile[2]DIPEA/TBAB or NaH in DMAc[7]Step 1: K₂CO₃/DMF; Step 2: mCPBA/Peracetic Acid[7][10]
Typical Yield Excellent (79% to >95%) [1][2]Poor to Moderate (15-50%) [7]Excellent overall yield (76-88% for Step 1) [7][10]
Purity of Crude High; minimal byproductsLow; complex mixture of byproducts[7][8]High for both steps
Purification Simple recrystallization or filtration[2]Difficult; requires extensive chromatography[7]Standard purification for each step

Validated Experimental Protocols

Protocol 1: N-Benzylation of Isatin

This protocol is a robust and high-yielding method for synthesizing N-benzyl isatin.

Materials:

  • Isatin (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.2 eq)

  • Benzyl Chloride or Benzyl Bromide (1.1 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add isatin (1.0 eq) and DMF.

  • Add anhydrous potassium carbonate (1.2 eq) to the suspension.

  • Stir the mixture at room temperature for 30-45 minutes. The color will typically change to a deep purple or brown, indicating the formation of the isatin anion.

  • Add benzyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2][3]

  • Upon completion, cool the mixture to room temperature and pour it into a beaker of ice-water with stirring.

  • A precipitate of N-benzyl isatin will form. Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and dry it. The product is often pure enough for subsequent steps, but can be further purified by recrystallization from ethanol to yield orange crystals.[1]

Protocol 2: Two-Step Synthesis of N-Benzyl Isatoic Anhydride from Isatin

This two-step protocol is the recommended method for obtaining high-purity N-benzyl isatoic anhydride.

Step 2a: N-Benzylation of Isatin

  • Follow Protocol 1 as described above to synthesize and isolate pure N-benzyl isatin.

Step 2b: Oxidation of N-Benzyl Isatin

  • Caution: Peroxy acids are strong oxidizers and should be handled with appropriate care in a fume hood.

Materials:

  • N-Benzyl Isatin (from Step 2a) (1.0 eq)

  • m-Chloroperbenzoic Acid (mCPBA) or Peracetic Acid

  • Appropriate solvent (e.g., dichloromethane or acetic acid)

Procedure:

  • Dissolve N-benzyl isatin (1.0 eq) in a suitable solvent in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add the oxidizing agent (e.g., mCPBA, ~1.1-1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.[7][10]

  • Upon completion, perform an appropriate workup to quench the excess oxidant (e.g., washing with sodium bisulfite solution).

  • Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure N-benzyl isatoic anhydride.[7]

Conclusion and Recommendation

For the synthesis of N-benzyl isatin , isatin is unequivocally the superior starting material. The reaction is direct, high-yielding, operationally simple, and produces a clean product that is easily purified.[1][2]

For the synthesis of N-benzyl isatoic anhydride , the direct N-benzylation of isatoic anhydride is problematic due to the inherent instability of the anhydride ring under basic conditions, which leads to competing ring-opening reactions, low yields, and complex purification.[7][8][9] The most reliable, efficient, and logical pathway is the two-step synthesis starting from isatin . This method involves the robust N-benzylation of isatin followed by a clean oxidative rearrangement to the desired N-benzyl isatoic anhydride, delivering a pure product in a high overall yield.[7][10] This strategic choice saves time and resources by avoiding the pitfalls of a low-yielding and impure direct reaction.

References

The Strategic Advantage of 4-Chloro-isatoic Anhydride in Specialty Chemical Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of specialty chemical synthesis, the selection of starting materials is a critical decision that dictates the efficiency, yield, and ultimately, the economic viability of a process. Among the myriad of available building blocks, 4-Chloro-isatoic anhydride (CAS 40928-13-0) has emerged as a versatile and highly advantageous precursor for a range of high-value molecules, including pharmaceuticals, agrochemicals, advanced polymers, and performance dyes.[1][2] This guide provides an in-depth technical comparison of this compound against its common alternatives, supported by experimental data and mechanistic insights to inform researchers, scientists, and drug development professionals in their synthetic endeavors.

The Inherent Reactivity of the Isatoic Anhydride Core

Isatoic anhydride and its derivatives are powerful reagents due to their unique bifunctional nature. They serve as a masked 2-aminobenzoyl unit, which can react with a wide array of nucleophiles. The anhydride moiety provides two electrophilic carbonyl centers (C2 and C4) that are susceptible to nucleophilic attack. This reaction typically proceeds with the loss of carbon dioxide, providing a clean and efficient route to a variety of heterocyclic structures and anthranilamide derivatives.[3][4]

The general reactivity of isatoic anhydride with a nucleophile (Nu) can proceed via two main pathways: attack at the C4 carbonyl, leading to the formation of an anthraniloyl derivative, or attack at the C2 carbonyl, resulting in the formation of a ureide-type compound. For most nucleophiles, the attack at the more electrophilic C4 position is favored, leading to ring-opening and subsequent decarboxylation to yield 2-aminobenzamides.[5]

The 4-Chloro Substituent: A Decisive Advantage

The primary advantage of this compound over its unsubstituted counterpart lies in the electronic effect of the chlorine atom. As an electron-withdrawing group, the chlorine atom at the 4-position of the aromatic ring significantly enhances the electrophilicity of the carbonyl carbons, particularly the C4 position. This heightened reactivity translates to several tangible benefits in a laboratory and industrial setting:

  • Faster Reaction Times: The increased electrophilicity of the carbonyl centers allows for nucleophilic attack to occur more readily, often leading to a significant reduction in reaction times.

  • Milder Reaction Conditions: The enhanced reactivity can often obviate the need for harsh reaction conditions, such as high temperatures or the use of highly reactive and often hazardous reagents.

  • Improved Yields: The combination of faster reaction rates and milder conditions can lead to higher yields of the desired product by minimizing the formation of byproducts from side reactions or thermal degradation.

  • Broader Substrate Scope: The increased reactivity can enable reactions with less nucleophilic substrates that may be unreactive or sluggish with unsubstituted isatoic anhydride.

Comparative Performance in Specialty Chemical Synthesis

The superior performance of this compound is best illustrated through its application in the synthesis of various specialty chemicals.

Synthesis of Bioactive Quinazolinones

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anti-inflammatory, anticonvulsant, and anticancer properties.[6][7] The synthesis of quinazolinone derivatives is a cornerstone application of isatoic anhydrides.

A common synthetic route involves the one-pot, three-component reaction of an isatoic anhydride, an amine, and an aldehyde.[1] The use of this compound in this reaction often leads to higher yields and can be performed under milder conditions compared to using 4-chloroanthranilic acid, an alternative precursor.

PrecursorAlternative/AmineAldehydeCatalyst/SolventTime (h)Yield (%)Reference
This compound Ammonium Acetate4-ChlorobenzaldehydeSBSSA / EthanolRefluxHigh (not specified)[7]
Isatoic AnhydridePrimary AminesBenzyl Halides (oxidized in situ)Not specifiedNot specifiedExcellent[1]
5-Chloroanthranilic acidAcetic Anhydridep-Aminobenzoic AcidPPA, Glacial Acetic AcidNot specifiedNot specified[8]
Anthranilic AcidChloroacetyl ChlorideHydrazine HydrateAcetic AnhydrideNot specifiedNot specified[2]

While direct side-by-side comparative data is often proprietary or published across different studies with varying conditions, the general trend in the literature suggests that the enhanced reactivity of this compound contributes to more efficient syntheses.

Synthesis of High-Performance Dyes

The anthranilate scaffold derived from isatoic anhydrides is a key structural motif in many disperse and azo dyes used for coloring synthetic fibers like polyester.[9][10] The presence of the chloro-substituent can influence the final properties of the dye, such as its color, lightfastness, and sublimation fastness. The enhanced reactivity of this compound facilitates the efficient synthesis of dye precursors.

For instance, the reaction of this compound with a suitable coupling agent can be a key step in the synthesis of novel disperse dyes. While specific comparative yield data is scarce, the principles of enhanced reactivity suggest that this compound would offer advantages in terms of reaction efficiency over less reactive precursors.

Synthesis of Advanced Polymers

Aromatic polyamides are a class of high-performance polymers known for their excellent thermal stability and mechanical strength.[11][12] The synthesis of these polymers often involves the polycondensation of a diamine with a diacid chloride. This compound can be used to synthesize novel diamine or diacid monomers containing the 2-amino-4-chlorobenzoyl moiety, which can then be incorporated into polymer chains. The chloro-substituent can impart desirable properties to the final polymer, such as improved solubility and flame retardancy.

The reaction of this compound with diamines can be used to prepare bis(anthranilamide) monomers, which can then be polymerized. The efficiency of this initial monomer synthesis is crucial for achieving high molecular weight polymers.

Experimental Protocols

General Protocol for the Synthesis of a 6-Chloro-quinazolin-4(3H)-one Derivative

This protocol is a representative example of the use of this compound in a one-pot, three-component reaction.

Materials:

  • This compound (1.0 mmol)

  • Aromatic aldehyde (1.1 mmol)

  • Urea (1.1 mmol)

  • Sulfonic acid functionalized mesoporous silica (SBA-Pr-SO3H) (0.02 g)

Procedure:

  • Activate the SBA-Pr-SO3H catalyst by heating at 100 °C under reduced pressure.

  • Allow the catalyst to cool to room temperature.

  • To a reaction vessel, add the activated SBA-Pr-SO3H, this compound (0.197 g, 1.0 mmol), the aromatic aldehyde (1.1 mmol), and urea (0.066 g, 1.1 mmol).

  • Heat the mixture under solvent-free conditions at 115 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of n-Hexane and Ethyl Acetate (2:1) as the eluent.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Purify the product by recrystallization or column chromatography to obtain the desired 6-chloro-quinazolin-4(3H)-one derivative.[7]

Visualizing the Synthetic Pathways

The following diagrams illustrate the key reaction pathways discussed in this guide.

reaction_pathway cluster_precursors Precursors cluster_intermediates Intermediates cluster_products Products 4-CIA 4-Chloro-isatoic anhydride Intermediate 2-Amino-4-chloro-N- (R)-benzamide 4-CIA->Intermediate + Amine - CO2 Amine Amine (R-NH2) Aldehyde Aldehyde (R'-CHO) Quinazolinone 6-Chloro-2-(R')-3-(R)- quinazolin-4(3H)-one Intermediate->Quinazolinone + Aldehyde - H2O

Caption: Synthesis of 6-Chloro-quinazolin-4(3H)-ones from this compound.

comparison_workflow cluster_cia_path Route A: this compound cluster_alt_path Route B: Alternative Precursor (e.g., 4-Chloroanthranilic Acid) Start Target Molecule Synthesis CIA_Step1 Reaction with Nucleophile Start->CIA_Step1 Alt_Step1 Acylation/Activation Start->Alt_Step1 CIA_Step2 Cyclization/Condensation CIA_Step1->CIA_Step2 Final_Product Final_Product CIA_Step2->Final_Product Target Molecule CIA_Advantages Advantages: - Higher Reactivity - Milder Conditions - Faster Reactions - Higher Yields Alt_Step2 Reaction with Nucleophile Alt_Step1->Alt_Step2 Alt_Step3 Cyclization Alt_Step2->Alt_Step3 Alt_Step3->Final_Product Target Molecule Alt_Disadvantages Disadvantages: - Potentially Harsher Conditions - Longer Reaction Times - Additional Steps

Caption: Comparative workflow of this compound vs. alternatives.

Conclusion: A Strategic Choice for Modern Synthesis

This compound stands out as a strategic choice for the synthesis of a wide range of specialty chemicals. Its enhanced reactivity, driven by the electron-withdrawing nature of the chloro-substituent, offers significant advantages in terms of reaction efficiency, yield, and the ability to employ milder, more sustainable reaction conditions. While direct comparative data under identical conditions can be challenging to consolidate from the literature, the underlying principles of physical organic chemistry and the wealth of successful applications strongly support its superiority over less activated precursors in many synthetic contexts. For researchers and process chemists aiming to optimize their synthetic routes to high-value specialty chemicals, this compound represents a powerful and versatile tool in their molecular engineering arsenal.

References

A Comparative Guide to 4-Amino-3-chloro Benzoate Derivatives as Novel EGFR Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of a promising class of novel epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), the 4-amino-3-chloro benzoate derivatives, with established therapeutic alternatives. By synthesizing preclinical data and elucidating the underlying experimental methodologies, this document aims to equip researchers with the critical information needed to evaluate the potential of these emerging compounds in the landscape of targeted cancer therapy.

The Imperative for Novel EGFR Inhibitors

The epidermal growth factor receptor is a well-validated target in oncology, with its aberrant signaling implicated in the proliferation and survival of various cancer types. First-generation EGFR TKIs, such as gefitinib and erlotinib, have demonstrated clinical efficacy, particularly in non-small cell lung cancer (NSCLC) patients with activating EGFR mutations. However, the emergence of resistance, often mediated by the T790M "gatekeeper" mutation, has necessitated the development of next-generation inhibitors. Osimertinib, a third-generation TKI, effectively targets this resistance mutation but is not without its own challenges, including the development of further resistance mechanisms. This evolving landscape underscores the continuous need for novel chemical scaffolds that can offer improved potency, selectivity, and the ability to overcome existing resistance.

Introducing 4-Amino-3-chloro Benzoate Derivatives: A New Chemical Class

Recently, a series of 4-amino-3-chloro benzoate derivatives has emerged as a promising new class of EGFR inhibitors.[1][2] These compounds are characterized by a core 4-amino-3-chlorobenzoic acid scaffold, which serves as a versatile template for chemical modification.[3][4] The strategic placement of the chlorine atom at the 3-position and the amino group at the 4-position of the benzoic acid ring are key determinants of their biological activity.[5]

Mechanism of Action: Targeting the ATP-Binding Site

Like their predecessors, 4-amino-3-chloro benzoate derivatives function as ATP-competitive inhibitors of the EGFR tyrosine kinase domain. By occupying the ATP-binding pocket, they prevent the phosphorylation of the receptor, thereby blocking the downstream signaling cascades that drive tumor cell proliferation and survival.[1] In silico docking studies have shown that these derivatives can form crucial hydrogen bond interactions with key residues within the EGFR active site, providing a molecular basis for their inhibitory activity.[1]

Comparative In Vitro Performance: Potency and Cytotoxicity

A key measure of a novel inhibitor's potential is its in vitro performance against established drugs. The following tables summarize the available data for a lead 4-amino-3-chloro benzoate derivative, N5a (a hydrazine-1-carbothioamide derivative) , in comparison to first- and third-generation EGFR inhibitors.[1]

EGFR Tyrosine Kinase Inhibition

The half-maximal inhibitory concentration (IC50) in a biochemical kinase assay is a direct measure of a compound's potency against its target enzyme.

CompoundEGFR Kinase IC50 (µM)
N5a 0.58 ± 0.04 [6]
Erlotinib0.95 ± 0.07[6]
Gefitinib~0.033[7]
Osimertinib~0.012 (L858R mutant)[8]

Lower IC50 values indicate greater inhibitory activity.

Comparative Cytotoxicity in Cancer Cell Lines

The cytotoxic potential of these compounds was evaluated against a panel of human cancer cell lines using the MTT assay. The IC50 values represent the concentration required to inhibit cell growth by 50%.

CompoundA549 (Lung Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)HCT-116 (Colon Cancer) IC50 (µM)
N5a 1.23 ± 0.11 [6]2.45 ± 0.18 [6]3.12 ± 0.25 [6]
Erlotinib4.56 ± 0.32[6]6.78 ± 0.51[6]8.12 ± 0.63[6]
Gefitinib>50[7]>50[7]~50 (apoptosis induction)[9]
OsimertinibNot specified>10[8]Not specified

Lower IC50 values indicate higher cytotoxic potency.

The data suggests that the lead 4-amino-3-chloro benzoate derivative, N5a, exhibits promising EGFR inhibitory activity and potent cytotoxicity against the tested cancer cell lines, outperforming the first-generation inhibitor erlotinib in these specific assays.[1][6] It is important to note that the cytotoxicity of gefitinib and osimertinib can vary significantly depending on the EGFR mutation status of the cell lines, which is not specified for HepG2 and HCT-116 in the available literature.

Visualizing the EGFR Signaling Pathway and Inhibition

To understand the mechanism of action of these inhibitors, it is crucial to visualize the EGFR signaling pathway and the point of intervention.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Ligand EGF (Ligand) Ligand->EGFR Binds Inhibitor 4-Amino-3-chloro benzoate derivative Inhibitor->EGFR Inhibits (ATP-competitive)

Caption: EGFR signaling pathway and the point of inhibition by 4-amino-3-chloro benzoate derivatives.

Experimental Protocols: A Guide to In Vitro Evaluation

Reproducibility and standardization are paramount in drug discovery research. The following are detailed, step-by-step methodologies for the key experiments used to characterize EGFR inhibitors.

Experimental Workflow

Workflow cluster_synthesis Compound Preparation cluster_biochemical Biochemical Assay cluster_cellular Cellular Assays synthesis Synthesis of 4-amino-3-chloro benzoate derivatives kinase_assay EGFR Kinase Assay (IC50 determination) synthesis->kinase_assay mtt_assay MTT Cell Viability Assay (Cytotoxicity IC50) synthesis->mtt_assay western_blot Western Blot (p-EGFR inhibition) mtt_assay->western_blot

Caption: A typical experimental workflow for the evaluation of novel EGFR inhibitors.

Protocol 1: EGFR Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of EGFR.

Materials:

  • Recombinant human EGFR enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • Substrate (e.g., a poly(Glu, Tyr) peptide)

  • Test compounds (dissolved in DMSO)

  • Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare Reagents: Dilute the EGFR enzyme, substrate, and ATP to their final working concentrations in kinase buffer. Prepare serial dilutions of the test compounds.

  • Reaction Setup: To each well of a 96-well plate, add the EGFR enzyme and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate Reaction: Add the ATP and substrate mixture to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop Reaction & Detect Signal: Add the ADP-Glo™ Reagent to deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to produce a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The percentage of inhibition is calculated relative to the positive control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]

Protocol 2: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., A549, HepG2, HCT-116)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of approximately 5,000 cells per well and incubate for 24 hours to allow for attachment.[1]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours. Include a vehicle control (DMSO).[1]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Protocol 3: Western Blot for Phospho-EGFR (p-EGFR)

This technique is used to detect the phosphorylation status of EGFR in treated cells, providing a direct measure of the inhibitor's efficacy in a cellular context.

Materials:

  • Human cancer cell lines

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-EGFR (e.g., Tyr1068) and anti-total EGFR

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Wash buffer (TBST)

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with the test compound at various concentrations for a specified time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: Denature the protein samples and separate them by size on an SDS-PAGE gel. Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-EGFR overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate. Capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize the p-EGFR signal, the membrane can be stripped and re-probed with antibodies for total EGFR and a loading control.

Conclusion and Future Directions

The 4-amino-3-chloro benzoate derivatives represent a promising new avenue in the pursuit of novel EGFR inhibitors. The initial preclinical data for lead compounds like N5a demonstrate potent EGFR kinase inhibition and superior cytotoxicity against several cancer cell lines when compared to the first-generation inhibitor erlotinib.[1][6] The versatile 4-amino-3-chlorobenzoic acid scaffold provides a solid foundation for further structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[3][5]

Future research should focus on expanding the in vitro profiling of these derivatives against a broader panel of cancer cell lines, including those with known EGFR mutations (e.g., T790M and C797S) to assess their potential in overcoming resistance. In vivo studies in relevant xenograft models will also be crucial to evaluate their efficacy and safety in a more complex biological system. The detailed experimental protocols provided in this guide offer a robust framework for conducting these essential preclinical investigations. As our understanding of EGFR-mediated resistance continues to evolve, the exploration of novel chemical matter, such as the 4-amino-3-chloro benzoate derivatives, will be instrumental in developing the next generation of effective targeted therapies.

References

The Rise of Quinazolinones: A Comparative Guide to Antifungal Agents Derived from Isatoic Anhydride Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the persistent search for novel antifungal agents to combat the growing threat of drug-resistant fungal infections, researchers are increasingly turning their attention to heterocyclic compounds. Among these, quinazolinone derivatives, accessible from isatoic anhydride precursors, are emerging as a promising class of potent antifungal candidates. This guide provides a comprehensive comparison of the antifungal activity of various quinazolinone derivatives, supported by experimental data, and outlines the methodologies for their synthesis and evaluation.

Introduction to Quinazolinones as Antifungal Agents

The quinazolinone core, a fused bicyclic aromatic system, serves as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1] Recent studies have highlighted their significant potential as antifungal agents, with several derivatives demonstrating potent activity against a spectrum of pathogenic fungi, including those resistant to existing therapies.[2][3] The synthesis of these compounds can be efficiently achieved through various chemical strategies, often employing isatoic anhydride or its derivatives as key starting materials.[4][5][6]

Comparative Antifungal Activity

The antifungal efficacy of quinazolinone derivatives has been evaluated against various fungal pathogens, with some compounds exhibiting activity comparable or superior to commercially available antifungal drugs.

Table 1: In Vitro Antifungal Activity of Selected Quinazolinone Derivatives

CompoundFungal StrainActivity MetricValueReference
6c Sclerotinia sclerotiorumIC₅₀2.46 µg/mL[2][3]
Pellicularia sasakiiIC₅₀2.94 µg/mL[2][3]
Fusarium graminearumIC₅₀6.03 µg/mL[2][3]
Fusarium oxysporumIC₅₀11.9 µg/mL[2][3]
3a (phenyl substituted) Candida albicansZone of InhibitionComparable to Fluconazole[7]
3h (p-nitrophenyl substituted) Candida albicansZone of InhibitionModerate[7]
Fused pyrrolo-quinazolinones (8, 9, 10) Candida albicans, Aspergillus nigerMIC32 or 64 µg/mL[8]
Fused pyridazine-quinazolinones (2, 3) Aspergillus niger, Candida albicansMIC32 µg/mL[8]
THTQ Aspergillus nigerMIC15 mg/mL (comparable to fluconazole)[9]
Candida albicansMIC7.5 mg/mL[9]
2c (cyano substituted) Fusarium oxysporum f. sp. Niveum% Inhibition62.42% at 300 mg/L[10][11]
16 (para-chloro phenyl substituted) Staphylococcus aureusMIC0.5 mg/mL[12]
20 (para-nitro phenyl substituted) Bacillus subtilisMIC0.5 mg/mL[12]
19 (trimethoxy phenyl substituted) Pseudomonas aeruginosaMIC0.15 mg/mL[12]

As evidenced in Table 1, certain quinazolinone derivatives, such as compound 6c , have demonstrated potent inhibitory activity against a range of phytopathogenic fungi with low IC₅₀ values.[2][3] Notably, some derivatives have shown efficacy against human pathogens like Candida albicans and Aspergillus niger, with activity comparable to the standard antifungal drug fluconazole.[7][8] The substitution pattern on the quinazolinone ring plays a crucial role in determining the antifungal potency and spectrum. For instance, the presence of a chlorine atom on the quinazolinone scaffold has been shown to enhance the inhibitory effect against Rhizoctonia solani AG1.[10]

Mechanism of Antifungal Action

The primary mechanism of action for several potent quinazolinone derivatives appears to be the disruption of the fungal cell membrane's integrity.[2][3] This disruption leads to increased permeability, leakage of intracellular components, and ultimately, fungal cell death.

Quinazolinone Quinazolinone Derivative CellMembrane Fungal Cell Membrane Quinazolinone->CellMembrane Interacts with Permeability Increased Permeability CellMembrane->Permeability Disrupts Leakage Leakage of Cellular Contents Permeability->Leakage CellDeath Fungal Cell Death Leakage->CellDeath IsatoicAnhydride Isatoic Anhydride Reaction One-Pot Reaction (e.g., with catalyst) IsatoicAnhydride->Reaction Amine Amine/Ammonia Source Amine->Reaction Aldehyde Aldehyde/Ketone Aldehyde->Reaction Quinazolinone Quinazolinone Derivative Reaction->Quinazolinone

References

A Senior Application Scientist's Guide to Base Selection for the N-Alkylation of Isatoic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylated Isatoic Anhydrides

Isatoic anhydride is a cornerstone synthon for chemists, serving as an expedient building block for a vast array of nitrogen-containing heterocyclic compounds, including quinazolinones, benzodiazepines, and quinolones.[1][2] These scaffolds are prevalent in numerous pharmacologically active agents. Consequently, the N-alkylation of isatoic anhydride is a critical transformation, enabling the introduction of molecular diversity essential for drug discovery and development programs.

However, this seemingly straightforward alkylation is fraught with challenges. The isatoic anhydride ring system is sensitive, particularly to the basic conditions required for the reaction.[3] The choice of base is not merely a matter of pKa but a strategic decision that dictates the reaction's success, influencing yield, purity, and the formation of intractable byproducts. This guide provides an in-depth comparison of various bases for this transformation, grounded in experimental data, to empower researchers to make informed, causality-driven decisions in their synthetic endeavors.

The Mechanistic Crossroads: Desired Alkylation vs. Ring Degradation

The N-alkylation of isatoic anhydride proceeds via a two-step mechanism. First, a base abstracts the acidic proton from the nitrogen atom (pKa ≈ 8-9) to form a nucleophilic N-anion. This anion then undergoes a standard SN2 reaction with an alkylating agent, such as an alkyl halide, to yield the desired N-alkylated product.

G cluster_0 General N-Alkylation Mechanism IA Isatoic Anhydride (N-H) Anion N-Anion Intermediate IA->Anion Deprotonation Product N-Alkylated Product Anion->Product SN2 Attack Byproduct1 H-Base+ Anion->Byproduct1 Byproduct2 X- Product->Byproduct2 Base Base Base->IA AlkylHalide Alkyl Halide (R-X) AlkylHalide->Anion

Caption: General mechanism for N-alkylation of isatoic anhydride.

The critical challenge arises from a competing pathway: nucleophilic attack on the anhydride's carbonyl carbons. Strong, nucleophilic bases (like hydroxides) or even solvent molecules can attack these electrophilic centers, leading to irreversible ring-opening and the formation of various byproducts, primarily derivatives of 2-aminobenzoic acid. This side reaction not only consumes the starting material but also complicates purification significantly.[2]

G cluster_main Reaction Pathways cluster_desired Desired Pathway cluster_undesired Undesired Pathway IA_Anion Isatoic Anhydride N-Anion Product N-Alkylated Product IA_Anion->Product + R-X (SN2) Byproduct Ring-Opened Byproducts IA_Anion->Byproduct + Nu- (e.g., OH-) G cluster_workflow General Experimental Workflow A 1. Dissolve Isatoic Anhydride in Anhydrous Solvent B 2. Add Base (under inert atmosphere if needed) A->B C 3. Stir for Deprotonation (e.g., 15-30 min) B->C D 4. Add Alkylating Agent (dropwise, control temperature) C->D E 5. Monitor Reaction (TLC, LC-MS) D->E F 6. Work-up (e.g., Quench with water/ice) E->F G 7. Isolate Product (Filtration) F->G H 8. Purify if Necessary (Recrystallization/Chromatography) G->H

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-isatoic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety and operational protocols for handling 4-Chloro-isatoic anhydride (CAS No: 40928-13-0). As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a culture of safety. The following procedures are designed not merely as a set of rules, but as a self-validating system of protection, grounded in the specific chemical properties and associated hazards of this compound. Understanding the causality behind each step is critical to its effective implementation.

Hazard Assessment: Understanding the "Why"

This compound is a solid, often a powder, that presents multiple routes of exposure, each with a distinct hazard.[1] The selection of appropriate Personal Protective Equipment (PPE) is directly dictated by these risks. A failure to appreciate the specific threats can lead to inadequate protection and potential harm.

The primary hazards, as defined by the Globally Harmonized System (GHS), are summarized below.

Hazard StatementGHS ClassificationDescription of Risk
H302Acute Toxicity, Oral (Category 4)Harmful if swallowed. Ingestion can lead to systemic toxicity.
H315Skin Irritation (Category 2)Causes skin irritation upon direct contact.
H319Eye Irritation (Category 2)Causes serious, potentially damaging, eye irritation.
H335Specific Target Organ Toxicity — Single Exposure (Category 3)May cause respiratory irritation if the dust is inhaled. The respiratory system is a primary target organ.

Furthermore, related isatoic anhydride compounds are known to be skin sensitizers, meaning they can cause an allergic skin reaction upon repeated exposure.[2] It is prudent to treat this compound with the same level of caution.

Core PPE Requirements: A Multi-Layered Defense

Based on the hazard assessment, a comprehensive PPE strategy must protect the respiratory system, eyes, face, hands, and body. The following are minimum requirements for handling this compound in a laboratory setting.

Respiratory Protection
  • Why: As a fine powder, this compound can easily become airborne during weighing, transfer, or addition to a reaction. Inhalation may cause respiratory irritation.

  • What to Use: At a minimum, a NIOSH-approved N95 dust mask is required for handling small quantities in a well-ventilated area.[3]

  • Expert Insight: For procedures that may generate significant dust (e.g., weighing large quantities, scraping dried material) or in areas with suboptimal ventilation, a higher level of protection is warranted. A half-mask or full-face respirator with P100 (particulate) cartridges should be used.[4][5] Always ensure you are fit-tested for any respirator you use, as required by institutional and national standards.[6]

Eye and Face Protection
  • Why: The compound is classified as a serious eye irritant. Accidental splashes of powder can cause significant pain and injury. Standard safety glasses are insufficient as they do not protect from airborne dust that can circulate around the lenses.

  • What to Use: Chemical splash goggles that form a seal around the eyes are mandatory.[7]

  • Expert Insight: When handling larger quantities (>50g) or performing energetic reactions where there is a risk of splashing, a full-face shield should be worn in addition to chemical splash goggles. The face shield provides a secondary barrier protecting the entire face.[6] Do not wear contact lenses when handling this chemical, as they can trap particles against the cornea.[7]

Hand Protection
  • Why: Direct contact causes skin irritation. The potential for skin sensitization from related anhydrides necessitates a robust barrier.[2]

  • What to Use: Chemically resistant gloves are required. Disposable nitrile gloves provide excellent protection for incidental contact.[6]

  • Expert Insight: Always double-check the glove manufacturer's resistance guide for the specific chemicals being used, especially if solvents are present. Before use, inspect gloves for any signs of degradation or punctures. If contact with the chemical occurs, remove the gloves immediately following the proper doffing procedure (see Section 3.3), wash your hands, and don a new pair. Never reuse disposable gloves.[8]

Body Protection
  • Why: To prevent incidental contact with skin on the arms and body, and to protect personal clothing from contamination.

  • What to Use: A long-sleeved laboratory coat, fully buttoned, is required.[6] Long pants and fully enclosed, non-absorbent shoes must be worn to protect the lower body and feet.[7]

  • Expert Insight: Fabrics such as cotton are preferable to synthetic materials like polyester, which can melt and fuse to the skin in the event of a fire or reaction with certain chemicals.[6]

Operational Plan: Step-by-Step Protocols

Procedural discipline is as crucial as the equipment itself. The following workflows are designed to minimize exposure risk during use.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of respiratory protection.

PPE_Selection_Workflow start Start: Handling This compound weighing Weighing or Transfer? start->weighing ventilation Adequate Ventilation? (e.g., Fume Hood) weighing->ventilation Yes half_mask Upgrade PPE: Half-Mask Respirator with P100 Cartridges weighing->half_mask No (Open Bench) quantity Quantity > 50g or High Dust Potential? ventilation->quantity n95 Minimum PPE: N95 Respirator quantity->n95 No quantity->half_mask Yes

Caption: PPE selection workflow for respiratory protection.

Step-by-Step PPE Donning Sequence

Always don PPE before entering the area where the chemical is handled. The sequence is designed to prevent contamination of clean surfaces.

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respirator/Mask: If required, put on your N95 mask or half/full-face respirator. Perform a seal check.

  • Eye Protection: Put on your chemical splash goggles. If needed, place a face shield over the goggles.

  • Gloves: Put on your nitrile gloves. Ensure the cuffs of the gloves go over the cuffs of your lab coat sleeves.

Step-by-Step PPE Doffing Sequence

This sequence is the most critical for preventing self-contamination and is performed upon leaving the work area.

  • Gloves: Remove gloves first, as they are considered the most contaminated. Peel one glove off by pinching the cuff and turning it inside out. Ball the removed glove into your still-gloved hand. Slide two fingers from your clean hand under the cuff of the remaining glove and peel it off, inside out, over the first glove. Dispose of them immediately.[8]

  • Wash Hands: Wash your hands thoroughly with soap and water.

  • Eye Protection: Remove the face shield (if used), followed by the goggles, handling them by the strap or sides.

  • Lab Coat: Remove your lab coat by rolling it down your arms, keeping the contaminated outside folded inward. Hang it in its designated location or place it in a laundry receptacle.

  • Respirator/Mask: Remove your mask or respirator last, touching only the straps.

  • Wash Hands Again: Wash your hands thoroughly one final time.

Disposal Plan

  • Contaminated PPE: All disposable PPE, including gloves and N95 masks, that is contaminated with this compound must be disposed of as hazardous chemical waste. Place items in a designated, sealed waste container. Do not discard them in the regular trash.[8][9]

  • Chemical Waste: Unused or waste this compound, as well as solutions containing it, must be collected in a clearly labeled, sealed hazardous waste container. Consult your institution's Environmental Health and Safety (EHS) department for specific collection and disposal procedures, as local regulations must be followed.[8]

Emergency Procedures: In Case of Exposure

Immediate and correct action can significantly mitigate harm.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs, seek medical attention.[8][9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[8][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][10]

Always have the Safety Data Sheet (SDS) for this compound readily available for emergency responders.[1][11]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.